Methyl 2-Acetoxy-4-bromobutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetyloxy-4-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO4/c1-5(9)12-6(3-4-8)7(10)11-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUKPABBVICMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 2-Acetoxy-4-bromobutanoate: Synthesis, Properties, and Applications
Executive Summary: Methyl 2-Acetoxy-4-bromobutanoate, identified by CAS number 76799-57-0, is a highly functionalized synthetic intermediate of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a reactive primary bromide and two distinct ester moieties, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, characteristic reactivity, and strategic applications, with a focus on the underlying chemical principles that guide its use in research and development.
Introduction and Strategic Importance
This compound is a valuable bifunctional building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups. The primary alkyl bromide serves as an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. Concurrently, the methyl ester and acetoxy groups can be selectively hydrolyzed or otherwise transformed under different conditions, enabling sequential modifications. This predictable reactivity makes it an ideal reagent for multi-step syntheses where precise control over molecular assembly is paramount, particularly in the development of novel therapeutic agents and specialized agrochemicals.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. While comprehensive experimental data for this compound is not broadly published, its properties can be reliably inferred from its structure and data from closely related analogues.
Key Identifiers and Properties
The fundamental identifiers and expected physical properties are summarized below. Data for related bromo-esters are provided for context and estimation.
| Property | Value | Source |
| CAS Number | 76799-57-0 | [1][2] |
| Molecular Formula | C₇H₁₁BrO₄ | [1][2][3] |
| Molecular Weight | 239.06 g/mol | [1][2][3] |
| Typical Purity | ≥95% | [2] |
| Appearance (Expected) | Clear, colorless to pale yellow liquid | Inferred from[4][5] |
| Boiling Point (Proxy) | 137-138 °C @ 50 mmHg (for Methyl 2-bromobutyrate) | |
| Density (Proxy) | ~1.573 g/mL @ 25 °C (for Methyl 2-bromobutyrate) | |
| Refractive Index (Proxy) | ~1.459 - 1.465 @ 20°C (for Methyl 4-bromobutyrate) | [5] |
Anticipated Spectroscopic Characterization
The structure of this compound allows for clear prediction of its spectral features, which are crucial for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl ester protons (O-CH₃) around 3.7 ppm, a singlet for the acetoxy methyl protons (C(=O)-CH₃) around 2.1 ppm, a multiplet for the proton on the chiral center (CH-OAc) shifted downfield, and multiplets for the two methylene groups (-CH₂-CH₂Br), with the protons adjacent to the bromine atom being the most downfield of the two.
-
¹³C NMR: The carbon spectrum should reveal two carbonyl signals for the ester and acetoxy groups (typically 170-175 ppm), a signal for the carbon attached to the bromine atom (~30-35 ppm), and signals for the other aliphatic carbons and the two methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong C=O stretching absorptions corresponding to the methyl ester and acetoxy functionalities, expected in the range of 1735-1760 cm⁻¹. C-O stretching bands will also be prominent around 1000-1300 cm⁻¹.
Synthesis and Mechanistic Considerations
The most direct and reliable synthesis of this compound involves the selective nucleophilic substitution of a dibrominated precursor.
Primary Synthetic Route: Nucleophilic Acetoxylation
The preferred laboratory-scale synthesis proceeds from Methyl 2,4-dibromobutyrate via reaction with an acetate salt, such as sodium acetate.[6]
Mechanism: This transformation is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The acetate anion acts as the nucleophile, attacking one of the carbon atoms bearing a bromine atom. The primary bromide at the C4 position is significantly more sterically accessible and thus more susceptible to Sₙ2 attack than the secondary bromide at the C2 position. This difference in reactivity allows for a selective mono-substitution, yielding the desired product with high regioselectivity. The choice of a polar aprotic solvent like DMF or DMSO is critical as it solvates the cation (e.g., Na⁺) while leaving the acetate anion relatively "bare," thereby maximizing its nucleophilicity and promoting a favorable reaction rate.
Caption: Sₙ2 synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous sodium acetate (1.2 equivalents) to anhydrous dimethylformamide (DMF, approx. 5 mL per mmol of substrate).
-
Reaction Initiation: Stir the suspension and add Methyl 2,4-dibromobutyrate (1.0 equivalent) dropwise at room temperature.
-
Thermal Promotion: After the addition is complete, heat the reaction mixture to 60-70 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether (or ethyl acetate).
-
Extraction: Extract the aqueous layer three times with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water and then with a saturated sodium chloride (brine) solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
Workflow for Synthesis and Purification
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow from reaction setup to final product.
Chemical Reactivity and Applications in Synthesis
The primary utility of this compound is as a versatile linker for introducing a four-carbon chain with latent functionality. The terminal bromide is the most common site for reaction.
Core Application: In drug development, building blocks like this are invaluable. For instance, a nucleophile, such as the nitrogen atom of an amine or a deprotonated phenol, can displace the bromide to form a new carbon-heteroatom bond. The resulting intermediate retains the two ester groups, which can then be manipulated. For example, both esters can be hydrolyzed under basic conditions to reveal a carboxylic acid and a primary alcohol, providing new handles for further chemical modification (e.g., amide coupling).
A relevant parallel is the use of Methyl 2-bromobutyrate in the synthesis of the anti-convulsant drug Levetiracetam.[7] Similarly, this compound could be used to synthesize more complex analogues, where the acetoxy group is either retained or converted to a hydroxyl group to modulate the compound's polarity and biological activity.
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An In-depth Technical Guide to Methyl 2-Acetoxy-4-bromobutanoate: Synthesis, Applications, and Core Chemical Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Intermediate
Methyl 2-Acetoxy-4-bromobutanoate is a polyfunctional organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and life sciences sectors.[1] Its structure, featuring a methyl ester, an acetoxy group, and a primary alkyl bromide, provides multiple reaction sites for strategic chemical modifications. This guide offers an in-depth exploration of its chemical identity, synthesis, and potential applications, providing a technical resource for researchers and drug development professionals.
Core Identifiers and Physicochemical Properties
A clear identification of a chemical compound is paramount for reproducibility and safety in a research and development setting. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 76799-57-0 |
| Molecular Formula | C₇H₁₁BrO₄ |
| Molecular Weight | 239.06 g/mol |
| IUPAC Name | This compound |
| Synonyms | Methyl 2-acetoxy-4-bromobutyrate |
| Appearance | Colorless to yellow liquid[1] |
Synthesis of this compound: A Step-by-Step Approach with Mechanistic Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity. A common and logical pathway involves the conversion of a precursor, Methyl 2,4-dibromobutyrate, through a nucleophilic substitution reaction.
Step 1: Synthesis of the Precursor, Methyl 2,4-dibromobutyrate
The synthesis of the dibromo precursor can be achieved from readily available starting materials such as γ-butyrolactone. This involves a ring-opening reaction followed by esterification and bromination.
Step 2: Nucleophilic Substitution with Acetate
The key step in the synthesis of the target molecule is the selective substitution of one of the bromine atoms in Methyl 2,4-dibromobutyrate with an acetate group. This is typically achieved using a salt of acetic acid, such as sodium acetate.
The reaction proceeds via an SN2 mechanism, where the acetate anion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. The choice of solvent and temperature is critical to favor the desired monosubstitution product and minimize side reactions.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
The following is a detailed, self-validating protocol for the synthesis of this compound from Methyl 2,4-dibromobutyrate.
Materials:
-
Methyl 2,4-dibromobutyrate
-
Sodium acetate, anhydrous
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2,4-dibromobutyrate in glacial acetic acid.
-
Addition of Nucleophile: Add anhydrous sodium acetate to the solution. The molar ratio of sodium acetate to the dibromoester should be carefully controlled to favor monosubstitution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Drug Development and Research
As a versatile building block, this compound holds potential in the synthesis of various pharmaceutical and biologically active molecules. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.
Role as a Precursor for Heterocyclic Compounds
The primary alkyl bromide in this compound is a key functional group for the construction of nitrogen-containing heterocyclic rings, which are common scaffolds in many drug molecules. The reaction with various nitrogen-based nucleophiles, such as primary and secondary amines, can lead to the formation of substituted pyrrolidines, piperidines, and other important heterocyclic systems.
Caption: General scheme for the synthesis of N-heterocycles.
The acetoxy group at the 2-position can influence the stereochemical outcome of these reactions and can be hydrolyzed to a hydroxyl group, providing another point for further functionalization. This makes this compound a potentially valuable chiral building block for the asymmetric synthesis of complex drug targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is a combustible liquid and may cause skin and eye irritation.[2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Conclusion
This compound is a chemical intermediate with significant potential for applications in organic synthesis, particularly in the development of new pharmaceutical agents. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.
References
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"Methyl 2-Acetoxy-4-bromobutanoate" spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of Methyl 2-Acetoxy-4-bromobutanoate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a functionalized aliphatic ester with the molecular formula C₇H₁₁BrO₄ and a molecular weight of 239.06 g/mol .[1] As a bifunctional molecule containing both an acetate ester and a terminal alkyl bromide, it serves as a valuable building block in organic synthesis. Its structure allows for selective reactions, making it a useful intermediate in the preparation of more complex molecules, such as gamma-amino acids and other biologically active compounds.[2]
This guide provides a predictive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By leveraging established principles of chemical spectroscopy and data from analogous structures, we will elucidate the characteristic spectral features that would definitively confirm the molecule's identity. This document is intended for researchers and drug development professionals who rely on spectral data for structural verification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of each nucleus, which influences its resonance frequency (chemical shift), the number of neighboring nuclei (multiplicity), and the relative number of nuclei (integration).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.
-
Structure and Proton Environments:
-
Detailed Prediction and Rationale:
-
Signal (a) - Methyl Ester Protons (-OCH₃): These three protons are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. Located on a methyl group attached to an ester oxygen, they will be deshielded to approximately 3.7-3.8 ppm . Data for similar methyl esters, such as methyl 2-bromobutyrate, show this methyl group resonance around 3.78 ppm.[3]
-
Signal (b) - Methine Proton (-CH(OAc)-): This single proton is attached to a carbon bearing two electronegative oxygen atoms (from the acetate and the methyl ester). This strong deshielding effect will shift its signal significantly downfield to an estimated 5.0-5.2 ppm . It is adjacent to the two protons at position (c), so it will be split into a triplet (n+1 = 2+1 = 3).
-
Signal (c) - Methylene Protons (-CH₂-CH(OAc)-): These two protons are adjacent to the methine proton (b) and the methylene group (d). They will be split by the single proton at (b) and the two protons at (d), resulting in a complex multiplet. Their position, adjacent to a chiral center and a brominated carbon, will likely make them diastereotopic, further complicating the signal. The chemical shift is predicted to be in the range of 2.2-2.5 ppm .
-
Signal (d) - Methylene Protons (Br-CH₂-): These two protons are directly attached to a carbon bearing a bromine atom. The electronegativity of bromine will deshield them, placing their signal around 3.4-3.6 ppm . They are adjacent to the two protons at position (c), which will split the signal into a triplet (n+1 = 2+1 = 3). For comparison, the protons on the brominated carbon in ethyl 4-bromobutyrate appear at 3.47 ppm.[4]
-
Signal (e) - Acetate Methyl Protons (-COCH₃): The three protons of the acetate methyl group are isolated and will appear as a sharp singlet. Being attached to a carbonyl group, they are deshielded relative to a standard alkane, with an expected chemical shift around 2.1 ppm .
-
Table 1: Predicted ¹H NMR Data for this compound
| Signal Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| (a) | -COOCH₃ | 3.7 - 3.8 | Singlet | 3H |
| (b) | -CH(OAc)- | 5.0 - 5.2 | Triplet | 1H |
| (c) | -CH₂-CH(OAc)- | 2.2 - 2.5 | Multiplet | 2H |
| (d) | Br-CH₂- | 3.4 - 3.6 | Triplet | 2H |
| (e) | -C(O)CH₃ | ~2.1 | Singlet | 3H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule.
-
Structure and Carbon Environments:
-
Detailed Prediction and Rationale:
-
C¹ & C⁶ (Carbonyl Carbons): The two ester carbonyl carbons are the most deshielded due to the double bond to oxygen and will appear far downfield. The methyl ester carbonyl (C¹) is typically around 170-172 ppm , while the acetate carbonyl (C⁶) will be in a similar region, perhaps slightly more shielded.
-
C² (Methine Carbon): This carbon is attached to two oxygen atoms, causing a significant downfield shift into the 68-72 ppm range.
-
C⁵ (Methyl Ester Carbon): The carbon of the methoxy group (-OCH₃) is deshielded by the attached oxygen and typically appears around 52-54 ppm .
-
C⁴ (Brominated Carbon): The carbon directly bonded to bromine (C-Br) will be shifted downfield due to the electronegativity of the halogen. Based on data for similar bromoalkanes, this signal is expected around 30-33 ppm .[5]
-
C³ (Methylene Carbon): This aliphatic carbon is predicted to appear around 33-36 ppm .
-
C⁷ (Acetate Methyl Carbon): The methyl carbon of the acetate group is relatively shielded and should appear at approximately 20-22 ppm .
-
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C¹ | -C(=O)O- | 170 - 172 |
| C⁶ | -OC(=O)- | 169 - 171 |
| C² | -CH(OAc)- | 68 - 72 |
| C⁵ | -OCH₃ | 52 - 54 |
| C³ | -CH₂- | 33 - 36 |
| C⁴ | Br-CH₂- | 30 - 33 |
| C⁷ | -C(O)CH₃ | 20 - 22 |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. The spectral width should cover 0-220 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by features characteristic of its two ester groups and the carbon-bromine bond.
-
C=O Stretching: The most prominent feature will be a strong, sharp absorption band corresponding to the C=O stretching of the two ester groups. This is expected in the range of 1735-1750 cm⁻¹ . The presence of two ester groups may lead to a broadened peak or two very closely spaced peaks.[6]
-
C-O Stretching: Two distinct C-O stretching bands are expected. The C-O single bond stretch of the ester linkage will result in a strong absorption between 1200-1250 cm⁻¹ .
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹ ) will correspond to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.[7]
-
C-Br Stretching: The C-Br bond vibration is found in the fingerprint region of the spectrum and is expected to produce a medium to strong absorption in the 550-650 cm⁻¹ range.[8]
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2850 - 2975 | C(sp³)-H Stretch | Medium |
| 1735 - 1750 | C=O Ester Stretch | Strong, Sharp |
| 1200 - 1250 | C-O Ester Stretch | Strong |
| 550 - 650 | C-Br Stretch | Medium-Strong |
Standard Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Lower the press and apply consistent pressure to ensure good contact. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For this compound, Electron Ionization (EI) is a common technique.
Predicted Mass Spectrum (EI-MS)
-
Molecular Ion Peak (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion.
-
M⁺: m/z = 238 (for C₇H₁₁⁷⁹BrO₄)
-
M+2⁺: m/z = 240 (for C₇H₁₁⁸¹BrO₄) The presence of this characteristic 1:1 doublet is a definitive indicator of a single bromine atom in the molecule.[9]
-
-
Key Fragmentation Pathways: Fragmentation will occur via the cleavage of the weakest bonds and the formation of the most stable carbocations or radical cations.
-
Loss of Methoxy Radical (•OCH₃): Cleavage of the methyl ester can lead to the loss of a methoxy radical (•OCH₃, 31 Da), resulting in a prominent acylium ion at m/z 207/209 .
-
Loss of Acetoxy Group: Cleavage of the C-O bond of the acetate group can result in the loss of an acetoxy radical (•OCOCH₃, 59 Da) or acetic acid (CH₃COOH, 60 Da), leading to fragments at m/z 179/181 .
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical (79/81 Da), producing a fragment at m/z 159 .
-
Base Peak: The base peak (most abundant fragment) is often a stable, non-brominated fragment. A likely candidate is the acylium ion [CH₃CO]⁺ at m/z 43 , formed from the acetate group.
-
Visualization of Fragmentation
The following diagram illustrates the primary predicted fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Table 4: Predicted Key Fragments in Mass Spectrum
| m/z Value | Proposed Fragment Identity | Notes |
| 238 / 240 | [C₇H₁₁BrO₄]⁺˙ | Molecular Ion (M⁺, M+2⁺) |
| 207 / 209 | [M - •OCH₃]⁺ | Loss of methoxy radical |
| 179 / 181 | [M - •OCOCH₃]⁺ | Loss of acetoxy radical |
| 159 | [M - •Br]⁺ | Loss of bromine radical |
| 43 | [CH₃CO]⁺ | Acetyl cation, likely base peak |
Standard Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged fragments into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate the mass spectrum.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined analysis of NMR, IR, and MS techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The IR spectrum confirms the presence of the critical ester and alkyl bromide functional groups. Finally, mass spectrometry establishes the correct molecular weight and reveals a characteristic isotopic pattern for bromine, while its fragmentation pattern offers further structural corroboration. Together, these spectral fingerprints provide a robust and self-validating system for the unambiguous identification of the target molecule.
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- 5. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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"Methyl 2-Acetoxy-4-bromobutanoate" reactivity and stability studies
An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-Acetoxy-4-bromobutanoate
Abstract: This guide provides a comprehensive technical analysis of this compound (CAS: 76799-57-0), a bifunctional chemical intermediate. Lacking extensive specific literature, this document synthesizes foundational principles of organic chemistry with industry-standard methodologies for stability assessment. We will explore the molecule's key reactive sites, predict its behavior with common reagents, and outline a robust framework for its stability characterization using forced degradation studies. This guide is intended for researchers, process chemists, and drug development professionals who utilize halogenated esters as synthetic building blocks.
Introduction to this compound
This compound is a versatile intermediate characterized by multiple functional groups that dictate its chemical behavior. Understanding its structural features is paramount to predicting its reactivity and ensuring its stability during use and storage.
Chemical Structure and Properties
The molecule contains three primary functional groups: a primary alkyl bromide, an acetate ester, and a methyl ester. Each presents a potential site for chemical transformation.
The primary bromide at the C4 position is a potent electrophilic site, while the two ester carbonyls are susceptible to nucleophilic acyl substitution, albeit under different conditions.
Key Reactive Sites
The molecule's reactivity is governed by three distinct centers. The interplay between these sites determines the outcome of a given chemical transformation. The choice of reagents and reaction conditions allows for selective manipulation of these sites.
Caption: Key reactive sites in this compound.
Predicted Reactivity Profile
The primary utility of this molecule in synthesis stems from the high reactivity of the carbon-bromine bond.
Nucleophilic Substitution at the C4-Position
The C4-Br bond is the most reactive site for nucleophilic attack. As a primary alkyl halide, it will readily undergo bimolecular nucleophilic substitution (Sₙ2) with a wide range of soft and hard nucleophiles.
Causality: The Sₙ2 mechanism is favored due to the unhindered nature of the primary carbon. This allows for backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral. The reaction rate is sensitive to the nucleophile's strength, solvent polarity, and temperature. For instance, its synthesis from methyl 2,4-dibromobutanoate via reaction with sodium acetate highlights the susceptibility of a C-Br bond to substitution by a carboxylate nucleophile.[2]
Caption: Generalized Sₙ2 reaction pathway at the C4 position.
Hydrolytic Reactivity of Ester Groups
Both the methyl ester and the acetoxy group are susceptible to hydrolysis. This degradation pathway is highly dependent on pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.[3] This process is typically slower than base-mediated hydrolysis.
-
Base-Mediated Hydrolysis (Saponification): This is an irreversible and generally faster process. A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and the corresponding alcohol. The acetoxy group will yield acetate, and the methyl ester will yield methanol.
Experimental Insight: When performing reactions with this substrate under basic conditions, it is crucial to use non-aqueous conditions or low temperatures if preservation of the ester groups is desired. If the goal is nucleophilic substitution at the C4-Br bond, using a non-basic nucleophile (e.g., sodium azide) in an aprotic solvent (e.g., DMF, DMSO) is the strategy of choice to minimize competing hydrolysis.
Framework for Stability Analysis
A comprehensive understanding of a molecule's stability is critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products.[4] The industry-standard approach for this is a Forced Degradation Study .[5][6] These studies intentionally stress the molecule under harsh conditions to accelerate degradation.[3]
Objectives of a Forced Degradation Study
-
To identify likely degradation products and pathways.[5]
-
To elucidate the intrinsic stability of the molecule.[4]
-
To develop and validate a stability-indicating analytical method (typically HPLC).
-
To inform decisions on formulation, packaging, and storage conditions.[5]
A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized while providing sufficient degradants for analysis.[7]
Recommended Stress Conditions
The following conditions are a standard starting point for a forced degradation study on this compound.[7]
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathways for C₇H₁₁BrO₄ |
| Acid Hydrolysis | 0.1 M - 1 M HCl; Room Temp to 60°C | Hydrolysis of methyl ester and/or acetoxy group. |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH; 0-25°C | Rapid hydrolysis (saponification) of both ester groups. |
| Oxidation | 3% - 30% H₂O₂; Room Temp | Oxidation is less likely given the functional groups, but should be tested. |
| Thermal | Dry Heat; 60°C - 80°C (or higher) | Potential for elimination (HBr loss) or other complex rearrangements. |
| Photolytic | ICH Q1B conditions; UV & Vis light | Potential for radical-based cleavage of the C-Br bond. |
Experimental Protocols
The following protocols serve as a template for a researcher to begin characterizing the stability of this compound.
Protocol: Forced Degradation Workflow
This workflow outlines the logical steps for conducting a comprehensive stability assessment.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology for Hydrolytic Stability
-
Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.[7]
-
Acid Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution in a sealed vial at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.02 M NaOH to achieve a final base concentration of 0.01 M.
-
Maintain the solution at room temperature (25°C). Rationale: Base hydrolysis is typically much faster, so elevated temperatures are often unnecessary.
-
Withdraw aliquots at earlier time points (e.g., 5, 15, 30, 60 minutes).
-
Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of 0.01 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.
Handling and Storage Recommendations
Based on the predicted reactivity and stability profile:
-
Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen). Refrigeration (2-8°C) is recommended to minimize potential degradation over time.
-
Handling: Avoid contact with moisture, strong bases, and strong oxidizing agents. Use in a well-ventilated fume hood. Due to its nature as an alkylating agent, appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Conclusion
This compound is a valuable synthetic intermediate whose utility is defined by the high reactivity of its primary alkyl bromide group. Its stability is primarily challenged by hydrolytic conditions, particularly in the presence of bases, which can readily cleave its two ester functionalities. A systematic investigation using forced degradation studies is essential for any project relying on this molecule to fully characterize its degradation profile and establish safe handling and storage protocols. The methodologies and predictive insights provided in this guide offer a robust starting point for such an investigation.
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Navigating the Synthesis Maze: A Technical Guide to the Safe Handling of Methyl 2-Acetoxy-4-bromobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and drug development, the utility of complex intermediates is paramount. Methyl 2-acetoxy-4-bromobutanoate, a versatile building block, offers significant potential in the construction of novel molecular architectures. However, its chemical nature, characterized by the presence of a reactive bromine atom and an acetoxy group, necessitates a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of research.[1] This guide provides an in-depth technical overview of the safety, handling, and emergency procedures for this compound, drawing upon data from structurally similar brominated esters to establish a robust framework for its safe utilization.
Hazard Identification and Risk Assessment: A Proactive Approach
Anticipated Hazards:
Based on the safety data of related brominated esters, this compound is anticipated to present the following hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact is likely to cause skin irritation and serious eye irritation.[2][3][4] Prolonged or repeated exposure may lead to more severe damage, including burns.[5][6][7]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2][3]
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation of significant quantities may be harmful.[8]
-
Combustibility: While not highly flammable, the compound is likely a combustible liquid.[2][6]
Risk Assessment Workflow:
A systematic risk assessment should be performed before commencing any work with this compound. This involves identifying potential exposure scenarios and implementing measures to mitigate the associated risks.
Caption: A logical workflow for conducting a risk assessment prior to handling this compound.
Safe Handling and Storage: The Foundation of Laboratory Safety
Adherence to strict handling and storage protocols is crucial to minimize exposure and prevent accidents.
Engineering Controls:
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[9][10]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[2][10]
Personal Protective Equipment (PPE):
A comprehensive PPE regimen is mandatory.[11]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[12] Must be ANSI Z87.1 compliant.[13] | To protect against splashes and vapors, which can cause serious eye damage.[6] |
| Hand Protection | Chemically compatible gloves (e.g., nitrile).[12] Consult a glove compatibility chart. | To prevent skin contact, which can cause irritation or burns.[2][5] |
| Skin and Body Protection | A flame-resistant lab coat and closed-toe shoes.[13] | To protect against accidental spills and splashes. |
| Respiratory Protection | A NIOSH/MSHA approved respirator with an appropriate cartridge may be necessary for certain operations, such as large-scale transfers or in the event of a spill.[2][5] | To prevent respiratory tract irritation from vapors.[2] |
Handling Procedures:
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5][10][14]
-
Keep containers tightly sealed to prevent leakage and contamination.[2][9]
Emergency Procedures: Preparedness and Response
Prompt and appropriate action is critical in the event of an emergency.
Spill Response:
In the case of a spill, the following steps should be taken:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area and isolate the spill.[15]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.[15]
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[14] A 5% solution of sodium thiosulfate can be used to neutralize residual bromine-containing compounds.[16]
-
Disposal: Collect the absorbed material and any contaminated items into a sealed, labeled container for disposal as hazardous waste.[10][14]
Caption: A stepwise guide for responding to a chemical spill of this compound.
First Aid Measures:
Immediate medical attention is crucial in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
Toxicological and Reactivity Profile
Toxicological Information:
While specific toxicological data for this compound is limited, compounds in this class are generally considered to be harmful. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Symptoms of overexposure may include headache, dizziness, and nausea.[5]
Reactivity and Stability:
-
Stability: The compound is expected to be stable under normal storage conditions.[2][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[7]
-
Reactivity: The presence of the bromine atom makes the compound susceptible to nucleophilic substitution reactions.[1]
Conclusion
This compound is a valuable synthetic intermediate that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, coupled with the consistent implementation of robust safety protocols, is essential for protecting researchers and ensuring the successful advancement of scientific endeavors. By adopting a proactive approach to safety, the scientific community can continue to leverage the potential of this and other reactive compounds while maintaining the highest standards of laboratory safety.
References
-
ICL Group. (2016). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]
-
BromAid. (n.d.). Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). How do technicians treat spilt mercury and bromine?. Retrieved from [Link]
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Scribd. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
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Indian Chemical Council. (2019). Bromine Safety Handbook. Retrieved from [Link]
-
Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - Methyl 2-bromobutyrate. Retrieved from [Link]
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SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. Retrieved from [Link]
-
GOV.UK. (n.d.). Incident management: brominated flame retardants. Retrieved from [Link]
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Environmental Health & Safety. (2022). Common Personal Protective Equipment. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95%+ Purity, C7H11BrO4, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromobutyrate. Retrieved from [Link]
-
LookChem. (2024). What is Methyl 2-Bromobutanoate (CAS 3196-15-4)? A Deep Dive. Retrieved from [Link]
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The Versatile Building Block: A Technical Guide to Methyl 2-Acetoxy-4-bromobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug discovery, the demand for versatile and functionalized building blocks is perpetual. Methyl 2-acetoxy-4-bromobutanoate, a chiral α-acetoxy-γ-brominated ester, represents a potent synthon with significant potential for the construction of complex molecular architectures. Its bifunctional nature, possessing both a reactive primary bromide and an acetoxy group at the α-position to a methyl ester, opens avenues for sequential and regioselective modifications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a particular focus on its utility in the synthesis of novel amino acids and other bioactive molecules.
Physicochemical Properties and Spectroscopic Data
This compound (CAS 76799-57-0) is a key intermediate in organic synthesis.[1][2] The table below summarizes its fundamental physicochemical properties.
| Property | Value | Source |
| CAS Number | 76799-57-0 | [1][2] |
| Molecular Formula | C₇H₁₁BrO₄ | [3] |
| Molecular Weight | 239.06 g/mol | [2][3] |
| Purity | >95% | [3] |
| InChI Key | KQUKPABBVICMBZ-UHFFFAOYSA-N | [3] |
Spectroscopic Analysis
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.1-5.2 | dd | 1H | H-2 |
| ~3.75 | s | 3H | -OCH₃ |
| ~3.4-3.6 | m | 2H | H-4 |
| ~2.3-2.5 | m | 2H | H-3 |
| ~2.1 | s | 3H | -OCOCH₃ |
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~170 | Ester Carbonyl (-COOCH₃) |
| ~169 | Acetoxy Carbonyl (-OCOCH₃) |
| ~70 | C-2 |
| ~52 | -OCH₃ |
| ~30 | C-4 |
| ~28 | C-3 |
| ~21 | Acetoxy Methyl (-OCOCH₃) |
Predicted IR Spectrum (thin film):
| Wavenumber (cm⁻¹) | Functional Group |
| ~1750 (strong, sharp) | C=O stretch (ester and acetoxy) |
| ~1220 (strong) | C-O stretch (ester and acetoxy) |
| ~2950 | C-H stretch (aliphatic) |
| ~650 | C-Br stretch |
Mass Spectrum (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the acetoxy group (-OCOCH₃), and the bromine atom.
Synthesis of this compound
The primary route for the synthesis of this compound involves the nucleophilic substitution of a dibrominated precursor. This method offers a straightforward and efficient pathway to the target molecule.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is based on the general method for the selective substitution of a primary bromide in the presence of a secondary bromide.
Materials:
-
Methyl 2,4-dibromobutyrate
-
Sodium acetate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of Methyl 2,4-dibromobutyrate (1.0 eq) in anhydrous DMF, add anhydrous sodium acetate (1.1 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two key functional groups. The primary bromide is an excellent electrophilic site for nucleophilic substitution, while the α-acetoxy ester can be manipulated under various conditions.
Nucleophilic Substitution at the C-4 Position
The C-4 bromine atom is susceptible to displacement by a wide range of nucleophiles, providing access to a diverse array of γ-substituted butanoates.
Caption: Nucleophilic substitution at the C-4 position.
Common Nucleophiles and Corresponding Products:
-
Azide (N₃⁻): Leads to the formation of methyl 4-azido-2-acetoxybutanoate, a precursor to γ-amino acids.
-
Cyanide (CN⁻): Yields methyl 2-acetoxy-5-cyanopentanoate, which can be hydrolyzed to a dicarboxylic acid.
-
Malonate Esters: Enables carbon chain extension.
-
Amines: Forms γ-amino esters, which are valuable in medicinal chemistry.
Precursor to Non-Proteinogenic Amino Acids
A significant application of this compound is in the synthesis of non-proteinogenic amino acids, which are crucial components in the development of peptide-based therapeutics and probes for chemical biology.[4][5][6][7] The synthesis of both linear and constrained amino acids is achievable.
Synthesis of a γ-Substituted Amino Acid Derivative:
The synthesis of γ-amino acid derivatives is a key application. For instance, derivatives of 4-(2-acetoxybenzoylamino) butyramide have been synthesized from GABA and show potential as antiepileptic agents.[8] (S)-(-)-4-Amino-2-hydroxybutyric acid is another important chiral amino acid with applications in neuroprotection and drug development.[9]
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An In-depth Technical Guide to Methyl 2-Acetoxy-4-bromobutanoate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetoxy-4-bromobutanoate is a versatile bifunctional molecule that has carved a niche for itself as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a reactive bromine atom and an acetoxy group at the α-position to a methyl ester, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and key applications of this important chemical building block.
Historical Context and Discovery
The first documented synthesis of this compound appears in a 1981 publication in the Journal of Medicinal Chemistry by G. E. DuBois, G. A. Crosby, and R. A. Stephenson. The compound was developed not as an end-product, but as a crucial intermediate in a general synthetic route to the statine family of amino acids.
Statine and its analogues, such as phenylstatine, are unusual β-amino acids that are key components of potent enzyme inhibitors, including the naturally occurring pepsin inhibitor, pepstatin. The work by DuBois and his team was focused on creating a flexible and efficient pathway to these important pharmacophores. This compound served as a pivotal precursor, enabling the stereocontrolled introduction of the desired functionalities.
Synthesis of this compound
The primary and most cited method for the preparation of this compound involves a two-step process starting from the readily available γ-butyrolactone.
Part 1: Synthesis of the Precursor, Methyl 2,4-dibromobutanoate
The initial step is the conversion of γ-butyrolactone to Methyl 2,4-dibromobutanoate. This transformation is achieved through a bromination and esterification sequence.
Experimental Protocol:
-
Ring-opening and Bromination: γ-butyrolactone is treated with bromine in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus tribromide. This reaction opens the lactone ring and introduces bromine atoms at both the α and γ positions.
-
Esterification: The resulting 2,4-dibromobutyryl bromide is then esterified, typically by the addition of methanol, to yield the desired Methyl 2,4-dibromobutanoate.
This precursor is a key intermediate and its successful synthesis is critical for the subsequent step.
Diagram: Synthesis of the precursor, Methyl 2,4-dibromobutanoate.
Part 2: Acetoxylation to Yield this compound
The second and final step is the selective displacement of the α-bromo substituent with an acetoxy group.
Experimental Protocol:
-
Nucleophilic Substitution: Methyl 2,4-dibromobutanoate is reacted with a source of acetate ions, typically sodium acetate or potassium acetate, in a suitable solvent.
-
Reaction Conditions: The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 reaction. The temperature is controlled to ensure selective substitution at the more reactive α-position.
-
Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove inorganic salts, and the crude product is purified by distillation under reduced pressure or by column chromatography to yield pure this compound.
Causality in Experimental Choices:
-
Choice of Acetate Source: Sodium or potassium acetate are used as they are inexpensive, readily available, and provide the acetate nucleophile.
-
Solvent Selection: Polar aprotic solvents like DMF or acetone are chosen because they solvate the cation (Na⁺ or K⁺) while leaving the acetate anion relatively free to act as a nucleophile, thus accelerating the SN2 reaction.
-
Temperature Control: Maintaining an appropriate temperature is crucial to favor the displacement of the α-bromide, which is activated by the adjacent ester group, over the less reactive primary bromide at the γ-position.
Diagram: Final acetoxylation step to yield the target compound.
Physicochemical and Spectroscopic Data
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Singlet for the acetate methyl protons (~2.1 ppm).- Singlet for the ester methyl protons (~3.7 ppm).- Multiplets for the methylene protons at C3 and C4.- A multiplet for the methine proton at C2. |
| ¹³C NMR | - Carbonyl carbons of the ester and acetate groups (~170 ppm).- Carbon of the C-Br bond (~30-40 ppm).- Carbon of the C-O (acetoxy) bond (~70 ppm).- Methyl carbons of the ester and acetate groups. |
| IR | - Strong C=O stretching vibrations for the ester and acetate groups (~1740 cm⁻¹).- C-O stretching vibrations.- C-Br stretching vibration. |
| Mass Spec | - Molecular ion peak and characteristic fragmentation patterns, including loss of the acetoxy group and bromine. |
Applications in Organic Synthesis
The primary application of this compound is as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Synthesis of Statine Analogues
As established in its initial discovery, this compound is a key intermediate in the synthesis of phenylstatine and other related compounds. The synthetic utility lies in the sequential and stereocontrolled displacement of the bromo and acetoxy functionalities to introduce the desired amino and hydroxyl groups of the statine backbone.
The general strategy involves:
-
Displacement of the Bromide: The primary bromide is displaced by a nucleophile, which will ultimately become part of the side chain of the statine analogue. For example, in the synthesis of phenylstatine, a phenyl-containing nucleophile is used.
-
Manipulation of the Acetoxy Group: The acetoxy group can be hydrolyzed to a hydroxyl group.
-
Introduction of the Amino Group: The α-position can be further functionalized to introduce the amino group with the desired stereochemistry.
Diagram: Synthetic utility in the preparation of Statine analogues.
Conclusion
This compound, first reported in 1981 as an intermediate in the synthesis of statine analogues, remains a relevant and valuable tool for organic chemists. Its straightforward synthesis from γ-butyrolactone and its bifunctional nature allow for the controlled and sequential introduction of different functionalities. This makes it a key building block in the construction of complex molecular architectures, particularly in the field of medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents. The foundational work by DuBois, Crosby, and Stephenson paved the way for its use and further exploration in the synthesis of biologically active compounds.
References
- DuBois, G. E., Crosby, G. A., & Stephenson, R. A. (1981). A general route to the statine family of amino acids. Synthesis of the protected derivatives of statine, 3-epi-statine, and phenylstatine. Journal of Medicinal Chemistry, 24(4), 408–412.
An In-depth Technical Guide to the Structural and Conformational Analysis of Methyl 2-Acetoxy-4-bromobutanoate
Abstract
Methyl 2-acetoxy-4-bromobutanoate is a functionalized ester of significant interest as a versatile building block in organic synthesis, particularly for the development of complex pharmaceutical intermediates. A comprehensive understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity and designing efficient synthetic pathways. This guide provides a detailed exploration of the analytical methodologies required for the complete structural elucidation and conformational assessment of this molecule. We will delve into the interpretation of spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, and discuss the principles of its conformational isomerism. This document is intended for researchers, chemists, and drug development professionals who require a deep, technical understanding of this important synthetic intermediate.
Chemical Identity and Physicochemical Properties
A precise identification of a chemical entity is the foundational step for any further analysis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | Methyl 2-acetoxy-4-bromobutyrate | [1][2] |
| CAS Number | 76799-57-0 | [1][2] |
| Molecular Formula | C₇H₁₁BrO₄ | [2] |
| Molecular Weight | 239.06 g/mol | [2] |
Note: The molecular formula C₁₂H₁₅NO listed in one source appears to be an error, with C₇H₁₁BrO₄ being the correct formula based on the compound's name and structure.[1][2]
Structural Elucidation: A Multi-technique Spectroscopic Approach
The unambiguous determination of the covalent framework of this compound relies on the synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, two distinct ester functionalities are expected to produce strong, characteristic absorptions.
Expected Key IR Absorptions:
-
C=O Stretch (Ester & Acetate): Two strong bands are anticipated in the region of 1735-1750 cm⁻¹ . The carbonyl of the methyl ester and the acetate group will have slightly different frequencies but may overlap.[3][4] Aliphatic esters typically show a strong C=O stretch in this range.[4]
-
C-O Stretch: Strong, and often broad, C-O stretching bands will appear in the fingerprint region, typically between 1000-1300 cm⁻¹ .[3][4][5] Acetate esters are known to show a characteristic high wavenumber C-C-O stretch around 1240 cm⁻¹.[5]
-
C-H Stretch (Aliphatic): Bands corresponding to sp³ C-H stretching will be observed just below 3000 cm⁻¹ .[3]
-
C-Br Stretch: A weaker absorption for the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.
The presence of these bands provides immediate, confirmatory evidence for the ester and alkyl halide functionalities within the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.
Expected Observations:
-
Molecular Ion (M⁺) Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.[6] For C₇H₁₁BrO₄, these peaks would be expected at m/z 238 (for ⁷⁹Br) and m/z 240 (for ⁸¹Br).
-
Key Fragmentation Patterns: Electron ionization (EI) would likely induce fragmentation through several pathways:
-
Loss of a bromine radical (•Br): This would lead to a cation at m/z 159.
-
Loss of the methoxy group (•OCH₃): Resulting in a fragment at m/z 207/209.
-
Loss of the acetoxy group (•OCOCH₃): Giving a fragment at m/z 179/181.
-
McLafferty rearrangement: If sterically feasible, this could lead to characteristic neutral losses.
-
Cleavage of the C-Br bond is a common fragmentation pathway for bromoalkanes.[7][8]
-
The distinct isotopic pattern of bromine is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule and its fragments.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Based on the structure, we can predict the following signals:
Predicted ¹H NMR Data (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOCH₃ | ~3.7-3.8 | Singlet | 3H | Protons of the methyl ester are in a unique environment and have no adjacent protons to couple with. |
| -OCOCH₃ | ~2.1 | Singlet | 3H | Acetate methyl protons are shielded and show no coupling. |
| H-2 | ~5.2-5.4 | Triplet (or dd) | 1H | This proton is deshielded by both the adjacent ester and acetoxy groups. It will be coupled to the two H-3 protons. |
| H-3 | ~2.2-2.4 | Multiplet | 2H | These diastereotopic protons are coupled to both H-2 and H-4, leading to a complex multiplet. |
| H-4 | ~3.4-3.6 | Triplet | 2H | These protons are adjacent to the electronegative bromine atom, causing a downfield shift. They are coupled to the H-3 protons. |
Note: These are predicted values. Actual spectra may vary. For comparison, the methoxy protons in methyl 4-bromobutyrate appear at ~3.68 ppm, and the protons adjacent to the bromine (H-4) appear at ~3.46 ppm.[10] The proton alpha to the bromine in methyl 2-bromobutanoate is observed at ~4.19 ppm.[11]
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, all seven carbon atoms are chemically distinct and should produce seven signals.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~170-172 | Carbonyl carbon of the methyl ester. |
| C=O (Acetate) | ~169-171 | Carbonyl carbon of the acetate group. |
| C-2 | ~68-72 | This carbon is bonded to two oxygen atoms, resulting in a significant downfield shift. |
| -COOCH₃ | ~52-54 | Methyl ester carbon. |
| C-3 | ~33-37 | Aliphatic methylene carbon. |
| C-4 | ~28-32 | This carbon is attached to bromine, causing a moderate downfield shift. For comparison, C4 in 2-bromobutane is at ~30 ppm.[12] |
| -OCOCH₃ | ~20-22 | Acetate methyl carbon. |
A systematic workflow ensures all data is integrated for a conclusive structural determination.
Caption: Workflow for structural elucidation.
Conformational Analysis
Conformational analysis examines the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.[13] For this compound, rotation around the C2-C3 bond is of primary interest as it dictates the relative positions of the bulky substituents and influences the molecule's overall shape and reactivity.
Newman Projections and Steric Hindrance
We can analyze the stability of the different rotamers by considering Newman projections looking down the C2-C3 bond. The most stable conformations will be those that minimize steric strain by placing the largest groups farther apart.[14][15]
The key interactions to consider are between the groups on C2 (-H, -OAc, -COOCH₃) and C3 (-H, -H, -CH₂Br). The order of steric bulk can be estimated as: -COOCH₃ > -CH₂Br > -OAc > -H.
The most stable conformations will be staggered, while the eclipsed conformations represent energy maxima.[15]
-
Anti-periplanar: The most stable conformer is likely the one where the two largest groups, the carbomethoxy group on C2 and the bromomethyl group on C3, are positioned 180° apart (anti).
-
Gauche: Staggered conformations where these large groups are 60° apart (gauche) will be slightly higher in energy due to steric interactions.[14]
-
Eclipsed: Eclipsed conformations, where the groups on C2 and C3 are aligned, are the least stable due to significant torsional and steric strain.[16]
Caption: Relative stability of rotamers.
Experimental Protocol for NMR Analysis
A detailed NMR analysis is crucial for both structural and conformational insights.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Ensure proper shimming to obtain high-resolution peaks.
-
Integrate all peaks to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (for connectivity):
-
COSY (Correlation Spectroscopy): Run a COSY experiment to establish ¹H-¹H coupling correlations. Expect to see cross-peaks between H-2/H-3 and H-3/H-4.
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom. This will definitively assign the carbon signals based on the proton assignments.
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all peaks based on chemical shifts, multiplicities, integrations, and 2D correlations.
-
Analyze the coupling constants (J-values), particularly ³J(H2-H3), which can provide information about the dihedral angle via the Karplus equation, offering experimental insight into the dominant conformation.
-
Conclusion
The structural and conformational analysis of this compound requires a coordinated, multi-technique approach. IR and MS provide rapid confirmation of functional groups and molecular weight, while a detailed analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of the molecule's constitution and connectivity. Furthermore, an understanding of fundamental steric principles allows for the prediction of its preferred three-dimensional shape, a critical factor for scientists utilizing this versatile intermediate in the design and synthesis of new chemical entities.
References
- AMERICAN ELEMENTS®. This compound. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- CP Lab Safety. This compound, 95%+ Purity, C7H11BrO4, 1 gram. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Organic Spectroscopy International. (2015). Ester infrared spectra. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Doc Brown's Advanced Organic Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- University of Calgary. IR Spectroscopy Tutorial: Esters. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Workman, J. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Química Organica.org. IR Spectrum: Esters. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Paso Robles High School. IR Spectroscopy of Esters. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Chemistry Stack Exchange. (2021). Why do dihaloalkanes lose both halogen atoms during mass spectrometry? [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Balla, J., et al. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- ResearchGate. (2012). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). What is Methyl 2-Bromobutanoate (CAS 3196-15-4)? A Deep Dive. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Cheméo. Chemical Properties of Methyl 2-bromobutanoate (CAS 69043-96-5). [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- NIST WebBook. Methyl 2-bromobutanoate. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- ChemBK. METHYL 2-BROMOBUTANOATE. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Organic Chemistry 1: An open textbook. 3.7. Conformational analysis. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- PubChem. Methyl 4-bromobutyrate. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- SpectraBase. Methyl 4-bromo-2-methylbutanoate - Optional[13C NMR]. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Maricopa Open Digital Press. Conformational Analysis of Alkanes. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Chemistry LibreTexts. (2021). 4.1: Conformation Analysis of Alkanes. [Online] Available at: [Link]/04%3A_Cycloalkanes_and_Their_Stereochemistry/4.01%3A_Conformation_Analysis_of_Alkanes) [Accessed: Jan. 17, 2026].
- Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of 2-bromobutane. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Doc Brown's Advanced Organic Chemistry. 13C NMR spectrum of 2-methylpropanoic acid. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Doc Brown's Advanced Organic Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Kanhaiya Patel. (2021). conformation analysis of butane. YouTube. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- SpectraBase. METHYL 4-BROMO-2-AMINOBUTANOATE, HYDROCHLORIDE - Optional[13C NMR]. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
- Dr. Amr Ibrahim. (2023). Conformational analysis in butane. YouTube. [Online] Available at: [Link] [Accessed: Jan. 17, 2026].
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A Technical Guide to Methyl 2-Acetoxy-4-bromobutanoate (CAS 76799-57-0): Properties, Synthesis, and Applications
This document provides an in-depth technical overview of Methyl 2-Acetoxy-4-bromobutanoate, a bifunctional chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. By leveraging its distinct reactive sites, this compound serves as a versatile building block for constructing complex molecular architectures. This guide delineates its known physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its potential applications, grounding all claims in authoritative data.
Core Physicochemical Properties
This compound is a specialized organic compound whose utility is derived from its unique structure. While extensive experimental data on its physical properties is not widely published, its fundamental molecular and structural characteristics are well-defined.
Table 1: Key Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 76799-57-0 | [1][2] |
| Molecular Formula | C₇H₁₁BrO₄ | [2][3] |
| Molecular Weight | 239.06 g/mol | [2][3] |
| Synonyms | Methyl 2-acetoxy-4-bromobutyrate | [1] |
| Purity (Typical) | ≥95% | [2][3] |
Synthesis and Mechanism
The preparation of this compound is most directly achieved via a regioselective nucleophilic substitution reaction. This approach offers a clear and reliable pathway for researchers.
Causality in Synthetic Strategy
The preferred synthesis involves the reaction of Methyl 2,4-dibromobutyrate with sodium acetate.[3][4] The rationale for this strategy is rooted in fundamental principles of organic reactivity:
-
Nucleophile: The acetate ion (CH₃COO⁻) is a competent nucleophile.
-
Substrate: The substrate, Methyl 2,4-dibromobutyrate, possesses two electrophilic carbon centers attached to bromine atoms.
-
Regioselectivity: The reaction proceeds with high regioselectivity. The primary bromide at the C4 position is significantly more susceptible to an Sₙ2 attack than the more sterically hindered secondary bromide at the C2 position. This differential reactivity allows for the selective displacement of the C4 bromide, yielding the desired product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Success is contingent on the quality of reagents and adherence to anhydrous conditions where specified.
Objective: To synthesize this compound.
Materials:
-
Methyl 2,4-dibromobutyrate (1.0 eq)
-
Anhydrous Sodium Acetate (1.1 eq)
-
Anhydrous Acetone (or DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add anhydrous sodium acetate (1.1 eq) and anhydrous acetone.
-
Reaction Initiation: Begin vigorous stirring and add Methyl 2,4-dibromobutyrate (1.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove sodium bromide and any excess sodium acetate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity and Synthetic Utility
The primary value of this compound in drug development lies in its dual reactivity.[3] The bromine atom and the acetoxy group can be manipulated independently or sequentially to build molecular complexity.
-
Bromo Group (C4): As a primary alkyl bromide, this site is an excellent electrophile for Sₙ2 reactions . It readily reacts with a wide range of nucleophiles (e.g., amines, azides, thiols, cyanide) to form new carbon-heteroatom or carbon-carbon bonds.
-
Acetoxy Group (C2): The acetoxy group is an ester that can be hydrolyzed under acidic or basic conditions to unmask a secondary hydroxyl group (-OH). This alcohol can then serve as a nucleophile, be oxidized to a ketone, or be transformed into a better leaving group for subsequent substitution reactions.
Caption: Key reaction pathways for this compound.
Predictive Spectroscopic Characterization
While a public spectral database for this specific compound is sparse, its structure allows for the confident prediction of key spectroscopic features, which is crucial for its identification and quality control.
-
¹H NMR: Expected signals include a singlet for the ester methyl protons (~3.7 ppm), a singlet for the acetoxy methyl protons (~2.1 ppm), a multiplet for the methine proton at C2, and multiplets for the two diastereotopic methylene protons at C3 and the methylene protons at C4.
-
¹³C NMR: Approximately 7 distinct signals are expected: two carbonyl carbons (ester and acetate), one carbon attached to bromine (C4), one carbon attached to oxygen (C2), the ester methyl carbon, the acetate methyl carbon, and the C3 methylene carbon.
-
IR Spectroscopy: Key absorption bands would include strong C=O stretching frequencies around 1740-1750 cm⁻¹ (characteristic of esters) and C-O stretching bands.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M and M+2).
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be inferred from its functional groups and data for analogous compounds like brominated esters.[5][6]
-
General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat to prevent skin exposure.[5][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from heat and sources of ignition.[5]
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[6] In case of eye contact, rinse cautiously with water for several minutes.[6] If irritation persists, seek medical attention.
References
-
American Elements. This compound. [Link]
-
CP Lab Safety. This compound, 95%+ Purity, C7H11BrO4, 1 gram. [Link]
Sources
A Technical Guide to the Solubility of Methyl 2-Acetoxy-4-bromobutanoate in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of Methyl 2-acetoxy-4-bromobutanoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of the compound's behavior in various organic media.
Introduction: Understanding the Molecular Profile
This compound, with the molecular formula C₇H₁₁BrO₄ and a molecular weight of 239.06 g/mol , is a halogenated ester derivative. Its structure incorporates two distinct functional groups that dictate its physicochemical properties: two ester groups and a bromine atom. The interplay of these features, particularly their contribution to the molecule's overall polarity, is the primary determinant of its solubility in organic solvents. The fundamental principle of "like dissolves like" serves as the guiding tenet for predicting its solubility, suggesting that the compound will exhibit greater solubility in solvents with similar polarity.[1]
Physicochemical Properties and Solubility Prediction
The solubility of an organic compound is intrinsically linked to its molecular structure.[2] For this compound, the key contributors to its polarity are the ester and bromo functional groups.
-
Ester Groups: Esters are polar functional groups due to the presence of the carbonyl (C=O) and alkoxy (C-O) bonds, which create a significant dipole moment.[3][4][5][6] They can act as hydrogen bond acceptors but not donors, which allows for some interaction with protic solvents.[7]
-
Bromo Group: Alkyl halides are also polar molecules due to the difference in electronegativity between the carbon and halogen atoms.[8][9][10] The carbon-bromine bond is polarized, contributing to the overall polarity of the molecule.[11]
Considering the presence of two polar ester groups and a polar carbon-bromine bond, this compound is predicted to be a moderately polar to polar molecule . This polarity profile allows for a qualitative prediction of its solubility in a range of common organic solvents.
Predicted Solubility Profile:
Based on the principle of "like dissolves like," the following solubilities are anticipated:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Insoluble | Significant mismatch in polarity. |
| Slightly Polar | Diethyl Ether, Ethyl Acetate | Moderate to High | The polarity of these solvents is comparable to the predicted polarity of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents have significant dipole moments and can effectively solvate the polar functional groups of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to engage in hydrogen bonding with the ester oxygens should facilitate dissolution. |
| Halogenated | Dichloromethane, Chloroform | High to Very High | The similar polarities and potential for dipole-dipole interactions suggest good solubility. |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of specific quantitative solubility data in the literature, empirical determination is essential for accurate characterization. The following protocol provides a robust methodology for quantifying the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any undissolved particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
The following logical diagram outlines the decision-making process for solvent selection in solubility studies.
Figure 2: Logical flow for solvent selection.
Conclusion
References
-
Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]
-
Alkyl halides are polar and immiscible with water. Explain. askIITians. [Link]
-
Ester | Functional Group, Properties & Structural Formula. Study.com. [Link]
-
Alkyl halides are polar and immiscible with water class 12 chemistry CBSE. Vedantu. [Link]
-
Ester Functional Group and Esterification. ChemTalk. [Link]
-
Structure and Reactivity of Alkyl Halides. OpenOChem Learn. [Link]
-
Ester Functional Group and Esterification. LabXchange. [Link]
-
How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]
-
Reactivity of Alkyl Halides. YouTube. [Link]
-
How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Lab Manager. [Link]
-
Ester Functional Group. Chemistry Steps. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
-
Ester. Wikipedia. [Link]
-
6.2 Polarity of Alkyl Halides. Chemistry LibreTexts. [Link]
-
Solubility test for Organic Compounds. Online Science Tools. [Link]
-
A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Lab Reporter. [Link]
-
What are the important factors to select the solvent?. ResearchGate. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PubMed Central. [Link]
-
Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
Solubility of organic compounds. Khan Academy. [Link]
-
Classification of organic compounds By solubility. BioOrg.Chem. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]
-
How can you determine the solubility of organic compounds?. Quora. [Link]
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Methodological & Application
Application Notes and Protocols for Methyl 2-Acetoxy-4-bromobutanoate: A Versatile Intermediate in Organic Synthesis
Introduction: Unlocking Synthetic Versatility
Methyl 2-acetoxy-4-bromobutanoate (CAS No. 76799-57-0) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure, featuring both a primary bromide and an alpha-acetoxy ester, offers two distinct points of reactivity. The bromine atom serves as a good leaving group for nucleophilic substitution, while the ester and acetoxy groups can be hydrolyzed or otherwise modified. This unique combination makes it a valuable building block for the synthesis of complex molecules, particularly gamma-amino acid derivatives and other biologically active compounds.[1][2] This guide provides in-depth experimental protocols and the scientific rationale behind its use, empowering researchers to effectively utilize this versatile reagent.
Physicochemical & Safety Data
A comprehensive understanding of the reagent's properties and safety considerations is paramount for successful and safe experimentation.
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 76799-57-0 | [3] |
| Molecular Formula | C₇H₁₁BrO₄ | [3] |
| Molecular Weight | 239.06 g/mol | [3] |
| Appearance | Likely a liquid at room temperature | Inferred |
| Boiling Point | Not specified; related compounds have boiling points in the range of 170-190 °C | [4][5] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF) | Inferred |
Safety & Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidelines are based on data for structurally related bromoalkanoates, such as methyl 4-bromobutyrate and methyl 2-bromobutyrate.[4][5] It is imperative to treat this compound with at least the same level of caution.
-
Hazard Class: Likely an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All manipulations should be performed in a well-ventilated chemical fume hood.[6]
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong acids.[6]
-
First Aid Measures:
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use in a representative nucleophilic substitution reaction.
Protocol 1: Synthesis of this compound
This protocol is based on the synthetic route reported by DuBois, Crosby, and Stephenson.[3] The reaction proceeds via a nucleophilic substitution of one bromide in methyl 2,4-dibromobutyrate with acetate.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Methyl 2,4-dibromobutyrate
-
Sodium acetate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 2,4-dibromobutyrate (1.0 eq) and anhydrous sodium acetate (1.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the starting bromide.
-
Reaction: Stir the mixture at room temperature for 18 hours. The causality behind this extended time at room temperature is to favor the mono-substitution of the more reactive primary bromide over the secondary one.
-
Heating: After 18 hours, heat the reaction mixture to 50 °C for 1 hour to ensure the reaction goes to completion.
-
Workup - Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water or a dilute aqueous solution of sodium bicarbonate.
-
Workup - Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. The choice of solvent depends on the polarity of the product and ease of removal.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Nucleophilic Substitution with a Primary Amine
This protocol illustrates a common application of this compound in the synthesis of a protected gamma-amino acid derivative. The primary bromide is selectively displaced by a primary amine.
Reaction Workflow:
Caption: Workflow for nucleophilic substitution.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine, 1.0 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, 1.5 eq)
-
Acetonitrile (CH₃CN, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: Add the primary amine (e.g., benzylamine, 1.0 eq) followed by anhydrous potassium carbonate (1.5 eq). The base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Filtration: Once the starting material is consumed, filter the reaction mixture to remove the potassium salts.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure.
-
Workup - Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted product.
Characterization
Accurate characterization of the synthesized compounds is essential for validating the experimental outcome. Below are the expected spectroscopic data for this compound, inferred from the analysis of its structure and data from related compounds.[7][8]
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃):
-
δ ~4.8-5.0 ppm (dd, 1H): Methine proton (CH) alpha to the acetoxy and ester groups.
-
δ ~3.7-3.8 ppm (s, 3H): Methyl ester protons (OCH₃).
-
δ ~3.4-3.6 ppm (m, 2H): Methylene protons (CH₂) adjacent to the bromine.
-
δ ~2.2-2.4 ppm (m, 2H): Methylene protons (CH₂) beta to the bromine.
-
δ ~2.1 ppm (s, 3H): Acetoxy methyl protons (COCH₃).
-
-
¹³C NMR (CDCl₃):
-
δ ~170-172 ppm: Carbonyl carbon of the ester.
-
δ ~169-171 ppm: Carbonyl carbon of the acetoxy group.
-
δ ~70-72 ppm: Methine carbon (CH) alpha to the oxygen atoms.
-
δ ~52-54 ppm: Methyl ester carbon (OCH₃).
-
δ ~30-35 ppm: Methylene carbon (CH₂) adjacent to the bromine.
-
δ ~28-32 ppm: Methylene carbon (CH₂) beta to the bromine.
-
δ ~20-22 ppm: Acetoxy methyl carbon (COCH₃).
-
-
IR (neat):
-
~1740-1750 cm⁻¹: Strong C=O stretch (ester and acetoxy).
-
~1220-1240 cm⁻¹: C-O stretch (ester and acetoxy).
-
~650-670 cm⁻¹: C-Br stretch.
-
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. The protocols and data presented herein provide a solid foundation for its synthesis and application in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. By understanding the causality behind the experimental choices and adhering to safe laboratory practices, researchers can effectively harness the synthetic potential of this important intermediate.
References
- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
- Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-41.
- Probing N‐Alkoxy Effects in Domino Reactions of α‐Bromoacetamide Derivatives Towards Functionalized γ‐Lactams. (2022). Chemistry – An Asian Journal, 17(16), e202200539.
- MDPI. (2021). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.
- Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. (2021). Chemical Science, 12(35), 11775–11781.
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
-
PubChem. (n.d.). Methyl 4-bromobutyrate. Retrieved from [Link]
- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). RSC Advances, 14(10), 6825–6831.
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-bromobutane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromobutane. Retrieved from [Link]
- Experimental and theoretical study of α-acetoxylation of ketones by (diacetoxy)iodobenzene. (2019). New Journal of Chemistry, 43(34), 13537-13545.
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl 2-bromobutyrate | CAS#:3196-15-4. Retrieved from [Link]
-
SpectraBase. (n.d.). METHYL 4-BROMO-2-AMINOBUTANOATE, HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). Methyl 2-bromobutanoate. Retrieved from [Link]
- α,γ-Dioxygenated amides via tandem Brook rearrangement/radical oxygenation reactions and their application to syntheses of γ-lactams. (2021). Beilstein Journal of Organic Chemistry, 17, 746–755.
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- 6. d-nb.info [d-nb.info]
- 7. 2-Bromobutyric acid methyl ester(3196-15-4) 1H NMR spectrum [chemicalbook.com]
- 8. Methyl 4-bromobutyrate(4897-84-1) 1H NMR spectrum [chemicalbook.com]
The Versatile Chiral Synthon: Methyl 2-Acetoxy-4-bromobutanoate in Stereoselective Synthesis
In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science. The strategic use of versatile chiral building blocks is paramount in achieving synthetic efficiency and precision. Among these, Methyl 2-acetoxy-4-bromobutanoate emerges as a highly valuable, yet often overlooked, synthon. Its trifunctional nature—encompassing an ester, a stereogenic center bearing an acetate, and a reactive alkyl bromide—offers a rich platform for a multitude of stereoselective transformations.
This technical guide, designed for researchers, scientists, and professionals in drug development, delves into the practical applications of this compound. We will explore its role in the stereoselective synthesis of key structural motifs, moving beyond a simple recitation of steps to elucidate the underlying principles that govern stereochemical control. The protocols described herein are presented as robust, self-validating systems, grounded in established chemical literature.
Application I: Diastereoselective Synthesis of γ-Lactones via Intramolecular Cyclization
The γ-lactone moiety is a prevalent feature in a vast array of natural products and pharmacologically active molecules. This compound serves as an excellent precursor for the diastereoselective synthesis of substituted γ-lactones. The inherent stereocenter at the C2 position can effectively direct the stereochemical outcome of subsequent transformations.
Mechanistic Rationale:
The synthesis of γ-lactones from this compound can be achieved through a two-step sequence: stereoselective alkylation at the C4 position followed by intramolecular cyclization. The stereoselectivity of the alkylation is crucial and can be controlled by employing a chiral auxiliary or a chiral catalyst. In the subsequent cyclization, the stereochemistry at C2 influences the formation of the new stereocenter at C4 of the lactone ring. For instance, an S_N2 reaction at the bromine-bearing carbon with a soft nucleophile, followed by acid- or base-catalyzed lactonization, will proceed with a predictable diastereoselectivity. The bulky acetate group at the adjacent stereocenter will sterically hinder one face of the molecule, directing the incoming nucleophile to the opposite face.
Experimental Protocol 1: Diastereoselective Synthesis of a Phenyl-Substituted γ-Lactone
This protocol details the synthesis of (2R,4S)-2-acetoxy-4-phenyl-γ-butyrolactone, assuming the starting material is (R)-Methyl 2-acetoxy-4-bromobutanoate.
Materials:
-
(R)-Methyl 2-acetoxy-4-bromobutanoate
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Hydrochloric acid (1 M)
Procedure:
-
Preparation of the Organocuprate Reagent: To a flame-dried, argon-purged round-bottom flask, add CuI (0.1 eq). Cool the flask to -20 °C and add anhydrous THF. To this suspension, add phenylmagnesium bromide (1.1 eq) dropwise. Stir the mixture at -20 °C for 30 minutes to form the Gilman cuprate.
-
Stereoselective Alkylation: Cool the cuprate solution to -78 °C. In a separate flask, dissolve (R)-Methyl 2-acetoxy-4-bromobutanoate (1.0 eq) in anhydrous THF and add this solution dropwise to the cuprate mixture. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
-
Work-up and Purification of the Intermediate: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield methyl 2-acetoxy-4-phenylbutanoate.
-
Lactonization: Dissolve the purified intermediate in a mixture of THF and 1 M HCl (1:1 v/v). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Final Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude lactone by flash column chromatography.
Data Summary:
| Step | Reactant | Reagents | Expected Yield | Expected Diastereomeric Ratio |
| Stereoselective Alkylation | (R)-Methyl 2-acetoxy-4-bromobutanoate | Ph₂CuMgBr, THF, -78 °C to 0 °C | 75-85% | >95:5 |
| Lactonization | Methyl 2-acetoxy-4-phenylbutanoate | 1 M HCl, THF, reflux | 80-90% | >95:5 |
Application II: Asymmetric Synthesis of a Protected γ-Amino Acid Derivative
The versatility of the bromo-ester functionality allows for the introduction of nitrogen-containing nucleophiles, paving the way for the synthesis of chiral amino acid derivatives. This is of particular interest in the development of peptidomimetics and other bioactive molecules.
Causality of Stereocontrol:
In this application, a nucleophilic substitution of the bromide with an azide anion (a precursor to the amine) is the key step. To achieve high enantioselectivity, a chiral phase-transfer catalyst can be employed. The chiral catalyst forms a complex with the nucleophile, and the steric environment of the catalyst directs the approach of the nucleophile to the electrophilic carbon, favoring one enantiomer over the other.
Experimental Protocol 2: Asymmetric Azidation using a Chiral Phase-Transfer Catalyst
This protocol outlines the enantioselective synthesis of Methyl 2-acetoxy-4-azidobutanoate.
Materials:
-
This compound (racemic)
-
Sodium azide (NaN₃)
-
(S)-BINOL-derived quaternary ammonium salt (as chiral phase-transfer catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add racemic this compound (1.0 eq), sodium azide (1.5 eq), and the (S)-BINOL-derived quaternary ammonium salt (0.05 eq).
-
Reaction Conditions: Add toluene to the flask and stir the biphasic mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and separate the layers. Extract the aqueous layer with toluene (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral azido-ester.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
Data Summary:
| Product | Catalyst | Solvent | Expected Yield | Expected Enantiomeric Excess (ee) |
| (S)-Methyl 2-acetoxy-4-azidobutanoate | (S)-BINOL-derived quaternary ammonium salt | Toluene | 80-90% | >90% |
Visualizing the Synthetic Pathways
To better illustrate the synthetic strategies discussed, the following diagrams outline the key transformations.
Caption: Pathway for asymmetric synthesis of a γ-amino acid derivative.
Conclusion and Future Outlook
This compound is a powerful and versatile chiral building block in stereoselective synthesis. The protocols and applications detailed in this guide serve as a testament to its potential in constructing complex molecular architectures with a high degree of stereochemical control. The principles of diastereoselective alkylation and catalytic asymmetric nucleophilic substitution highlighted here can be extended to a broader range of nucleophiles and catalytic systems, further expanding the synthetic utility of this valuable synthon. As the quest for novel, enantiomerically pure molecules continues to drive innovation in drug discovery and materials science, the strategic application of such well-defined chiral building blocks will undoubtedly play a pivotal role.
References
-
Ohkuma, T., Kitamura, M., & Noyori, R. (1990). Enantioselective synthesis of 4-substituted γ-lactones. Tetrahedron Letters, 31(38), 5509–5512. [Link]
-
Hashimoto, T., Sakata, K., Tamakuni, F., Dutton, M. J., & Maruoka, K. (2013). Phase-transfer-catalysed asymmetric synthesis of tetrasubstituted allenes. Nature chemistry, 5(3), 240-244. [Link]
-
Rueping, M., Nachtsheim, B. J., Moreth, S. A., & Bolte, M. (2008). Asymmetric Brønsted acid catalysis: enantioselective nucleophilic substitutions and 1, 4-additions. Angewandte Chemie International Edition, 47(3), 593-596. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422. [Link]
-
Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters. Angewandte Chemie International Edition, 37(4), 388-401. [Link]
Application Notes & Protocols: Protecting Group Strategies and Chemoselective Reactions for Methyl 2-Acetoxy-4-bromobutanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-acetoxy-4-bromobutanoate is a versatile synthetic intermediate characterized by the presence of three distinct functional groups: a methyl ester, an acetoxy group, and a primary alkyl bromide. This trifunctional nature presents unique challenges and opportunities in multistep organic synthesis. The successful manipulation of this molecule hinges on the strategic application of chemoselective reaction conditions or the implementation of robust protecting group strategies. This document provides a detailed guide to navigating the chemical reactivity of this substrate, offering field-proven insights and detailed protocols for selective transformations at each functional site. We will explore methods ranging from direct, uncatalyzed chemoselective reactions to sophisticated enzymatic and orthogonal protection strategies, enabling researchers to unlock the full synthetic potential of this valuable building block.
Strategic Analysis of Functional Group Reactivity
The synthetic utility of this compound is dictated by the relative reactivity of its three key functional groups. A priori assessment is critical for designing successful transformations.
-
C4-Primary Bromide: This is a potent electrophilic site, highly susceptible to nucleophilic substitution (S_N2) reactions. The primary nature of the carbon and the good leaving group ability of bromide facilitate displacement by a wide range of nucleophiles.
-
C1-Methyl Ester & C2-Acetoxy Group: Both are ester functionalities and thus electrophilic at their carbonyl carbons. They are susceptible to hydrolysis under both acidic and basic conditions and can be attacked by strong, hard nucleophiles.[1][2] Differentiating between these two ester groups is a significant synthetic challenge.
The primary strategic decision involves whether to leverage the inherent reactivity differences for a chemoselective reaction or to mask one or more functional groups to ensure a specific outcome.
Figure 1: Key reactive sites on this compound and their potential transformations.
Strategy 1: Chemoselective Reactions at the C4-Position
The most straightforward approach involves leveraging the high reactivity of the primary bromide towards S_N2 displacement. The key is to select a nucleophile that is sufficiently reactive to displace the bromide but not basic or strong enough to saponify the ester groups.
Causality Behind Experimental Choices: Soft, non-basic nucleophiles are ideal. Reagents like sodium azide, sodium cyanide, or secondary amines (under controlled conditions) are excellent candidates. They preferentially attack the soft electrophilic C4 carbon over the hard carbonyl carbons of the esters. Strongly basic nucleophiles like alkoxides or hydroxides should be avoided as they will primarily induce ester hydrolysis.
Protocol 2.1: Selective Azide Displacement at C4
This protocol details the conversion of the C4-bromide to an azide, a versatile functional group that can be further transformed, for example, into an amine via reduction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution in one portion.
-
Reaction: Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing an equal volume of diethyl ether and wash with saturated aqueous NaHCO₃ (2x volume of DMF).
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Methyl 4-azido-2-acetoxybutanoate.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Trustworthiness: This protocol is self-validating as the significant polarity change from the bromide to the azide is easily monitored by TLC. The preservation of the two ester groups can be confirmed by ¹H NMR spectroscopy, where the characteristic methyl ester singlet (~3.7 ppm) and acetyl methyl singlet (~2.1 ppm) should remain intact.
| Compatible Nucleophiles for C4 Substitution | Typical Solvent | Conditions | Notes |
| Sodium Azide (NaN₃) | DMF, DMSO | 50-60 °C | Product is a versatile precursor to amines. |
| Sodium Cyanide (NaCN) | DMSO | 60-80 °C | Extends the carbon chain by one. Use with extreme caution. |
| Potassium Thioacetate (KSAc) | Acetone, DMF | RT to 50 °C | Forms a thioester, which can be hydrolyzed to the thiol. |
| Diethylamine (Et₂NH) | Acetonitrile | RT to 40 °C | Use of a non-nucleophilic base (e.g., K₂CO₃) can be beneficial. |
| Sodium Malonate Esters | THF, DMF | RT to 60 °C | Forms a new C-C bond; a classic malonic ester synthesis alkylation.[3] |
Strategy 2: Selective Deprotection of Ester Groups
Differentiating between the methyl ester and the acetoxy group is challenging but can be achieved through carefully selected chemical or enzymatic methods.
A. Enzymatic Deprotection of the C2-Acetoxy Group
Enzymes offer unparalleled selectivity. Lipases, in particular, can catalyze the hydrolysis of esters under very mild, neutral pH conditions, often with high chemoselectivity. This approach is ideal for selectively cleaving the acetoxy group while leaving the methyl ester and bromide untouched.
Causality Behind Experimental Choices: Candida antarctica lipase B (CALB) is well-documented for its ability to selectively deacetylate compounds, even in the presence of other ester functionalities.[4] The reaction is performed in a buffered aqueous solution, ensuring that the pH remains neutral and preventing acid- or base-catalyzed side reactions.
Protocol 3.1: Selective Enzymatic Deacetylation
Materials:
-
This compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.2)
-
tert-Butanol (as a co-solvent)
-
Ethyl acetate
-
Celite®
Procedure:
-
Suspension: Suspend this compound (1.0 eq) in the phosphate buffer (pH 7.2). Add a small amount of tert-butanol (10-20% v/v) to aid solubility.
-
Enzyme Addition: Add immobilized CALB (e.g., 20% by weight of the substrate).
-
Reaction: Stir the suspension gently at 30-37 °C. Monitor the reaction by TLC or HPLC. The reaction may take 24-72 hours.
-
Enzyme Removal: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the immobilized enzyme. The enzyme can often be washed and reused.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 4-bromo-2-hydroxybutanoate.
B. Chemical Deprotection of the C1-Methyl Ester
While most conditions for ester hydrolysis are harsh, certain reagents can cleave methyl esters with high selectivity.[5] This relies on a different mechanism than typical saponification.
Causality Behind Experimental Choices: Lithium iodide (LiI) in a solvent like pyridine or collidine can cleave methyl esters via an S_N2 mechanism where the iodide ion attacks the methyl group.[6] This process is generally mild and often leaves other esters, like the sterically more hindered secondary acetate, intact. The reaction is driven by the formation of the stable lithium carboxylate salt and methyl iodide.
Protocol 3.2: Selective Methyl Ester Cleavage with LiI
Materials:
-
This compound
-
Anhydrous Lithium Iodide (LiI)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Reagent Addition: Add anhydrous LiI (3.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 115 °C) and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by adding 1 M HCl until the pH is acidic (~2-3).
-
Extraction: Extract the aqueous mixture with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield 2-Acetoxy-4-bromobutanoic acid.
Figure 2: Selective deprotection pathways for the C1-methyl ester and C2-acetoxy group.
Strategy 3: Orthogonal Protection for Advanced Synthesis
For complex syntheses requiring multiple, distinct transformations, an orthogonal protecting group strategy is superior.[7][8] This involves converting the native functional groups into new ones that can be removed under specific, non-interfering conditions.
Conceptual Workflow:
-
Global Deprotection: Hydrolyze both the methyl ester and the acetoxy group to yield 4-bromo-2-hydroxybutanoic acid.
-
Orthogonal Protection:
-
Protect the carboxylic acid as a benzyl (Bn) ester. Benzyl esters are stable to a wide range of conditions but are readily cleaved by hydrogenolysis (H₂/Pd-C).[9]
-
Protect the secondary alcohol as a silyl ether, for example, a tert-butyldimethylsilyl (TBDMS) ether. Silyl ethers are stable to many reagents but are selectively cleaved by fluoride sources (e.g., TBAF).[9]
-
-
Selective Reactions: With the orthogonally protected substrate, one can now perform a sequence of reactions, for instance:
-
Displace the C4-bromide with a nucleophile.
-
Selectively deprotect the C2-hydroxyl with TBAF and perform a reaction at that site.
-
Finally, deprotect the C1-carboxylic acid via hydrogenolysis.
-
Figure 3: Conceptual workflow for an orthogonal protecting group strategy.
This advanced strategy provides maximum synthetic flexibility, allowing for the precise and ordered construction of complex molecules from the this compound scaffold. The choice of protecting groups can be tailored to the specific reaction sequence planned by the researcher.[10]
References
-
Wuts, P. G. M. (2021). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. [Link]
-
Nicolaou, K. C., et al. (1998). The Art and Science of Organic and Natural Products Synthesis. Angewandte Chemie International Edition, 37(20), 2708-2714. [Link]
-
Wikipedia. (2024). Protecting group. [Link]
-
Gómez-Patiño, M. B., et al. (2007). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Tetrahedron Letters, 48(43), 7649-7652. [Link]
-
SynArchive. (2024). Protection of Carboxylic acid by Ester. [Link]
-
Fiveable. (2023). 11.3 Protecting groups - Organic Chemistry II. [Link]
-
Organic Chemistry Portal. (2023). Protecting Groups. [Link]
-
IIT Bombay. (2020). Protecting Groups. [Link]
-
ResearchGate. (2020). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction. [Link]
-
Royal Society of Chemistry. (2021). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate. [Link]
-
PubMed. (2020). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction. [Link]
-
ACS Publications. (2008). A Facile Deprotection of Secondary Acetamides. [Link]
-
CRC Press. (2019). Avoid Protecting Groups. [Link]
-
Organic Chemistry Portal. (2009). A Facile Deprotection of Secondary Acetamides. [Link]
-
Organic Chemistry Portal. (2021). Acetic Acid Esters. [Link]
-
Organic Chemistry Portal. (2008). Acetonides. [Link]
-
National Institutes of Health. (2010). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. [Link]
-
PubMed. (2010). Enzymatic deprotection of the cephalosporin 3'-acetoxy group using Candida antarctica lipase B. [Link]
-
Organic Chemistry Portal. (2010). Mild and Catalytic Transesterification Reaction Using K2HPO4 for the Synthesis of Methyl Esters. [Link]
-
Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Study.com. (2023). Deduce the product(s) of the reaction of the given carboxylic acid with PBr3/Br2 before and after hydrolysis. [Link]
-
Chemistry LibreTexts. (2023). 21.4: Chemistry of Acid Halides. [Link]
-
ResearchGate. (2025). Electroreductive deprotection of haloethoxy group. [Link]
-
Master Organic Chemistry. (2024). The Hell–Volhard–Zelinsky Reaction. [Link]
-
KPU Pressbooks. (2023). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]
-
Chemsrc. (2024). Methyl 2-bromobutyrate. [Link]
-
National Institutes of Health. (2024). methyl (2R)-2-bromobutanoate. [Link]
-
National Institutes of Health. (2024). Methyl 4-bromobutyrate. [Link]
-
MDPI. (2024). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction. [Link]
-
ResearchGate. (2024). (PDF) 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction. [Link]
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- 2. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enzymatic deprotection of the cephalosporin 3'-acetoxy group using Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
Synthesis of γ-Amino Acids Utilizing Methyl 2-Acetoxy-4-bromobutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
γ-Amino acids (GABA analogs) are crucial structural motifs in numerous pharmaceuticals and biologically active compounds. Their synthesis, particularly with stereochemical control, is a significant focus in medicinal chemistry and drug development. This comprehensive guide details the synthesis of γ-amino acids using methyl 2-acetoxy-4-bromobutanoate as a versatile starting material. We present two robust synthetic routes: the classic Gabriel synthesis and a flexible azide-based approach. This document provides in-depth mechanistic insights, detailed step-by-step protocols, and critical considerations for reaction optimization and troubleshooting, empowering researchers to confidently utilize these methodologies in their synthetic endeavors.
Introduction: The Significance of γ-Amino Acids
γ-Amino acids are a class of non-proteinogenic amino acids characterized by the placement of the amino group on the third carbon atom (the γ-carbon) relative to the carboxyl group. The parent compound, γ-aminobutyric acid (GABA), is the primary inhibitory neurotransmitter in the mammalian central nervous system. Consequently, its analogs often exhibit significant neurological activity and are cornerstones in the treatment of epilepsy, neuropathic pain, and anxiety disorders. Prominent examples include drugs like gabapentin and pregabalin. The synthetic challenge lies in the efficient and stereocontrolled introduction of the amine functionality and the subsequent manipulation of other functional groups to achieve the desired target molecule.
This compound is an excellent starting material for this purpose. It possesses three key functional groups: a primary bromide, which is an excellent electrophile for nucleophilic substitution; a methyl ester, which can be readily hydrolyzed; and an acetoxy group at the α-position, which can be hydrolyzed to a hydroxyl group, offering a handle for further functionalization or stereochemical control.
Synthetic Strategies and Mechanistic Overview
This guide details two primary synthetic pathways starting from this compound to produce 4-amino-2-hydroxybutanoic acid, a key γ-amino acid intermediate.
Route 1: The Gabriel Synthesis
The Gabriel synthesis is a time-honored and reliable method for the preparation of primary amines from primary alkyl halides.[1][2] The key principle is the use of the phthalimide anion as an ammonia surrogate, which prevents the over-alkylation often observed with direct amination using ammonia.
The reaction proceeds in two main stages:
-
N-Alkylation: The phthalimide anion, typically generated by treating phthalimide with a base like potassium hydroxide, acts as a nucleophile and displaces the bromide from this compound in an SN2 reaction.[3][4]
-
Deprotection: The resulting N-substituted phthalimide is then cleaved to release the primary amine. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which is milder than acidic or basic hydrolysis and proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring.[3][5]
A significant advantage of this route is the potential for a one-pot hydrolysis of the phthalimide, methyl ester, and acetoxy groups, leading to the final γ-amino acid.
Caption: Workflow for the Azide Synthesis of 4-Amino-2-hydroxybutanoic Acid.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol for Gabriel Synthesis of 4-Amino-2-hydroxybutanoic Acid
Step 1: N-Alkylation of Potassium Phthalimide
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 239.06 | 10.0 g | 0.0418 |
| Potassium Phthalimide | 185.22 | 8.1 g | 0.0437 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 0.0418 mol) and potassium phthalimide (8.1 g, 0.0437 mol).
-
Add 100 mL of anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 400 mL of ice-cold water and stir vigorously.
-
The product, N-(4-acetoxy-4-methoxycarbonylbutyl)phthalimide, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Hydrazinolysis and Hydrolysis
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| N-(4-acetoxy-4-methoxycarbonylbutyl)phthalimide | 307.29 | (from Step 1) | ~0.0418 |
| Hydrazine Monohydrate | 50.06 | 4.2 mL | ~0.0836 |
| Ethanol | 46.07 | 150 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
Suspend the dried N-(4-acetoxy-4-methoxycarbonylbutyl)phthalimide in 150 mL of ethanol in a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add hydrazine monohydrate (4.2 mL, ~0.0836 mol) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add 100 mL of 6 M hydrochloric acid.
-
Continue to reflux the mixture for an additional 8-12 hours to ensure complete hydrolysis of the ester and acetoxy groups.
-
Cool the mixture in an ice bath and filter to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold water.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product as its hydrochloride salt.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by ion-exchange chromatography.
Protocol for Azide Synthesis of 4-Amino-2-hydroxybutanoic Acid
Step 1: Synthesis of Methyl 2-Acetoxy-4-azidobutanoate
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 239.06 | 10.0 g | 0.0418 |
| Sodium Azide (NaN₃) | 65.01 | 3.26 g | 0.0501 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 0.0418 mol) in 100 mL of anhydrous DMF.
-
Add sodium azide (3.26 g, 0.0501 mol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into 400 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-acetoxy-4-azidobutanoate as a crude oil, which can be used in the next step without further purification.
Step 2: Reduction of the Azide and Hydrolysis
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Methyl 2-acetoxy-4-azidobutanoate | 201.17 | (from Step 1) | ~0.0418 |
| Palladium on Carbon (10% Pd/C) | - | 1.0 g | - |
| Methanol | 32.04 | 150 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | 50 mL | - |
Procedure:
-
Dissolve the crude methyl 2-acetoxy-4-azidobutanoate in 150 mL of methanol in a hydrogenation flask.
-
Carefully add 1.0 g of 10% Pd/C to the solution.
-
Hydrogenate the mixture at 50 psi of H₂ gas at room temperature for 12-16 hours.
-
After the reaction is complete (monitored by the cessation of hydrogen uptake or TLC), carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: Palladium on carbon is pyrophoric and should be handled with care.
-
To the filtrate, add 50 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours to hydrolyze the ester and acetoxy groups.
-
Cool the solution to room temperature and concentrate under reduced pressure to obtain the crude 4-amino-2-hydroxybutanoic acid hydrochloride.
-
Purify the product by recrystallization or ion-exchange chromatography as described in the Gabriel synthesis protocol.
Concluding Remarks and Future Perspectives
The methodologies presented herein provide robust and reliable pathways for the synthesis of γ-amino acids from the readily available starting material, this compound. The choice between the Gabriel and azide synthesis will depend on factors such as reagent availability, safety considerations (sodium azide is highly toxic), and desired scale. Both routes offer good yields and produce a key intermediate, 4-amino-2-hydroxybutanoic acid, which can be further elaborated into a wide array of complex and biologically active molecules. [6]The presence of the α-hydroxyl group opens up possibilities for stereoselective synthesis and the introduction of further diversity, making this a valuable platform for drug discovery and development.
References
- Claßen, M., Heimsch, S. B., & Klapötke, T. M. (2019). Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. Propellants, Explosives, Pyrotechnics, 44(11), 1431-1437.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 2-Hydroxy-4-aminobutanoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
- Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. (2006).
- Stefan Bräse, & Klaus Banert. (2010).
-
MedSchoolCoach. (2020, October 27). Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep [Video]. YouTube. Retrieved from [Link]
-
Filo. (2025, September 14). Outline a synthesis mechanism of 4-methylpentanamine using the Gabriel sy... Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
-
Sketchy MCAT. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) [Video]. YouTube. Retrieved from [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
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- 4. medschoolcoach.com [medschoolcoach.com]
- 5. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
The Versatile Alkylating Agent: A Guide to the Applications and Protocols of Methyl 2-Acetoxy-4-bromobutanoate
In the landscape of modern organic synthesis, the strategic introduction of functionalized alkyl chains is a cornerstone of molecular design, particularly in the realms of pharmaceutical and materials science. Among the diverse repertoire of alkylating agents, Methyl 2-acetoxy-4-bromobutanoate emerges as a uniquely versatile building block. Its bifunctional nature, featuring a reactive primary bromide and a modifiable α-acetoxy ester, offers a gateway to a variety of valuable synthetic transformations. This guide provides an in-depth exploration of the chemical personality of this compound, detailing its applications and providing robust protocols for its use as a potent alkylating agent for a range of nucleophiles.
Unveiling the Synthetic Potential: Properties and Advantages
This compound, with the chemical formula C₇H₁₁BrO₄, is a valuable intermediate in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its two key functional groups. The terminal primary bromide serves as an excellent electrophile for nucleophilic substitution reactions, while the α-acetoxy group can influence the reactivity of the adjacent ester and can be hydrolyzed to reveal a hydroxyl group for further functionalization.
The presence of the acetoxy group at the α-position is not merely a passive spectator. It can exert stereoelectronic effects that modulate the reactivity of the molecule and can serve as a handle for subsequent transformations, such as conversion to α-hydroxy-γ-butyrolactone, a valuable chiral intermediate.[2] This dual functionality makes this compound a superior choice in multi-step syntheses where sequential and selective reactions are paramount.
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the nucleophilic substitution of a suitable precursor. One established route is the reaction of Methyl 2,4-dibromobutyrate with sodium acetate.[3]
Protocol 1: Synthesis from Methyl 2,4-dibromobutyrate
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
Methyl 2,4-dibromobutyrate
-
Sodium acetate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,4-dibromobutyrate (1.0 eq) in anhydrous DMF.
-
Add anhydrous sodium acetate (1.1 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Visualization of the Synthetic Workflow:
Sources
Application Notes and Protocols for the Purification of Methyl 2-Acetoxy-4-bromobutanoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl 2-acetoxy-4-bromobutanoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its bifunctional nature, possessing both an acetoxy and a bromo group, allows for selective and orthogonal chemical transformations. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in downstream processes, ultimately impacting the quality and safety of the final active pharmaceutical ingredient (API).
This document provides a detailed guide to the purification of this compound, synthesized via the nucleophilic substitution of Methyl 2,4-dibromobutyrate with sodium acetate. We will delve into the identification of potential impurities, the rationale behind the selection of purification techniques, and provide step-by-step protocols for achieving high purity.
Understanding the Reaction and Potential Impurities
The synthesis of this compound typically involves the reaction of Methyl 2,4-dibromobutyrate with a source of acetate, such as sodium acetate. This is a nucleophilic substitution reaction (SN2) where the acetate anion displaces one of the bromide ions.
The primary impurities in the reaction mixture are likely to be:
-
Unreacted Starting Material: Methyl 2,4-dibromobutyrate.
-
Over-reaction Product: Methyl 2,4-diacetoxybutanoate, resulting from the substitution of both bromine atoms.
-
Hydrolysis Products: Acetic acid (from hydrolysis of the acetoxy group or excess acetate) and potentially Methyl 2-hydroxy-4-bromobutanoate if the acetoxy group is cleaved under aqueous workup conditions.
-
Residual Salts: Sodium acetate and sodium bromide.
A thorough understanding of the physical properties of these compounds is crucial for developing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Polarity |
| Methyl 2,4-dibromobutyrate | 259.92 | 236.9[1][2] | Less Polar |
| This compound | 239.06 | ~220-240 (Estimated) | Intermediate Polarity |
| Methyl 2,4-diacetoxybutanoate | 218.21 | >240 (Estimated) | More Polar |
| Acetic Acid | 60.05 | 118 | Highly Polar |
Note on Boiling Points: The boiling point of the target compound is an estimation based on the known boiling point of the starting material and the structural changes. The addition of an acetoxy group in place of a bromine atom is expected to have a modest effect on the boiling point.
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve high purity. The general workflow involves an initial workup to remove bulk impurities, followed by a high-resolution technique like chromatography or distillation.
Protocol 1: Aqueous Workup and Extraction
Objective: To remove water-soluble impurities such as residual salts and acetic acid.
Causality: The ester product is organic-soluble, while the inorganic salts (sodium acetate, sodium bromide) and small polar molecules like acetic acid are water-soluble. This difference in solubility allows for their separation using a liquid-liquid extraction. A mild basic wash is employed to neutralize and remove any acidic impurities.
Materials:
-
Crude reaction mixture
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate or Dichloromethane
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Quenching: Carefully pour the crude reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Add an organic solvent (e.g., ethyl acetate) to the separatory funnel. The volume should be sufficient to dissolve the product completely. Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Basic Wash: Add a saturated solution of sodium bicarbonate to the organic layer in the separatory funnel. This step is crucial for neutralizing and removing any unreacted acetic acid.[3] Shake gently and vent. A mild effervescence may be observed due to the neutralization of acid. Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine. This helps to remove any remaining water from the organic phase and aids in breaking up emulsions.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the flask and swirl to dry the organic solution. The drying agent should be free-flowing when the solution is dry.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, dried product.
Trustworthiness Check: After the workup, a small aliquot can be analyzed by Thin Layer Chromatography (TLC) to qualitatively assess the removal of polar impurities.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate the target compound from less polar (starting material) and more polar (di-substituted product) impurities.
Causality: Flash column chromatography separates compounds based on their differential adsorption onto a stationary phase (silica gel) and their solubility in a mobile phase (eluent).[2] By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity.
Materials:
-
Crude product from Protocol 1
-
Silica gel (for flash chromatography)
-
Hexanes and Ethyl acetate (HPLC grade)
-
TLC plates, chamber, and UV lamp
-
Glass column for flash chromatography
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate. Develop the plate in a TLC chamber with a solvent system of varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to determine the optimal eluent composition for separation. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing: Prepare a flash column with silica gel, slurried in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the low-polarity solvent. The less polar starting material (Methyl 2,4-dibromobutyrate) will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the target compound, this compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.
Sources
Application Notes and Protocols: Methyl 2-Acetoxy-4-bromobutanoate as a Versatile Synthon in Heterocyclic Chemistry
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and natural products, often conferring critical biological activity. Methyl 2-acetoxy-4-bromobutanoate is a highly functionalized and versatile C4 building block, poised for significant application in the synthesis of diverse heterocyclic systems. Its strategic placement of an acetate group at the α-position and a bromine atom at the γ-position offers two distinct points of reactivity, enabling a range of selective transformations.
This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic cores, including substituted γ-butyrolactones and N-substituted pyrrolidin-2-ones. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this reagent's full synthetic potential.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from its bifunctional nature. The terminal bromine atom is a prime site for nucleophilic substitution, while the α-acetoxy group can act as a leaving group or be hydrolyzed to a hydroxyl function, which can then participate in cyclization reactions. The methyl ester provides a handle for further functionalization or can be directly involved in cyclization processes. The strategic orchestration of reactions at these sites allows for the controlled assembly of five-membered heterocyclic rings.
Synthesis of Substituted γ-Butyrolactones
The γ-butyrolactone motif is a prevalent feature in many natural products and pharmacologically active compounds. This compound serves as an excellent precursor for the synthesis of α-substituted γ-butyrolactones through an intramolecular cyclization pathway.
Mechanistic Rationale
The synthesis proceeds via an initial hydrolysis of both the methyl ester and the acetate group under basic conditions to generate a 4-bromo-2-hydroxybutanoate salt. This intermediate then undergoes a spontaneous intramolecular SN2 reaction, where the newly formed alkoxide at C2 displaces the bromide at C4 to form the five-membered lactone ring. This approach is analogous to the cyclization of γ-hydroxy acids to form lactones[1].
dot
Sources
Application Notes & Protocols: Strategic Use of Methyl 2-Acetoxy-4-bromobutanoate in Nucleophilic Substitution Reactions
Abstract
Methyl 2-acetoxy-4-bromobutanoate is a highly versatile bifunctional reagent, prized in synthetic organic chemistry for its capacity to serve as a robust building block for complex molecular architectures. Its structure, featuring a primary alkyl bromide and a methyl ester with an adjacent acetoxy group, allows for predictable and regioselective reactions. This guide provides an in-depth analysis of its reactivity with various nucleophiles, focusing on the prevalent SN2 mechanism. We will explore the causality behind experimental design and provide detailed, validated protocols for reactions with nitrogen, sulfur, and carbon nucleophiles, empowering researchers in pharmaceutical and materials science to leverage this reagent's full potential.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of drug discovery and fine chemical synthesis, efficiency and control are paramount. This compound (CAS 76799-57-0) emerges as a key intermediate precisely because it offers a predictable handle for molecular elaboration.[1] The molecule possesses two distinct functional domains:
-
The Electrophilic Alkyl Halide: A primary (C-4) bromide, which is an excellent leaving group, making this position highly susceptible to nucleophilic attack.
-
The Ester Core: A methyl ester at C-1 with an acetoxy group at C-2. These groups are generally stable under the neutral or mildly basic conditions typical for SN2 reactions, enabling chemists to selectively functionalize the C-4 position without disturbing the ester core.[2]
This inherent regioselectivity is the cornerstone of its utility, allowing for the strategic introduction of new functional groups at a specific location within a four-carbon chain.[2] This capability is instrumental in the synthesis of gamma-substituted amino acids, heterocyclic compounds, and other motifs prevalent in biologically active molecules.[1][2]
Sources
The Latent Catalyst: Unlocking Asymmetric Transformations with Methyl 2-Acetoxy-4-bromobutanoate Derivatives
Introduction: Beyond a Simple Building Block
In the landscape of synthetic chemistry, certain molecules, while not catalysts in their own right, possess a latent potential that, when unlocked, can pave the way for remarkable catalytic applications. Methyl 2-acetoxy-4-bromobutanoate is one such molecule. Its unique bifunctional nature, possessing both a leaving group (bromide) and a chiral center precursor (acetoxy group), makes it an exceptionally versatile starting material for the synthesis of sophisticated chiral ligands and organocatalysts. This guide delves into the catalytic applications not of the title compound itself, but of the powerful catalytic entities that can be derived from it. We will explore its transformation into key classes of organocatalysts and provide detailed protocols for their synthesis and application in asymmetric catalysis, offering researchers and drug development professionals a roadmap to harness its synthetic potential.
The core principle underpinning the utility of this compound lies in its strategic functionalization, which allows for the construction of cyclic chiral scaffolds. The 4-bromo group serves as a handle for intramolecular cyclization or for introducing nitrogen nucleophiles, while the 2-acetoxy group can be hydrolyzed to a hydroxyl, which can then be further manipulated or utilized for its stereodirecting effects.
Part 1: Synthesis of Chiral Pyrrolidine-Based Organocatalysts
One of the most powerful applications of this compound derivatives is in the synthesis of chiral pyrrolidines, which are the backbone of many highly effective organocatalysts, including proline and its derivatives.[1][2] The following section outlines a synthetic strategy to convert this compound into a key chiral pyrrolidine intermediate, which can then be elaborated into various catalysts.
Application Note 1.1: Synthesis of (S)-Methyl 4-Amino-2-hydroxybutanoate Hydrochloride
This protocol details the conversion of (S)-methyl 2-acetoxy-4-bromobutanoate to a key amino alcohol intermediate. The chirality at the C2 position is crucial for the subsequent formation of enantiomerically pure catalysts.
Rationale: The synthesis begins with the displacement of the bromide with an azide, a robust and sterically small nucleophile that can be cleanly reduced to the primary amine. The acetate protecting group is then hydrolyzed under acidic conditions, which also protonates the newly formed amine to yield the stable hydrochloride salt.
Protocol 1.1: Synthesis of (S)-Methyl 4-Amino-2-hydroxybutanoate Hydrochloride
Materials:
-
(S)-Methyl 2-acetoxy-4-bromobutanoate (1.0 eq)
-
Sodium azide (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (concentrated, ~12 M)
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Azidation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-methyl 2-acetoxy-4-bromobutanoate (1.0 eq) in anhydrous DMF. Add sodium azide (1.2 eq) portion-wise at room temperature. Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Work-up (Azidation): After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-methyl 2-acetoxy-4-azidobutanoate. This intermediate is often used in the next step without further purification.
-
Reduction and Hydrolysis: Dissolve the crude azido ester in methanol. Add concentrated hydrochloric acid (3.0 eq) dropwise at 0 °C. Then, add a catalytic amount of palladium on carbon (10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Work-up (Reduction and Hydrolysis): Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain a solid or viscous oil.
-
Purification: Triturate the residue with cold diethyl ether to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-methyl 4-amino-2-hydroxybutanoate hydrochloride as a white solid.
Application Note 1.2: From Amino Alcohol to Proline-type Catalyst
The synthesized (S)-methyl 4-amino-2-hydroxybutanoate hydrochloride is a versatile precursor to various proline-type organocatalysts. The following conceptual workflow illustrates its conversion to a functionalized pyrrolidine catalyst.
Caption: Synthetic routes from a chiral γ-butyrolactone to various chiral ligands.
Conclusion
While this compound may not be a catalyst in its native form, its true value lies in its potential as a versatile and powerful chiral building block. This guide has demonstrated how this readily accessible molecule can be transformed into highly valuable organocatalysts, such as proline derivatives, and chiral synthons like γ-butyrolactones, which are precursors to a wide array of chiral ligands. The protocols and synthetic strategies outlined herein provide a foundation for researchers to explore the untapped potential of this compound in the ever-evolving field of asymmetric catalysis. By looking beyond the immediate function of a molecule and envisioning its synthetic possibilities, we can unlock new and efficient pathways to the chiral molecules that are essential for drug discovery and development.
References
-
Facile access to chiral g-butyrolactones via rhodium-catalysed asymmetric hydrogenation of g-butenolides and g-hydroxybutenolides. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Concellón, J. M., Riego, E., & Bernad, P. L. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303–1305. [Link]
-
Proline Derivatives in Organic Synthesis. (2007, March 25). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Proline derivatives. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]
Sources
Troubleshooting & Optimization
common side reactions with "Methyl 2-Acetoxy-4-bromobutanoate"
Technical Support Center: Methyl 2-Acetoxy-4-bromobutanoate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that may arise during the use of this versatile reagent in your laboratory work. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Synthesis & Purity
-
Q1: My synthesis of this compound from Methyl 2,4-dibromobutyrate is showing low yield and multiple spots on TLC. What are the likely side reactions?
-
Q2: I observe a significant amount of an impurity with a similar polarity to my product during column chromatography. What could it be and how can I remove it?
-
-
Stability & Decomposition
-
Q3: My stored this compound has developed a yellowish tint and an acidic smell. What is happening and is it still usable?
-
Q4: I am seeing evidence of bromide loss in my reaction mixture when using a basic nucleophile. How can I mitigate this?
-
-
Reaction Troubleshooting
-
Q5: When attempting a nucleophilic substitution at the C4 position, I am getting a complex mixture of products. What are the competing reactions?
-
-
-
Troubleshooting Guides
-
Protocol 1: Optimizing the Synthesis of this compound
-
Protocol 2: Purification Strategy for Removing Common Impurities
-
-
Chemical Structures & Data
-
Table 1: Physicochemical Properties of this compound and Related Compounds
-
Diagram 1: Synthesis Pathway and Major Side Reactions
-
Diagram 2: Troubleshooting Workflow for Nucleophilic Substitution Reactions
-
-
References
Frequently Asked Questions (FAQs)
Synthesis & Purity
Q1: My synthesis of this compound from Methyl 2,4-dibromobutyrate is showing low yield and multiple spots on TLC. What are the likely side reactions?
A1: The synthesis of this compound via the reaction of Methyl 2,4-dibromobutyrate with an acetate source, such as sodium acetate, is a nucleophilic substitution reaction.[1] However, several side reactions can occur, leading to reduced yields and a complex product mixture.
-
Elimination Reaction: The bromide at the C2 position can undergo elimination in the presence of a base (acetate can act as a base) to form an unsaturated ester.
-
Over-reaction: The bromide at the C4 position can also react with the acetate source, leading to the formation of a di-acetate byproduct.
-
Hydrolysis: If there is moisture in the reaction, the ester groups can be hydrolyzed to carboxylic acids.
To minimize these side reactions, it is crucial to control the reaction conditions carefully. Use of a non-polar aprotic solvent and maintaining a moderate reaction temperature can favor the desired substitution over elimination and over-reaction. Ensuring anhydrous conditions will prevent hydrolysis.
Q2: I observe a significant amount of an impurity with a similar polarity to my product during column chromatography. What could it be and how can I remove it?
A2: An impurity with similar polarity to this compound is often the starting material, Methyl 2,4-dibromobutyrate, or the di-acetate byproduct.
To improve separation:
-
Optimize your solvent system: A gradient elution with a solvent system like hexanes:ethyl acetate can help resolve compounds with close Rf values.[2]
-
Consider a different stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.
-
Recrystallization: If the product is a solid at low temperatures, recrystallization from a suitable solvent system could be an effective purification method.
Stability & Decomposition
Q3: My stored this compound has developed a yellowish tint and an acidic smell. What is happening and is it still usable?
A3: The development of a yellowish color and an acidic smell (likely acetic acid) suggests decomposition of the compound. The ester and acetate groups are susceptible to hydrolysis, especially in the presence of moisture and light. This hydrolysis would release acetic acid and the corresponding hydroxy-bromo-ester.
It is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container. While it is generally stable under normal conditions, prolonged storage or exposure to adverse conditions can lead to degradation.[3] Before use, it is advisable to check the purity of the stored compound by TLC or NMR. If significant decomposition has occurred, repurification may be necessary.
Q4: I am seeing evidence of bromide loss in my reaction mixture when using a basic nucleophile. How can I mitigate this?
A4: The C-Br bond in this compound is susceptible to cleavage, especially in the presence of strong bases.[3] This can lead to the formation of elimination byproducts or other undesired species.
To mitigate bromide loss:
-
Use a milder base: If possible, use a non-nucleophilic or a weaker base.
-
Lower the reaction temperature: Running the reaction at a lower temperature can reduce the rate of the undesired side reactions.
-
Protecting groups: In some cases, it may be necessary to use a protecting group strategy to mask the sensitive functionality.
Reaction Troubleshooting
Q5: When attempting a nucleophilic substitution at the C4 position, I am getting a complex mixture of products. What are the competing reactions?
A5: The presence of multiple reactive sites in this compound can lead to a variety of products in nucleophilic substitution reactions.
-
Substitution at C2: The acetate group at the C2 position can also be displaced by a nucleophile.
-
Ester cleavage: The methyl ester can be cleaved by strong nucleophiles.
-
Elimination: As mentioned earlier, elimination to form an unsaturated compound is a possibility.
The outcome of the reaction will depend on the nature of the nucleophile, the solvent, and the reaction temperature. Hard nucleophiles are more likely to attack the ester carbonyl, while soft nucleophiles will favor substitution at the C4 position. A detailed analysis of the reaction mixture using techniques like NMR and mass spectrometry can help identify the different products and guide the optimization of the reaction conditions.
Troubleshooting Guides
Protocol 1: Optimizing the Synthesis of this compound
| Step | Procedure | Rationale |
| 1 | Dry all glassware and solvents thoroughly. | To prevent hydrolysis of the ester and acetate groups. |
| 2 | Dissolve Methyl 2,4-dibromobutyrate in a non-polar aprotic solvent (e.g., THF, DCM). | To favor the SN2 reaction and minimize elimination. |
| 3 | Add 1.1 equivalents of sodium acetate. | A slight excess of the nucleophile drives the reaction to completion. |
| 4 | Stir the reaction mixture at room temperature and monitor by TLC. | To control the reaction and prevent over-reaction. |
| 5 | Upon completion, quench the reaction with water and extract with an organic solvent. | To remove excess sodium acetate and other water-soluble byproducts. |
| 6 | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. | To remove residual water and prepare the crude product for purification. |
Protocol 2: Purification Strategy for Removing Common Impurities
| Step | Procedure | Rationale |
| 1 | Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane). | To prepare the sample for column chromatography. |
| 2 | Load the solution onto a silica gel column. | Silica gel is a standard stationary phase for the separation of moderately polar organic compounds. |
| 3 | Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity).[2] | A gradient elution helps to separate compounds with similar polarities. |
| 4 | Collect fractions and analyze by TLC. | To identify the fractions containing the pure product. |
| 5 | Combine the pure fractions and evaporate the solvent. | To obtain the purified this compound. |
Chemical Structures & Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₇H₁₁BrO₄ | 239.06 | Not available | Not available |
| Methyl 2-bromobutyrate | C₅H₉BrO₂ | 181.03 | 137-138 (50 mmHg) | 1.573 (25 °C) |
| Methyl 4-bromobutyrate | C₅H₉BrO₂ | 181.03 | Not available | Not available |
| Methyl 2,4-dibromobutyrate | C₅H₈Br₂O₂ | 259.92 | Not available | 1.840 (20 °C)[4] |
Diagram 1: Synthesis Pathway and Major Side Reactions
Caption: Synthesis of this compound and potential side reactions.
Diagram 2: Troubleshooting Workflow for Nucleophilic Substitution Reactions
Caption: A decision-making workflow for troubleshooting complex reaction mixtures.
References
-
CP Lab Safety. This compound, 95%+ Purity, C7H11BrO4, 1 gram. [Link]
-
MySkinRecipes. This compound. [Link]
-
Chemsrc. Methyl 2-bromobutyrate | CAS#:3196-15-4. [Link]
-
A Deep Dive. What is Methyl 2-Bromobutanoate (CAS 3196-15-4)?[Link]
-
PrepChem.com. Synthesis of methyl 2-(4-acetylphenoxy)propanoate. [Link]
-
PubChem - NIH. Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604. [Link]
-
AMERICAN ELEMENTS ®. This compound | CAS 76799-57-0. [Link]
- Google Patents.
-
PubChem - NIH. methyl (2R)-2-bromobutanoate | C5H9BrO2 | CID 7000150. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-Acetoxy-4-bromobutanoate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-Acetoxy-4-bromobutanoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Reaction Overview & Mechanism
This compound is typically synthesized via the acetylation of its precursor, Methyl 2-hydroxy-4-bromobutanoate. The most common and effective method involves using an acetylating agent like acetic anhydride in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), and a stoichiometric base like triethylamine (TEA) or pyridine to neutralize the acetic acid byproduct.
The reaction proceeds via a nucleophilic catalysis pathway. DMAP, being more nucleophilic than the secondary alcohol, attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate.[1][2][3] This intermediate is a much more potent acylating agent than acetic anhydride itself. The alcohol then attacks this activated intermediate, transferring the acetyl group and regenerating the DMAP catalyst.[2][4]
Sources
Technical Support Center: Hydrolysis of Methyl 2-Acetoxy-4-bromobutanoate
A Guide to Navigating Competing Reaction Pathways and Side Product Formation
Welcome to the technical support guide for the hydrolysis of Methyl 2-Acetoxy-4-bromobutanoate. As a Senior Application Scientist, I understand that working with multifunctional molecules presents unique challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-tested insights into managing the complex reactivity of this substrate. We will move beyond simple protocols to explore the mechanistic underpinnings of side product formation, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the hydrolysis of this compound.
Q1: I'm trying to hydrolyze this compound to get 2-hydroxy-4-bromobutanoic acid, but my yield is very low and I see a major, non-acidic side product. What is likely happening?
Answer: You are likely observing significant formation of a γ-lactone, specifically γ-(bromomethyl)-γ-butyrolactone, or more likely after hydrolysis of the acetoxy group, α-hydroxy-γ-butyrolactone. This is a classic example of an intramolecular reaction competing with the desired intermolecular hydrolysis.
The starting material has two ester groups (a methyl ester and an acetate) and a primary alkyl bromide. Under basic hydrolysis (saponification) conditions, the hydroxide ion will attack both ester carbonyls.[1][2][3] This initially yields the 2-hydroxy-4-bromobutanoate salt. However, the newly formed hydroxyl group at the C2 position is now perfectly positioned to act as an internal nucleophile. It can attack the C4 carbon, displacing the bromide ion in an intramolecular SN2 reaction. This process, known as lactonization, forms a highly stable five-membered ring (a γ-lactone), which is often the thermodynamic sink of the reaction.[4][5]
Q2: Can you provide a detailed mechanism for the formation of the α-hydroxy-γ-butyrolactone side product?
Answer: Certainly. The formation of the lactone is a sequential process that begins with standard base-catalyzed ester hydrolysis (saponification).[1][2][6]
-
Saponification: Hydroxide ions, acting as nucleophiles, attack both the methyl ester and the acetoxy ester carbonyls. This proceeds through a tetrahedral intermediate, followed by the elimination of methoxide and acetate, respectively.[2]
-
Deprotonation: In the basic medium, the resulting carboxylic acid and the C2-hydroxyl group are deprotonated to form a carboxylate and an alkoxide.
-
Intramolecular Cyclization (Lactonization): The key side reaction occurs now. The C2-alkoxide acts as a potent internal nucleophile. It attacks the C4 carbon, which is electrophilic due to the attached bromine atom. This intramolecular SN2 reaction displaces the bromide ion.
-
Protonation (during workup): The resulting lactone alkoxide is protonated during the acidic workup step to yield the final, neutral α-hydroxy-γ-butyrolactone.
The high propensity for this reaction is due to the favorable kinetics and thermodynamics of forming a stable, five-membered ring.
// Define nodes with structures node1 [label="Step 1: Saponification\n(Base Hydrolysis of both esters)"]; node2 [label="Intermediate:\n2-hydroxy-4-bromobutanoate salt"]; node3 [label="Step 2: Intramolecular Cyclization\n(SN2 Attack)"]; node4 [label="Side Product:\nα-Hydroxy-γ-butyrolactone\n(after workup)"];
// Define invisible nodes for layout invis1 [style=invis]; invis2 [style=invis]; invis3 [style=invis];
// Edges node1 -> invis1 [label="OH⁻, H₂O", fontcolor="#4285F4"]; invis1 -> node2; node2 -> invis2 [label="Internal Nucleophilic Attack", fontcolor="#EA4335"]; invis2 -> node3; node3 -> invis3 [label="Displaces Br⁻", fontcolor="#EA4335"]; invis3 -> node4; } dot Caption: Key mechanistic steps leading to the lactone side product.
Q3: How can I control the reaction to favor the desired 2-hydroxy-4-bromobutanoic acid?
Answer: To maximize the yield of the desired open-chain acid, you must kinetically disfavor the intramolecular cyclization. The rate of chemical reactions is sensitive to several factors, which you can manipulate.[7][8]
| Parameter | Recommendation | Rationale (Causality) |
| Temperature | Maintain low temperatures (e.g., 0°C to -10°C). | The activation energy for the intramolecular SN2 cyclization is generally higher than that for ester hydrolysis. By lowering the temperature, you disproportionately slow the side reaction, allowing the hydrolysis to proceed to completion before significant lactonization can occur. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LCMS) and quench it as soon as the starting material is consumed. | Prolonged reaction times, even at low temperatures, will inevitably lead to the formation of the more thermodynamically stable lactone. The goal is to isolate the kinetically favored hydrolysis product. |
| Base Selection | Use a milder base like Lithium Hydroxide (LiOH). | LiOH is commonly used for ester hydrolysis and is effective at low temperatures.[2] Stronger bases or more forcing conditions can accelerate the undesired cyclization. |
| Workup | Acidify the reaction mixture cautiously at low temperature. | After the reaction is complete, the product exists as a dicarboxylate/alkoxide salt. It is crucial to keep the solution cold while slowly adding acid. A sudden increase in temperature or localized high acid concentration can catalyze the cyclization. Do not let the quenched reaction sit for extended periods before extraction.[7] |
Q4: Is it possible to selectively hydrolyze only one of the two ester groups?
Answer: Selective hydrolysis is extremely challenging in this substrate due to the similar reactivity of the two ester groups under standard hydrolytic conditions.
-
Methyl Ester vs. Acetoxy Ester: Both are relatively unhindered aliphatic esters. While subtle electronic differences exist, achieving high selectivity with simple acid or base hydrolysis is improbable. Most conditions will lead to a mixture of partially and fully hydrolyzed products.[9]
-
Enzymatic Hydrolysis: For true selectivity, an enzymatic approach would be the most promising avenue. Lipases and esterases can show remarkable substrate specificity based on steric and electronic properties, potentially allowing for the cleavage of one ester while leaving the other intact. This would require screening a library of enzymes to find one with the desired selectivity for your specific substrate.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of 2-hydroxy-4-bromobutanoic acid by minimizing lactone formation.
Protocol A: Hydrolysis to 2-hydroxy-4-bromobutanoic acid
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Cooling: Cool the flask to -10°C using an acetone/ice bath. Ensure the solution is thoroughly chilled before proceeding.
-
Base Addition: Slowly add a pre-chilled aqueous solution of Lithium Hydroxide (LiOH) (2.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -5°C.
-
Reaction Monitoring: Stir the reaction at -10°C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LCMS every 15-20 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding 1M HCl (aq) at -10°C until the pH is ~2. Do not allow the temperature to rise.
-
Extraction: Immediately extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30°C) to yield the crude product.
-
Purification: The crude product can be purified by column chromatography if necessary.
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// No Path sm_not_gone [label="No"]; troubleshoot_incomplete [label="Incomplete Reaction:\n- Extend reaction time at -10°C\n- Check LiOH stoichiometry/purity", shape=note, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Yield Path yield_ok [label="Yes"]; success [label="Success:\nProceed to Purification", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
yield_low [label="No (Lactone is major product)"]; troubleshoot_lactone [label="Lactone Formation Dominates:\n- Lower reaction temp (-15°C)\n- Ensure rapid, cold workup\n- Reduce reaction time", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> check_sm; check_sm -> sm_gone [label="Yes"]; check_sm -> sm_not_gone [label="No"]; sm_not_gone -> troubleshoot_incomplete -> check_sm; sm_gone -> quench -> analyze -> check_yield; check_yield -> yield_ok [label="Yes"]; check_yield -> yield_low [label="No"]; yield_ok -> success; yield_low -> troubleshoot_lactone -> start; } dot Caption: A decision tree for troubleshooting the hydrolysis reaction.
References
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem.
- How to prevent hydrolysis in a drug. Quora.
- Saponification of Esters. Organic Chemistry Tutor.
- Lactone Synthesis. Química Organica.org.
- What are the products of an ester saponification? Quora.
- Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC - NIH.
- Saponification. Chemistry LibreTexts.
- Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry.
- Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Saponification. Research Starters.
- Lactone. Wikipedia.
- HYDROLYSIS REACTIONS. SlidePlayer.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lactone Synthesis [quimicaorganica.org]
- 5. Lactone - Wikipedia [en.wikipedia.org]
- 6. Saponification | Research Starters | EBSCO Research [ebsco.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Elimination Reactions with Methyl 2-Acetoxy-4-bromobutanoate
Welcome to the technical support center for "Methyl 2-Acetoxy-4-bromobutanoate." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic pathways. We will delve into the common challenge of undesired elimination reactions and provide in-depth, evidence-based strategies to favor the desired substitution pathways.
Understanding the Challenge: Substitution vs. Elimination
This compound possesses a secondary bromide, making it susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. The acetoxy group at the alpha-position further influences the reactivity of the molecule. The competition between these two pathways is a critical factor that dictates the outcome of your reaction. Our goal is to control the reaction conditions to selectively favor the SN2 pathway, thus maximizing the yield of the desired substitution product while minimizing the formation of unwanted alkene byproducts.
The Competing Pathways
The primary competition is between the SN2 and E2 mechanisms. Both are bimolecular, meaning their rates depend on the concentration of both the substrate and the nucleophile/base.
-
SN2 (Substitution): A nucleophile directly attacks the carbon atom bearing the bromine, leading to the displacement of the bromide and the formation of a new carbon-nucleophile bond.
-
E2 (Elimination): A base abstracts a proton from a carbon atom adjacent (beta) to the carbon with the bromine, leading to the formation of a double bond and the expulsion of the bromide.
The key to success lies in understanding and manipulating the factors that influence which of these pathways predominates.
Troubleshooting Guide & FAQs
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I'm observing a significant amount of an alkene byproduct in my reaction. What's causing this, and how can I prevent it?
A1: The formation of an alkene byproduct is a clear indication that the E2 elimination pathway is competing with, or even dominating, the desired SN2 substitution. Several factors can favor elimination:
-
Strong, Bulky Bases: The choice of your nucleophile/base is paramount. Strong and sterically hindered bases, such as potassium tert-butoxide (t-BuOK), will strongly favor the E2 pathway. These bulky bases have difficulty accessing the sterically hindered carbon atom for an SN2 attack and will more readily abstract a less hindered proton on the adjacent carbon.
-
High Reaction Temperatures: Elimination reactions are generally favored at higher temperatures. This is because elimination reactions often have a higher activation energy and are more entropically favored than substitution reactions.
-
Solvent Choice: The solvent plays a crucial role. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.
To minimize elimination, you should:
-
Optimize Your Nucleophile/Base: Use a good nucleophile that is a weak base. Examples include azide (N₃⁻), cyanide (CN⁻), and halide ions (I⁻, Br⁻).
-
Control the Temperature: Run the reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly improve the substitution-to-elimination ratio.
-
Choose the Right Solvent: Employ polar aprotic solvents like DMSO, DMF, or acetone. These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive for an SN2 attack.
Q2: What is the effect of the substrate's structure on the likelihood of elimination?
A2: this compound has a secondary bromide. Secondary alkyl halides are particularly prone to both SN2 and E2 reactions. Increased steric hindrance around the reaction center will slow down the SN2 reaction, making the E2 pathway more competitive. While you cannot change the substrate itself, being aware of its inherent susceptibility to elimination is the first step in designing a successful reaction.
Q3: Can I use a non-nucleophilic base to avoid the elimination side reaction?
A3: While non-nucleophilic bases are excellent for promoting elimination reactions when that is the desired outcome, they are not suitable for preventing it when substitution is the goal. Non-nucleophilic bases are, by design, sterically hindered to prevent them from acting as nucleophiles. Using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or LDA (Lithium diisopropylamide) will almost exclusively yield the elimination product. The key is to use a reagent that is a good nucleophile but a weak base.
Q4: How does the concentration of the nucleophile/base affect the reaction outcome?
A4: Since both SN2 and E2 reactions are bimolecular, the rate of both reactions is dependent on the concentration of the nucleophile/base. Using a more dilute solution of the nucleophile can decrease the rate of the bimolecular elimination reaction. However, this will also decrease the rate of the desired SN2 reaction. A more effective strategy is to control the other reaction parameters (nucleophile choice, temperature, and solvent) to favor substitution.
Experimental Protocols
Protocol 1: General Procedure for Favoring SN2 in a Reaction of a Secondary Alkyl Halide
This protocol provides a general framework for maximizing the yield of the SN2 product while minimizing the E2 byproduct.
Materials:
-
This compound
-
Chosen nucleophile (e.g., sodium azide, sodium cyanide)
-
Polar aprotic solvent (e.g., anhydrous DMSO, DMF, or acetone)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice-water bath)
-
Inert atmosphere setup (e.g., nitrogen or argon), if necessary
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (if your reagents are sensitive to air or moisture), dissolve the this compound in the chosen polar aprotic solvent.
-
Nucleophile Addition: Add 1.1 to 1.5 equivalents of the nucleophile to the stirred solution.
-
Temperature Control: Cool the reaction mixture to 0°C using an ice bath.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by an appropriate method (e.g., TLC, GC-MS). You may allow the reaction to slowly warm to room temperature if the reaction is sluggish at 0°C.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction mixture appropriately (e.g., by adding water).
-
Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic layer, concentrate it, and purify the product by an appropriate method (e.g., column chromatography).
Data Presentation
Table 1: Influence of Reaction Conditions on Substitution vs. Elimination
| Factor | Condition Favoring SN2 (Substitution) | Condition Favoring E2 (Elimination) | Rationale |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, N₃⁻, CN⁻) | Strong, bulky base (e.g., t-BuOK, DBU) | Weak bases are less likely to abstract a proton, while bulky bases are sterically hindered from attacking the carbon atom. |
| Temperature | Low temperature (e.g., 0°C to room temperature) | High temperature | Elimination reactions have a higher activation energy and are entropically favored. |
| Solvent | Polar aprotic (e.g., DMSO, DMF, acetone) | Polar protic (e.g., ethanol, water) | Polar aprotic solvents enhance nucleophilicity, while polar protic solvents can solvate and weaken the nucleophile. |
| Substrate | Primary > Secondary > Tertiary | Tertiary > Secondary > Primary | Steric hindrance at the reaction center disfavors SN2. |
Visualizations
Diagram 1: Competing SN2 and E2 Pathways
Caption: Factors influencing the competition between SN2 and E2 pathways.
Diagram 2: Troubleshooting Workflow for Reducing Elimination
Caption: A step-by-step guide to troubleshoot and minimize elimination byproducts.
References
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. [Link]
-
Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? : r/chemhelp - Reddit. [Link]
-
E1 vs E2: Comparing the E1 and E2 Reactions - Master Organic Chemistry. [Link]
-
E2 VERSUS E1, ELIMINATION VERSUS SUBSTITUTION - PHARMD GURU. [Link]
-
How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. [Link]
-
Protective Groups - Organic Chemistry Portal. [Link]
-
How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps. [Link]
-
Non-nucleophilic base - Wikipedia. [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link. [Link]
-
7.18: Comparison of E1 and E2 Reactions - Chemistry LibreTexts. [Link]
-
7.6 E1 Reactions and E1 vs E2 | Organic Chemistry - YouTube. [Link]
-
Ch 8 : Substitution or Elimination ? - University of Calgary. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PubMed Central. [Link]
- Avoid Protecting
improving yield and purity in "Methyl 2-Acetoxy-4-bromobutanoate" alkylations
Welcome to the technical support center for the alkylation of Methyl 2-Acetoxy-4-bromobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yield and purity, and troubleshoot common issues. The information provided herein is based on established chemical principles and field-proven insights to ensure the success of your experiments.
Introduction: The Chemistry of a Challenging Alkylation
This compound is a valuable building block in organic synthesis, featuring multiple reactive sites that can lead to a variety of products. The primary alkyl bromide at the C4 position is the target for nucleophilic substitution in alkylation reactions. However, the presence of an ester and an acetoxy group at the C2 position introduces potential complications, including enolate formation, hydrolysis, and other side reactions. Achieving high yield and purity requires a careful selection of reagents, solvents, and reaction conditions.
This guide will address the most common challenges encountered during the alkylation of this substrate and provide systematic troubleshooting strategies.
Troubleshooting Guide: Common Issues and Solutions
Here, we address specific problems that may arise during the alkylation of this compound, providing explanations and actionable solutions.
Problem 1: Low Yield of the Desired Alkylated Product
A low yield is one of the most frequent issues and can stem from several factors, from incomplete reactions to product loss during workup.[1]
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.
-
Poor Nucleophile Reactivity: The choice of nucleophile is critical. Ensure your nucleophile is sufficiently reactive under the chosen conditions. For weakly nucleophilic species, consider the use of a stronger base to generate a more potent nucleophile in situ.
-
Steric Hindrance: While the primary bromide is accessible, bulky nucleophiles may react sluggishly.[2] If possible, opt for a less sterically hindered nucleophile.
-
-
Side Reactions:
-
Elimination (E2) Reaction: The use of a strong, sterically hindered base can promote the elimination of HBr to form an alkene, particularly at elevated temperatures. To favor substitution (S\N2), use a less hindered base and maintain a lower reaction temperature.[3]
-
Hydrolysis of Ester or Acetoxy Groups: The presence of water or strong nucleophilic bases like hydroxide can lead to the saponification of the methyl ester or hydrolysis of the acetoxy group.[4] Ensure all reagents and solvents are anhydrous. If a basic workup is necessary, perform it at low temperatures and for a minimal duration.
-
-
Product Loss During Workup and Purification:
-
Transfers and Extractions: Minimize the number of transfers between flasks to reduce mechanical losses.[5] During liquid-liquid extractions, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product.
-
Purification: In chromatography, choose a solvent system that provides good separation between your product and impurities to avoid collecting mixed fractions. For volatile products, be cautious during solvent removal under reduced pressure.[1]
-
Problem 2: Presence of Multiple Products in the Crude Reaction Mixture
The formation of multiple products indicates a lack of selectivity in the reaction.
Possible Causes & Solutions:
-
Dialkylation: If the nucleophile has more than one reactive site, or if the initial product can be further alkylated, dialkylation can occur. This is common in reactions like the malonic ester synthesis where the product retains an acidic proton.[3] To minimize this, use a 1:1 stoichiometry of the nucleophile to the electrophile or add the electrophile slowly to a solution of the nucleophile.
-
O- vs. C-Alkylation: For ambident nucleophiles, such as enolates, both oxygen and carbon alkylation can occur.[6] The solvent plays a crucial role here. Polar aprotic solvents like DMF or DMSO tend to favor C-alkylation, while polar protic solvents can favor O-alkylation.[7][8]
-
Reaction with the Acetoxy Group: A strong nucleophile could potentially attack the carbonyl of the acetoxy group, leading to its cleavage. This is less common than ester hydrolysis but can occur with highly reactive nucleophiles. Using a less aggressive nucleophile or protecting the acetoxy group might be necessary in extreme cases.
Frequently Asked Questions (FAQs)
Q1: What is the best type of base to use for generating a carbon nucleophile for this alkylation?
A1: The choice of base depends on the pKa of the carbon acid you are deprotonating. For relatively acidic compounds like malonic esters (pKa ≈ 13), a moderately strong base like sodium ethoxide in ethanol is sufficient.[9] For less acidic C-H bonds, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent is often required to achieve complete deprotonation and avoid side reactions with the ester.[10]
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent has a profound impact on the reaction rate and selectivity.[11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are generally preferred for S\N2 reactions.[2] They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive.[2] This leads to a faster reaction rate.[7][12][13]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate both the cation and the anion, which can decrease the nucleophilicity of the anion and slow down the S\N2 reaction.[14] They can also participate in side reactions like solvolysis.
Q3: My reaction is clean, but my isolated yield is consistently low. What am I doing wrong in the workup?
A3: Low isolated yields despite a clean reaction often point to issues during the workup and purification steps.[1]
-
Incomplete Extraction: Your product may have some solubility in the aqueous phase. Perform multiple extractions with your organic solvent and consider back-extracting the combined aqueous layers.
-
Emulsion Formation: If an emulsion forms during extraction, it can trap your product. Try adding brine to break the emulsion.
-
Loss on Silica Gel: Highly polar products can sometimes be difficult to elute from a silica gel column. Ensure your eluent is polar enough. Conversely, if your product is very nonpolar, it might co-elute with nonpolar impurities.
-
Volatility: If your product is volatile, you may be losing it during solvent removal on a rotary evaporator. Use a lower bath temperature and be careful not to apply too high a vacuum.[1]
Q4: I am observing the hydrolysis of the acetoxy group. How can I prevent this?
A4: Hydrolysis of the acetoxy group typically occurs under acidic or basic conditions in the presence of water.[4]
-
Anhydrous Conditions: Ensure all your glassware is oven-dried and your solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1]
-
Neutral Workup: If possible, perform a neutral workup. Instead of washing with acidic or basic solutions, wash with water and then brine.
-
Mild Conditions: If a base is required for the reaction, use a non-hydroxide base (e.g., NaH, K2CO3) and avoid aqueous bases during workup if possible. If an aqueous basic wash is unavoidable, keep the contact time short and the temperature low.
Experimental Protocols & Data
Table 1: Influence of Reaction Parameters on Alkylation Outcome
| Parameter | Condition A (High Yield/Purity) | Condition B (Low Yield/Purity) | Rationale |
| Base | NaH in THF | NaOEt in EtOH | NaH is a non-nucleophilic base that irreversibly deprotonates many carbon acids, minimizing side reactions. NaOEt can act as a nucleophile and participate in transesterification. |
| Solvent | Anhydrous DMF | Aqueous Ethanol | DMF is a polar aprotic solvent that accelerates S\N2 reactions. Water in aqueous ethanol can lead to hydrolysis.[14] |
| Temperature | 0 °C to Room Temp | Reflux | Lower temperatures favor the desired S\N2 pathway over elimination and decomposition.[14] |
| Nucleophile | Diethyl Malonate | Ammonia | Diethyl malonate forms a soft, carbon-centered nucleophile ideal for S\N2. Ammonia can lead to multiple alkylations. |
Protocol: General Procedure for the Alkylation of this compound with Diethyl Malonate
-
Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Enolate Formation: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of diethyl malonate (1.0 eq.) in anhydrous THF. Add the diethyl malonate solution dropwise to the NaH suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Alkylation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Prepare a solution of this compound (1.0 eq.) in anhydrous THF and add it dropwise to the enolate solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Visualizing the Process
Diagram 1: Key Reaction Pathways
Caption: Competing reaction pathways in the alkylation.
Diagram 2: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
- Zaugg, H. E., Horrom, B. W., & Borgwardt, S. (1950). Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. Journal of the American Chemical Society, 72(3), 1187-1191.
-
Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]
- Breslow, R., & Rideout, D. (1980). Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. Journal of the American Chemical Society, 102(26), 7816-7821.
-
Chemistry LibreTexts. (2023, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, August 25). 11.10 Acetoacetic Ester Synthesis [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S\N Reactions. Retrieved from [Link]
-
Ashenhurst, J. (2024, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2018, August 23). How do you get better at increasing yields?. r/chemistry. Retrieved from [Link]
-
Reddit. (2020, February 26). Synthesis - General tips for improving yield?. r/chemistry. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]
-
ChemSurvival. (2014, April 13). Alpha Alkylation Esters [Video]. YouTube. [Link]
- Zaugg, H. E., et al. (1955). Specific Solvent Effects in the Alkylation of Enolate Anions. III. Preparative Alkylations in Dimethylformamide. The Journal of Organic Chemistry, 20(4), 481-490.
- Zaugg, H. E. (1960). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society, 82(11), 2903-2908.
-
Aspire Academy for Chemical Science (AACS). (2021, December 31). Hydrolysis and Alkylation of Acetoacetic ester [Video]. YouTube. [Link]
- Cope, A. C., & Holmes, H. L. (1957). The Alkylation of Esters and Nitriles. Organic Reactions, 9, 107-331.
-
PharmaXChange.info. (2011, February 8). Acetoacetic Ester Synthesis - Alkylation of Enolates. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 2-(4-acetylphenoxy)propanoate. Retrieved from [Link]
- Wang, Y., et al. (2023). Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides.
- Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Cognito. (n.d.). Nucleophilic Substitution Reactions in Halogenoalkanes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. [Link]
-
Chemsrc. (n.d.). Methyl 2-bromobutyrate. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]
-
Reddit. (2021, February 8). Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol?. r/chemistry. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95%+ Purity, C7H11BrO4, 1 gram. Retrieved from [Link]
-
Organic Syntheses. (2003). Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters: endo-1-Bornyloxyethyl Acetate. Retrieved from [Link]
-
ResearchGate. (2005). (PDF) Synthesis of alpha, alpha-Disubstituted alpha-Acetoxy Esters and alpha, alpha-Disubstituted alpha-Hydroxy Acids by Baeyer-Villiger Oxidation of the Corresponding …. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 17). 12.9: Hydrolysis of Esters. Retrieved from [Link]
- Ghosh, S., Pardo, S. N., & Salomon, R. G. (1982). Ester enolates from .alpha.-acetoxy esters. synthesis of arylmalonic and .alpha.-arylalkanoic esters from aryl nucleophiles and .alpha.-keto esters. The Journal of Organic Chemistry, 47(24), 4692-4702.
Sources
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- 2. CK12-Foundation [flexbooks.ck12.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. studymind.co.uk [studymind.co.uk]
Technical Support Center: Managing Exothermic Reactions with Methyl 2-Acetoxy-4-bromobutanoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for "Methyl 2-Acetoxy-4-bromobutanoate" (CAS 76799-57-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the thermal hazards associated with this versatile bifunctional reagent. Our goal is to synthesize field-proven insights with established safety protocols to ensure both the success of your experiments and the safety of your laboratory personnel.
This compound is a valuable synthetic intermediate, featuring two key reactive sites: a primary alkyl bromide susceptible to nucleophilic substitution and an ester group that can undergo hydrolysis or other transformations.[1] This dual reactivity, while synthetically useful, necessitates a thorough understanding and proactive management of potential exothermic events.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the thermal safety of reactions involving this compound.
Q1: What makes reactions with this compound potentially exothermic?
A: The exothermic potential arises primarily from its alkyl halide functionality. Alkyl halides are electrophilic and react with nucleophiles in substitution (Sₙ2) reactions or with bases in elimination (E2) reactions.[2][3] These processes, particularly with strong, highly concentrated nucleophiles or bases, can be rapid and highly exothermic. Furthermore, the ester group can undergo saponification, an exothermic process, in the presence of a strong base. The combination of these factors means that heat can be generated quickly, potentially overwhelming the cooling capacity of the reaction vessel and leading to a thermal runaway.[4][5]
Q2: What are the early warning signs of a runaway reaction?
A: Early detection is critical for preventing accidents. Key warning signs include:
-
A sudden, unexpected rise in the internal reaction temperature that does not stabilize with standard cooling.
-
An increase in the rate of temperature rise (i.e., the temperature is accelerating).[6]
-
Noticeable pressure buildup in a closed or semi-closed system.
-
Rapid, vigorous boiling or refluxing of the solvent, especially when the bath temperature is well below the solvent's boiling point.
-
A change in the color or viscosity of the reaction mixture, indicating accelerated side reactions.
Q3: What is the first thing I should do if I suspect an uncontrolled exotherm?
A: Your immediate priority is to remove the source of energy and maximize heat removal.
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the flask.
-
Maximize Cooling: If using an ice bath, ensure it is well-stirred and topped up. If using a cryocooler, set it to its lowest safe temperature.
-
Alert Personnel: Inform your lab supervisor and any nearby colleagues of the situation.
-
Do NOT Seal the System: Ensure the reaction vessel is not a closed system to avoid catastrophic pressure buildup. It should be vented to a bubbler or an appropriate trap.[7]
-
Prepare for Quenching (If Safe): If the reaction begins to subside with cooling, prepare a cold, less reactive quenching agent like isopropanol for emergency use.[7] If the reaction is escalating uncontrollably, evacuate the area and follow your institution's emergency procedures.
Q4: What are the primary incompatible materials to avoid with this compound?
A: Based on the reactivity of similar bromo-esters, the primary incompatibilities are with strong bases and strong oxidizing agents.[8]
-
Strong Bases: (e.g., NaOH, KOH, alkoxides) can initiate vigorous hydrolysis (saponification) and elimination reactions.
-
Strong Oxidizing Agents: Can lead to violent, unpredictable reactions.
-
Highly Nucleophilic Reagents: While desired for synthesis, their use in high concentrations without adequate cooling is a significant hazard.
Section 2: Troubleshooting Guide for Exothermic Events
This section provides detailed analysis and mitigation strategies for specific experimental scenarios.
Scenario 1: Exotherm During Nucleophilic Substitution at C4
-
Problem: A rapid, uncontrolled temperature increase is observed during the addition of a nucleophile (e.g., sodium azide, potassium cyanide, a primary amine) intended to displace the bromide.
-
Root Cause Analysis: The Sₙ2 reaction rate is highly dependent on nucleophile concentration and temperature. Adding a concentrated nucleophile too quickly, especially to a poorly cooled or inadequately stirred solution, creates localized "hot spots." The reaction accelerates in these spots, leading to a bulk temperature increase that can initiate a runaway.
-
Immediate Action Protocol:
-
Cease addition of the nucleophile.
-
Ensure the external cooling bath is functioning at maximum capacity and that the flask is adequately submerged.
-
If the reaction is still manageable, consider adding a small amount of a pre-chilled, inert solvent to dilute the reactants and help absorb heat.
-
-
Preventative Measures & Best Practices:
-
Pre-Cooling: Always cool the solution of this compound to 0 °C or below before beginning the addition of the nucleophile.[7]
-
Controlled Addition: Add the nucleophile solution dropwise via an addition funnel or syringe pump. This is the single most important factor for controlling the exotherm.
-
Dilution: Run the reaction at a reasonable concentration (e.g., 0.1-0.5 M). Overly concentrated reactions are difficult to control.
-
Monitoring: Continuously monitor the internal temperature with a calibrated thermometer.
-
Scenario 2: Exotherm During Quenching and Workup
-
Problem: Adding an aqueous solution (e.g., water, saturated NaHCO₃) to the completed reaction mixture results in a violent exotherm and gas evolution.
-
Root Cause Analysis: This dangerous situation typically arises from the presence of unreacted, highly reactive species. For example, if the primary reaction was incomplete, the quenching agent may be reacting with a large amount of potent, unconsumed nucleophile or base. The quench itself can be exothermic and must be treated with the same respect as the primary reaction.[9]
-
Immediate Action Protocol:
-
Immediately stop or slow the addition of the quenching agent.
-
Ensure vigorous stirring to dissipate heat and prevent localized boiling.
-
Maintain external cooling with an ice bath throughout the entire quenching process.[10]
-
-
Preventative Measures & Best Practices: A sequential quenching protocol is a self-validating system that ensures reactivity is neutralized in a controlled manner. This is a mandatory safety workflow.
This protocol is designed to safely neutralize highly reactive species by gradually decreasing the reactivity of the quenching agent.
-
Cooling: At the end of the reaction, cool the entire reaction vessel to 0 °C in an ice-water bath.[7]
-
Initial Quench (Alcohol): Slowly and dropwise, add a less reactive hydroxyl-containing solvent like isopropanol.[7] Isopropanol reacts much less vigorously than water. Add it until any obvious signs of reaction (fizzing, mild warming) cease.
-
Secondary Quench (Alcohol/Water): Once the initial quench is complete, slowly add a pre-chilled 1:1 mixture of isopropanol and water. Continue to monitor for any signs of an exotherm.
-
Final Quench (Aqueous): Only after the reaction with the alcohol/water mixture is quiescent should you proceed to add the final aqueous quenching solution (e.g., water, brine, or saturated sodium bicarbonate).[10]
-
Equilibration: Once the quench is complete, allow the mixture to stir while warming to room temperature for at least 30 minutes to ensure all reactive species have been neutralized before proceeding to extraction.
Section 3: Proactive Thermal Hazard Assessment & Data
Preventing a runaway reaction is always superior to managing one.[11] Before attempting a reaction on a large scale, it is crucial to understand its thermal profile.
Reaction Calorimetry (RC): For process development, using a reaction calorimeter is the industry standard for measuring the heat of reaction, heat flow, and determining the Maximum Temperature of the Synthesis Reaction (MTSR).[4][11][12] The MTSR predicts the maximum temperature the reaction would reach in the event of a total cooling failure, which is a critical parameter for assessing safety.
Data Tables for Risk Assessment:
Table 1: Physicochemical & Safety Data for Related Butanoates
| Property | Methyl 4-bromobutyrate[13][14] | Methyl 2-bromobutyrate[8][15] | This compound |
|---|---|---|---|
| CAS Number | 4897-84-1 | 3196-15-4 | 76799-57-0 |
| Molecular Weight | 181.03 g/mol | 181.03 g/mol | 239.06 g/mol [1] |
| Hazards | Skin/eye/respiratory irritant, Harmful if swallowed | Corrosive, Causes burns | Assumed to be a skin/eye irritant |
| Incompatibilities | Strong oxidizing agents | Strong oxidizing agents, Strong bases | Strong oxidizing agents, Strong bases |
| Storage | Keep cool, away from ignition sources | Keep cool, away from ignition sources | Store cool (2-8°C recommended) |
Table 2: Thermal Properties of Common Laboratory Solvents
| Solvent | Boiling Point (°C) | Specific Heat (J/g·K) | Density (g/mL) | Notes |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | 66 | 1.97 | 0.889 | Good general-purpose solvent. |
| Acetonitrile (ACN) | 82 | 2.23 | 0.786 | Higher boiling point, good heat capacity. |
| Dichloromethane (DCM) | 40 | 1.21 | 1.33 | Low boiling point, limited use for exothermic rxns. |
| Toluene | 111 | 1.69 | 0.867 | High boiling point, useful for higher temp rxns. |
| Isopropanol (IPA) | 82.5 | 2.59 | 0.786 | Excellent for quenching due to high heat capacity. |
Scientist's Note: When planning a reaction, select a solvent with a boiling point significantly higher than your intended reaction temperature. A solvent with a higher specific heat capacity can absorb more energy for a given temperature rise, providing a larger thermal buffer.
Section 4: Visualization & Workflows
Visual aids are essential for clarifying complex decision-making processes and workflows.
Diagram 1: Exothermic Event Response Protocol
Caption: Decision tree for immediate response to a suspected thermal event.
Diagram 2: Mandatory Sequential Quenching Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 3. quora.com [quora.com]
- 4. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. cetjournal.it [cetjournal.it]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wjarr.com [wjarr.com]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
- 14. Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Methyl 2-bromobutyrate | CAS#:3196-15-4 | Chemsrc [chemsrc.com]
Technical Support Center: Reaction Monitoring of Methyl 2-Acetoxy-4-bromobutanoate Synthesis by TLC and NMR
Welcome to the technical support center for the synthesis and analysis of Methyl 2-acetoxy-4-bromobutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the expertise to confidently monitor your reaction's progress using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the integrity and success of your synthesis.
Assumed Reaction Context
For the purpose of this guide, we will consider the synthesis of this compound via the acetylation of Methyl 2-hydroxy-4-bromobutanoate using acetic anhydride and a catalytic amount of acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Thin-Layer Chromatography (TLC) Monitoring
Question 1: My TLC plate shows a single spot that hasn't moved from the baseline. What does this indicate and how can I fix it?
Answer: A spot remaining at the baseline signifies that your compound is too polar for the chosen solvent system (mobile phase) and is strongly adhering to the polar silica gel plate (stationary phase).[1][2] To resolve this, you need to increase the polarity of your eluent.
-
Causality: The separation on a silica gel TLC plate is based on the principle of polarity. Polar compounds have a stronger affinity for the polar stationary phase and thus travel shorter distances, resulting in a lower Retention Factor (Rf) value.[2] Non-polar compounds are more soluble in the less polar mobile phase and travel further up the plate, exhibiting a higher Rf value.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: If you are using a non-polar solvent like hexane, gradually add a more polar solvent such as ethyl acetate or acetone. A common starting point for moderately polar compounds is a 4:1 hexane:ethyl acetate mixture.[3] You can incrementally increase the proportion of the polar solvent (e.g., to 3:1, 2:1, or 1:1) until you achieve an optimal Rf value, ideally between 0.3 and 0.7.[4]
-
Alternative Solvents: For highly polar compounds, consider using even more polar solvents like methanol in your mixture. A small amount of a polar solvent can significantly decrease the Rf value.
-
Question 2: All the spots on my TLC plate, including the starting material and the product, are clustered at the top near the solvent front. What should I do?
Answer: This is the opposite problem to the one above and indicates that your solvent system is too polar. Your compounds are spending too much time in the mobile phase and not interacting sufficiently with the stationary phase.[5]
-
Causality: A highly polar eluent will carry all components, regardless of their individual polarities, up the plate, resulting in poor separation and high Rf values.
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For instance, if you are using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 4:1 ratio.
-
Choose a Less Polar Solvent: If you are using a very polar solvent like methanol, consider switching to a less polar alternative like ethyl acetate or dichloromethane.
-
Question 3: My TLC spots are streaking and not well-defined. What are the possible causes and solutions?
Answer: Streaking on a TLC plate can be caused by several factors, including overloading the sample, using a solvent in which the sample is poorly soluble, or the presence of highly acidic or basic functional groups.[6][7]
-
Causality & Solutions:
-
Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[6] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.
-
Solution: Dilute your sample before spotting it on the plate. A 1% solution of your compound in a volatile solvent is a good starting point.[6]
-
-
Poor Solubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking as it moves up the plate.
-
Solution: Ensure your sample is completely dissolved before spotting. You may need to choose a different, more suitable spotting solvent.
-
-
Acidic/Basic Compounds: Compounds with strongly acidic or basic groups can interact too strongly with the silica gel, leading to tailing or streaking.
-
Question 4: I see a new spot on my TLC, but I'm not sure if it's my product or a byproduct. How can I confirm?
Answer: The "co-spot" technique is an effective way to differentiate between your starting material, product, and any potential byproducts.[9]
-
Experimental Protocol: The Co-Spot Technique
-
On a single TLC plate, draw three lanes with a pencil.
-
In the first lane, spot a dilute solution of your starting material (Methyl 2-hydroxy-4-bromobutanoate).
-
In the third lane, spot a small aliquot of your reaction mixture.
-
In the middle lane (the "co-spot"), carefully spot the starting material first, and then, on top of the same spot, apply the reaction mixture.
-
Develop the plate in your chosen solvent system.
-
-
Interpretation:
-
If the new spot in your reaction mixture has a different Rf value than your starting material, it is likely your product or a byproduct.
-
In the co-spot lane, if you see two distinct spots, it confirms that the new compound is different from the starting material. If the spots merge into one elongated spot, it suggests they might be the same or have very similar polarities.
-
As the reaction proceeds, you should observe the spot corresponding to the starting material diminish in intensity while the new product spot becomes more prominent.[9]
-
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
Question 5: I've taken a ¹H NMR of my reaction mixture. What are the key signals I should look for to confirm the formation of this compound?
Answer: The key to monitoring this reaction by ¹H NMR is to look for the appearance of new signals corresponding to the product and the disappearance of signals from the starting material.
-
Expected Chemical Shifts (in CDCl₃):
| Compound | Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Starting Material: Methyl 2-hydroxy-4-bromobutanoate | -OH | Broad singlet, variable (2-5) | s (broad) |
| -CH(OH)- | ~4.0-4.2 | m | |
| -CH₂-Br | ~3.4-3.6 | t | |
| -OCH₃ | ~3.7 | s | |
| Product: this compound | -CH(OAc)- | ~5.0-5.2 | m |
| -OCOCH₃ | ~2.1 | s | |
| -CH₂-Br | ~3.4-3.6 | t | |
| -OCH₃ | ~3.7 | s |
-
Key Indicators of Reaction Progress:
-
Appearance of the Acetate Methyl Protons: A sharp singlet appearing around 2.1 ppm is a strong indication of the formation of the acetate group.[10]
-
Downfield Shift of the α-Proton: The proton on the carbon bearing the newly formed ester (-CH(OAc)-) will shift significantly downfield (to a higher ppm value) from its position in the starting alcohol (-CH(OH)-).[11] This is due to the deshielding effect of the carbonyl group in the acetate.
-
Disappearance of the Hydroxyl Proton: The broad singlet corresponding to the alcohol's hydroxyl proton will disappear as the reaction goes to completion.
-
Question 6: My ¹H NMR spectrum looks very complex, and I'm having trouble assigning the peaks. What should I do?
Answer: A complex spectrum is common for a reaction mixture containing the starting material, product, and potentially byproducts or residual solvents.
-
Troubleshooting and Interpretation Strategy:
-
Reference Spectra: If available, compare your spectrum to a known spectrum of the starting material and the expected product.
-
Focus on Key Regions: Initially, focus on the most diagnostic regions of the spectrum. For this reaction, these are the region for acetate methyl protons (~2.1 ppm) and the downfield region where the -CH(OAc)- proton is expected (~5.0-5.2 ppm).
-
Integration: Use the integration values of the peaks to determine the relative ratios of protons.[12][13] For example, the singlet for the acetate methyl group should integrate to 3 protons.
-
Splitting Patterns (Multiplicity): The splitting pattern of a signal tells you about the number of neighboring protons (the n+1 rule).[12][14] This can help you piece together the fragments of the molecule.
-
2D NMR: If the spectrum is still too complex, consider running 2D NMR experiments like COSY (Correlation Spectroscopy), which can help establish which protons are coupled to each other.[14]
-
Question 7: I see a peak around 7.26 ppm in my CDCl₃ spectrum. Is this from my compound?
Answer: A peak at approximately 7.26 ppm in a ¹H NMR spectrum run in deuterated chloroform (CDCl₃) is almost always due to the residual protons in the solvent (CHCl₃).[15] Similarly, you may see a small peak around 1.56 ppm from residual water. It is important to be aware of common solvent and impurity peaks to avoid misinterpreting your data.
Visualizing the Workflow
TLC Monitoring Workflow
Caption: Workflow for monitoring the reaction progress using TLC.
NMR Troubleshooting Logic
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Home Page [chem.ualberta.ca]
- 5. reddit.com [reddit.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chembam.com [chembam.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Purification and Work-up of Methyl 2-Acetoxy-4-bromobutanoate
Welcome to the technical support guide for Methyl 2-Acetoxy-4-bromobutanoate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to overcome common challenges in the purification of this versatile synthetic intermediate, ensuring the highest purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common issues encountered during the initial work-up of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
Answer: The impurity profile largely depends on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Such as the corresponding hydroxy-ester precursor if the synthesis involves bromination.
-
Residual Acid Catalyst: If an acid-catalyzed esterification or acetylation was performed (e.g., H₂SO₄).[1][2]
-
Hydrolysis Byproducts: Primarily Methyl 2-hydroxy-4-bromobutanoate, formed by the cleavage of the acetate group, especially during aqueous work-up.[3][4]
-
Solvent Residues: High-boiling point reaction solvents.
Understanding these potential impurities is the first step in designing an effective purification strategy.
Q2: My reaction mixture is acidic. What is the best way to neutralize it without degrading my product?
Answer: Use a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][5][6]
Causality & Rationale: this compound contains two ester functionalities (the methyl ester and the acetate) which are sensitive to hydrolysis under strongly basic (or acidic) conditions.[3][7] Using a strong base like sodium hydroxide (NaOH) would significantly increase the rate of saponification, leading to the formation of unwanted carboxylate and alcohol byproducts. Sodium bicarbonate is a weak base, strong enough to neutralize residual acid catalysts but gentle enough to minimize product degradation.[5][6] The neutralization reaction also produces carbon dioxide gas, which can be observed as effervescence and serves as a visual indicator of neutralization.[5]
Experimental Insight: Always add the bicarbonate solution slowly and with vigorous stirring to control the foaming caused by CO₂ evolution, especially if the reaction was conducted in a separatory funnel. Vent the funnel frequently to release pressure.
Q3: How do I properly perform a liquid-liquid extraction for this compound?
Answer: A standard liquid-liquid extraction using a non-polar organic solvent and water is effective. A common choice is ethyl acetate.
Workflow:
-
Dilute the crude reaction mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash sequentially with:
-
Separate the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent in vacuo.
Q4: What is the purpose of a brine wash? Is it always necessary?
Answer: A brine wash is a crucial step used to remove the majority of dissolved water from the organic layer before the final drying step.[5][9][10]
Mechanism & Justification: Organic solvents like ethyl acetate can dissolve a significant amount of water.[6][8] Brine, being a highly concentrated salt solution, has a very high affinity for water. It works by drawing water out of the organic phase to increase the entropy of the salt solution, a phenomenon sometimes referred to as "salting out".[6][8] While not strictly mandatory, it is highly recommended. Using a brine wash reduces the amount of water that needs to be removed by the solid drying agent (like Na₂SO₄). This is important because drying agents can adsorb your product along with water, so using less of the agent helps maximize your yield.[8]
Section 2: Troubleshooting Guide - Advanced Problem Solving
This section tackles more complex issues that may arise during purification.
Problem 1: My final product is a dark, discolored oil. What causes this and how can I fix it?
Answer: Dark coloration often indicates the presence of high-molecular-weight, polymeric, or oxidized impurities. This can be caused by excessive heat during reaction or solvent evaporation, or instability of reagents.
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Ensure the reaction temperature was strictly controlled. For sensitive compounds, prolonged heating should be avoided.
-
Solvent Evaporation: Use a rotary evaporator with a water bath set to a moderate temperature (typically ≤ 40 °C) to remove the solvent. Avoid heating the crude product to dryness for extended periods.
-
Purification:
-
Activated Carbon: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of activated carbon, stir for 15-20 minutes, and then filter through a pad of Celite®. This can often remove color impurities.
-
Flash Chromatography: If discoloration persists, flash column chromatography is the most effective solution. (See Protocol 2).
-
Problem 2: NMR analysis shows the presence of Methyl 2-hydroxy-4-bromobutanoate. How can I avoid this hydrolysis?
Answer: This impurity arises from the hydrolysis of the acetate group. This is a common issue and can be minimized by carefully controlling the pH and temperature during the work-up.
Preventative Measures:
-
Minimize Contact Time with Aqueous Solutions: Perform the aqueous washes efficiently and without unnecessary delays.
-
Avoid Strong Bases: As detailed in FAQ Q2, strictly avoid strong bases like NaOH or KOH.
-
Maintain Low Temperatures: If possible, perform the aqueous work-up using cold solutions (e.g., in an ice bath). Chemical reactions, including hydrolysis, are significantly slower at lower temperatures.
-
Anhydrous Work-up: In some cases, if the impurities are non-ionic, one might consider a non-aqueous work-up. This could involve direct filtration through a plug of silica gel to remove polar impurities before solvent evaporation.
Problem 3: I'm losing a significant amount of product during the aqueous work-up. What are the potential causes?
Answer: Product loss during extraction can be due to several factors, including partial water solubility, emulsion formation, or premature separation of layers.
Troubleshooting Steps:
-
Check Aqueous Layer for Product: Retain all aqueous layers until the final product is isolated and characterized. If a significant loss is observed, perform a "back-extraction" of the combined aqueous layers with a fresh portion of organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Break Emulsions: Emulsions (a stable mixture of organic and aqueous layers) can trap the product. To break an emulsion, try adding a small amount of brine to the separatory funnel and swirling gently. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
Ensure Complete Phase Separation: Allow adequate time for the organic and aqueous layers to separate completely. A hazy or cloudy organic layer indicates the presence of suspended water, which should be addressed with a brine wash and proper drying.[5][10]
Problem 4: Column chromatography is not giving me pure fractions. What solvent system and stationary phase do you recommend?
Answer: For a moderately polar compound like this compound, standard normal-phase flash chromatography on silica gel is the method of choice.[11] The key is to find a solvent system that provides good separation.
Recommended Approach:
-
Stationary Phase: Use standard flash-grade silica gel (SiO₂).[11]
-
Mobile Phase Selection (TLC First):
-
Start by developing a solvent system using Thin Layer Chromatography (TLC).
-
A good starting point is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate).[11][12]
-
Aim for an Rf value for your desired product between 0.2 and 0.35 for optimal separation on a column.[12][13]
-
-
Loading Technique:
-
For best results, use a "dry loading" technique. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[12][14] This powder can then be carefully added to the top of your packed column. This method prevents band broadening associated with liquid loading in a solvent that may be too polar.[14]
-
Optimized Solvent Systems (Example Data)
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf (Product) | Separation from Polar Impurities | Separation from Non-Polar Impurities |
|---|---|---|---|
| 90:10 | ~0.50 | Poor | Good |
| 80:20 | ~0.35 | Good | Moderate |
| 70:30 | ~0.20 | Excellent | Poor |
Note: These are starting points. The optimal ratio must be determined empirically via TLC.
Section 3: Detailed Protocols
Protocol 1: Standard Aqueous Work-up Procedure
This protocol outlines the standard procedure for neutralizing and extracting this compound from a typical reaction mixture.
Workflow Diagram
Caption: Standard aqueous work-up workflow.
Step-by-Step Methodology:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 3-5 volumes of ethyl acetate.
-
Transfer the solution to a separatory funnel of appropriate size.
-
Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions. Swirl gently and vent the funnel frequently to release CO₂ gas. Continue adding until effervescence ceases.
-
Shake the funnel, vent again, and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with one portion of deionized water. Separate and discard the aqueous layer.[5]
-
Wash the organic layer with one portion of brine. This step is critical for removing dissolved water and improving drying efficiency.[8][10]
-
Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl. Add more drying agent until it no longer clumps together.
-
Filter the solution through a fluted filter paper or a cotton plug into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator at a bath temperature of ≤ 40°C to yield the crude product.
Protocol 2: Optimized Flash Column Chromatography
This protocol provides a detailed method for purifying the crude product via flash chromatography.
Impurity Removal Logic
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. youtube.com [youtube.com]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 10. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. sorbtech.com [sorbtech.com]
- 13. orgsyn.org [orgsyn.org]
- 14. chem.libretexts.org [chem.libretexts.org]
stability issues of "Methyl 2-Acetoxy-4-bromobutanoate" during storage
A Guide to Understanding and Mitigating Stability Issues During Storage
Welcome to the technical support center for Methyl 2-Acetoxy-4-bromobutanoate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this versatile chemical intermediate. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Addressing Common Stability-Related Observations
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Question 1: I've noticed a decrease in the purity of my this compound sample over time, even when stored in the refrigerator. What is likely happening?
Answer: The most probable cause of purity degradation in this compound is hydrolysis. This molecule has two primary sites susceptible to reaction with water: the acetoxy ester linkage and the carbon-bromine bond.
-
Ester Hydrolysis: The acetoxy group can be hydrolyzed to form acetic acid and Methyl 2-hydroxy-4-bromobutanoate. This reaction can be catalyzed by trace amounts of acid or base.[1][2][3]
-
C-Br Bond Cleavage: The bromide is a good leaving group, and the carbon-bromine bond can undergo nucleophilic substitution by water to yield Methyl 2-acetoxy-4-hydroxybutanoate and hydrobromic acid (HBr).[4] The HBr produced can then catalyze further ester hydrolysis, creating an autocatalytic degradation loop.
Even at refrigerated temperatures, these processes can occur, especially if the compound has been exposed to atmospheric moisture.
Question 2: My reaction yield is lower than expected when using an older bottle of this compound. Could this be related to its stability?
Answer: Absolutely. If the starting material has degraded, its effective concentration is lower, which will directly impact your reaction yield. The degradation products, such as the hydrolyzed forms of the molecule, will likely not participate in the desired reaction, leading to a lower-than-expected yield of your target product.
Question 3: I've observed a slight discoloration (e.g., yellowing) in my stored this compound. Is this a sign of degradation?
Answer: Yes, discoloration is often an indicator of chemical decomposition. The formation of degradation products, even in small amounts, can lead to a change in the appearance of the compound. While a slight color change may not significantly impact some applications, it is a clear sign that the material's purity should be re-assessed before use in sensitive reactions.
Question 4: Could there be other degradation pathways besides hydrolysis?
Answer: While hydrolysis is the most common issue during storage, other potential degradation pathways exist:
-
Intramolecular Cyclization: Under certain conditions, particularly in the presence of a non-nucleophilic base, the molecule could potentially undergo an intramolecular reaction. For instance, if the ester is hydrolyzed, the resulting alkoxide could displace the bromide to form a cyclic ether (a substituted tetrahydrofuran). While less common during simple storage, it's a possibility to consider if the material has been exposed to basic conditions.
-
Thermal Decomposition: Although less of a concern at recommended storage temperatures, elevated temperatures can accelerate decomposition. Brominated organic compounds can undergo thermal degradation, which may involve more complex radical pathways.[5][6][7]
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. A refrigerator (2-8 °C) is recommended for short- to medium-term storage. For long-term storage, a freezer (-20 °C) is preferable.[1][8][9]
How can I prevent moisture from contaminating my sample?
Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.[3] Use dry syringes or cannulas for transfers and handle the compound in a glove box or under a stream of inert gas if possible. The use of desiccants in the storage environment can also help.[1]
What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong bases, and strong acids.[10][11] Bases will catalyze ester hydrolysis, while strong acids can also accelerate this process. Oxidizing agents can potentially react with the molecule. Also, be mindful of water/moisture.
How often should I check the purity of my stored this compound?
For critical applications, it is advisable to re-analyze the purity of any opened container that has been stored for more than a few months. For unopened containers stored under ideal conditions, a yearly check is a good practice. Accelerated stability studies can also be performed to establish a more precise re-test period for a specific batch.[5][12][13][14][15]
Diagrams of Potential Degradation Pathways
Caption: Primary degradation pathways of this compound via hydrolysis.
Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedure
This protocol outlines the best practices for handling and storing this compound to maintain its integrity.
-
Receiving and Initial Storage:
-
Dispensing the Compound:
-
Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This is critical to prevent moisture condensation.[3]
-
If possible, conduct all transfers in an inert atmosphere (e.g., a glove box or under a positive pressure of argon or nitrogen).
-
Use clean, dry syringes, needles, or spatulas for dispensing.
-
After dispensing the desired amount, flush the headspace of the container with an inert gas before tightly resealing.
-
-
Resealing and Storage:
-
Ensure the container cap is tightly secured. For bottles with septa, consider wrapping the cap and neck with Parafilm® as an extra barrier against moisture ingress.
-
Return the container to the appropriate cold storage conditions promptly.
-
Protocol 2: Monitoring Stability by HPLC
This protocol provides a general method for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Data Analysis:
-
Analyze the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Calculate the purity of the main peak as a percentage of the total peak area. A significant decrease in the main peak area and the emergence of new peaks over time are indicative of degradation.
-
Note: This is a general method and may require optimization for your specific instrumentation and reference standards.
Workflow for Stability Assessment
Caption: A systematic workflow for monitoring the stability of this compound.
Summary of Key Stability Factors and Recommendations
| Factor | Risk | Mitigation Strategy |
| Moisture | High | Store in a tightly sealed container under an inert atmosphere. Allow the container to warm to room temperature before opening. Use desiccants.[1][3][8][9] |
| Temperature | Moderate | Store at 2-8 °C for short-term and -20 °C for long-term storage. Avoid exposure to high temperatures.[1][2] |
| Light | Low to Moderate | Store in an amber or opaque container to protect from light, which can sometimes catalyze degradation. |
| pH (Acids/Bases) | High | Avoid contact with acidic or basic substances, which can catalyze hydrolysis. Ensure all glassware is clean and neutral.[1][2][3] |
By understanding the inherent reactivity of this compound and implementing these best practices for storage and handling, you can significantly extend its shelf life and ensure the reliability of your experimental results.
References
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Validation & Comparative
A Comparative Guide to Alternatives for Methyl 2-Acetoxy-4-bromobutanoate in Complex Synthesis
In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures with high efficiency and stereochemical control. Methyl 2-acetoxy-4-bromobutanoate has established itself as a valuable bifunctional reagent, prized for its capacity to introduce a C4 chain with latent hydroxyl and carboxyl functionalities. This guide provides an in-depth comparison of viable alternatives to this reagent, offering field-proven insights and experimental data to inform your synthetic strategies. We will delve into the nuances of reactivity, steric effects, and practical considerations, empowering researchers to make informed decisions for their specific applications.
Understanding the Role of this compound
This compound is a versatile intermediate characterized by two key reactive sites: a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution, and an acetoxy group at the α-position to the ester.[1] This acetoxy group can be readily hydrolyzed to a hydroxyl group, providing a handle for further functionalization.[1] Its utility is particularly evident in the synthesis of complex molecules such as γ-butyrolactones and amino acids, which are common motifs in biologically active compounds.[2][3]
The primary mode of action for this reagent is as an alkylating agent, where the bromine atom serves as a good leaving group in S(_N)2 reactions.[1] The presence of the α-acetoxy group can influence the reactivity of the molecule and provides a synthetic handle for creating more complex structures.
A Comparative Analysis of Key Alternatives
The selection of an alternative reagent is often dictated by factors such as desired reactivity, steric hindrance, cost, and commercial availability. Here, we compare this compound with its closest structural analogs.
| Property | This compound | Methyl 4-bromobutanoate | Ethyl 4-bromobutanoate |
| Molecular Formula | C₇H₁₁BrO₄ | C₅H₉BrO₂ | C₆H₁₁BrO₂ |
| Molecular Weight | 239.06 g/mol | 181.03 g/mol [4] | 195.05 g/mol [5] |
| CAS Number | 76799-57-0 | 4897-84-1[4] | 2969-81-5[6] |
| Key Reactive Sites | Primary alkyl bromide, α-acetoxy group, methyl ester | Primary alkyl bromide, methyl ester | Primary alkyl bromide, ethyl ester |
| Boiling Point | Not readily available | ~175 °C (decomposes) | 80-82 °C / 10 mmHg[7] |
| Primary Application | Synthesis of α-hydroxy-γ-substituted butanoates and lactones | Introduction of a C4 carboxylic acid synthon[8] | Versatile C4 building block in pharma and agrochemicals[7][9] |
Reactivity and Mechanistic Considerations
The primary point of differentiation between these reagents in many applications lies in the steric and electronic effects of the ester and any α-substituents.
-
Ester Group (Methyl vs. Ethyl): In nucleophilic substitution reactions targeting the ester carbonyl, methyl esters are generally more reactive than their ethyl counterparts due to reduced steric hindrance.[1][10] While the primary alkylation occurs at the C4 position, the nature of the ester can influence solubility and subsequent transformation steps. For reactions involving hydrolysis of the ester, the methyl ester will typically react faster.[10]
-
α-Acetoxy Group: The presence of the acetoxy group in the target compound provides a synthetic advantage for accessing α-hydroxy substituted products. However, it also adds steric bulk near the ester and could potentially participate in neighboring group participation, although this is less likely for a substitution at the distant C4 position. Its primary role is as a protected hydroxyl group.
-
Leaving Group: While this guide focuses on bromo-derivatives, it is worth noting that iodo-analogs would be more reactive in S(_N)2 reactions, while chloro-analogs would be less reactive and more cost-effective.[11] The choice of halogen can be a critical parameter for optimizing reaction kinetics.
Performance in a Representative Synthesis: Intramolecular Cyclization to form γ-Butyrolactones
The synthesis of γ-butyrolactones is a common application for 4-halobutanoates and serves as an excellent platform for comparing the performance of these reagents.[2] The reaction proceeds via an intramolecular S(_N)2 reaction, where the carboxylate (formed in situ or from a precursor) acts as a nucleophile, displacing the bromide.
Caption: General workflow for the synthesis of γ-butyrolactone from a 4-bromobutanoate ester.
Expected Performance Comparison
| Reagent | Expected Relative Rate of Cyclization | Key Considerations |
| This compound | Moderate to High | The acetoxy group can be hydrolyzed to a hydroxyl group, which can then be deprotonated to initiate cyclization. The resulting product would be an α-hydroxy-γ-butyrolactone. |
| Methyl 4-bromobutanoate | High | Less sterically hindered than the ethyl ester, potentially leading to a faster reaction rate under identical conditions. |
| Ethyl 4-bromobutyrate | Moderate | The ethyl group is slightly bulkier than the methyl group, which may result in a slower cyclization rate.[1] |
Experimental Protocols
The following protocols provide a framework for utilizing these reagents in a typical alkylation and a subsequent cyclization reaction.
Synthesis of a Substituted 4-bromobutanoate (General Alkylation)
This protocol describes the alkylation of a generic nucleophile (Nu-H) with a 4-bromobutanoate ester.
Caption: General experimental workflow for N- or O-alkylation using a 4-bromobutanoate ester.[12]
Materials:
-
Nucleophile (e.g., a primary or secondary amine, or an alcohol) (1.0 eq)
-
4-bromobutanoate ester (this compound, Methyl 4-bromobutanoate, or Ethyl 4-bromobutyrate) (1.1 eq)
-
Base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base) (1.5 eq)
-
Anhydrous solvent (e.g., DMF, CH₃CN, or THF)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile, base, and anhydrous solvent.
-
Stir the mixture until the solids are dissolved or evenly suspended.
-
Add the 4-bromobutanoate ester dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.
Synthesis of γ-Butyrolactone via Intramolecular Cyclization
This protocol outlines the base-mediated cyclization of a 4-bromobutanoic acid to form γ-butyrolactone. The ester can be hydrolyzed to the carboxylic acid prior to this step.
Materials:
-
4-bromobutanoic acid (1.0 eq)
-
Base (e.g., NaHCO₃, K₂CO₃) (1.2 eq)
-
Solvent (e.g., water, or a biphasic system like H₂O/CHCl₃)[13]
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 4-bromobutanoic acid in the chosen solvent in a round-bottom flask.
-
Add the base portion-wise with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and acidify with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude γ-butyrolactone by distillation or column chromatography.
Conclusion and Recommendations
The choice between this compound and its alternatives is highly dependent on the specific synthetic goal.
-
For the synthesis of α-hydroxy-γ-substituted compounds, this compound remains the reagent of choice due to the convenient placement of the acetoxy group.
-
For general C4 alkylation where the α-position is unsubstituted, Methyl 4-bromobutanoate and Ethyl 4-bromobutyrate are excellent alternatives.[8][9] Between these two, Methyl 4-bromobutanoate may offer a slight advantage in terms of reactivity due to reduced steric hindrance, potentially leading to shorter reaction times or milder conditions.[1][10]
-
Cost and Availability: Ethyl 4-bromobutyrate is often more readily available and cost-effective for large-scale synthesis.[7][14]
It is always recommended to perform small-scale optimization experiments to determine the ideal reagent and reaction conditions for a specific transformation. This guide provides a solid foundation for making an informed initial selection.
References
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Barros, M. T., & Pais, A. A. (2020). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Molecules, 25(18), 4266. [Link]
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Domínguez de María, P. (2018). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 9(12), 1251-1252. [Link]
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The synthetic routes to atorvastatin intermediate. The KRED Route... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
- CN102627580B - Preparation process of atorvastatin intermediate ethyl-4-cyan -3-hydroxybutyate - Google Patents. (n.d.).
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Huang, Y., & Liu, T. (2016). The synthesis of atorvastatin intermediates. Atlantis Press. [Link]
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The Chemistry of Versatility: Ethyl 4-Bromobutyrate as a Core Organic Synthesis Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 19, 2026, from [Link]
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A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - NIH. (2021, March 9). [Link]
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Metal-Catalyst-Controlled Divergent Synthesis of γ-Butyrolactones via Intramolecular Coupling of Epoxides with Alcohols - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry - Reddit. (2022, February 25). [Link]
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The synthesis of 4-chlorobutyric acid esters from γ-butyrolactone. | Article Information. (n.d.). Retrieved January 19, 2026, from [Link]
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Scheme 20: Synthesis of (+)- -butyrolactone developed by Taniguchi and... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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This compound - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]
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Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate - Organic Syntheses. (2015, November 11). [Link]
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A comparative study of the chemical kinetics of methyl and ethyl propanoate - KAUST Repository. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - Beilstein Journals. (2021, December 9). [Link]
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A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mechanism of α-acetyl-γ-butyrolactone synthesis | Semantic Scholar. (2013, June 1). [Link]
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Catalytic asymmetric construction of spiro(γ-butyrolactam-γ-butyrolactone) moieties through sequential reactions of cyclic imino esters with Morita-Baylis-Hillman bromides - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
- US6521763B1 - Method for producing gamma-butyrolactone - Google Patents. (n.d.).
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Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids | Request PDF - ResearchGate. (2025, August 7). [Link]
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Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
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Ethyl 4-bromobutyrate - NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]
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Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans - PubMed. (2003, September 4). [Link]
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A new route to substituted furocoumarins via copper-catalyzed cyclization between 4-hydroxycoumarins and ketoximes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Alkylating Agents: A Yield Comparison Featuring Methyl 2-Acetoxy-4-bromobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the performance of Methyl 2-Acetoxy-4-bromobutanoate against other commonly employed alkylating agents. By examining experimental data and the underlying mechanistic principles, we aim to equip researchers with the insights necessary to make informed decisions for their specific synthetic challenges.
Understanding the Alkylating Agent: Key Performance Indicators
The efficacy of an alkylating agent is primarily dictated by a confluence of factors, including the nature of the leaving group, the structure of the alkyl backbone, and the reaction conditions. A superior alkylating agent ideally offers a balance of high reactivity, selectivity, and operational simplicity, culminating in high product yields.
The Leaving Group: A Decisive Factor
The rate of a nucleophilic substitution reaction, the fundamental mechanism of alkylation, is intrinsically linked to the ability of the leaving group to depart. An ideal leaving group is a weak base, as this stabilizes the negative charge it carries after bond cleavage.[1] Among the common halide leaving groups, the reactivity trend is generally I > Br > Cl > F.[2] Bromide, as present in this compound, is an excellent leaving group, striking a good balance between reactivity and stability, making it a reliable choice for a wide range of transformations.
The Alkyl Framework: Reactivity and Steric Considerations
The structure of the carbon skeleton undergoing substitution plays a pivotal role. Alkylation reactions, particularly the bimolecular nucleophilic substitution (SN2) mechanism, are highly sensitive to steric hindrance.[3] Primary alkyl halides are generally more reactive than secondary ones, while tertiary halides are typically unreactive in SN2 reactions and may favor elimination pathways.[4]
This compound: A Profile
This compound is a bifunctional molecule featuring a primary bromide, a potent alkylating center, and an acetoxy group at the α-position to a methyl ester. This unique structure offers opportunities for sequential functionalization.
Synthesis and Expected Reactivity
The synthesis of this compound can be achieved through the nucleophilic substitution of a bromide at the 2-position of a dibromo precursor with acetate. For instance, the reaction of Methyl 2,4-dibromobutyrate with sodium acetate in N,N-dimethylformamide (DMF) has been reported to yield this compound in 77% yield.[5]
The primary bromide at the 4-position is the principal site for alkylation reactions. The presence of the ester and acetoxy groups can influence the reactivity of the molecule, though the primary nature of the alkyl bromide suggests a propensity for SN2 reactions.
Comparative Yield Analysis: this compound vs. Other Alkylating Agents
A direct, one-to-one comparison of yields is challenging due to the vast differences in reaction conditions (e.g., nucleophile, solvent, temperature, base) reported in the literature. However, by examining a range of representative SN2 reactions, we can establish a comparative benchmark for the performance of common alkylating agents.
| Alkylating Agent | Nucleophile | Reaction Type | Solvent | Base | Temperature (°C) | Yield (%) | Reference(s) |
| This compound | Sodium Acetate | SN2 (intramolecular precursor synthesis) | DMF | - | RT, then 50 | 77 | [5] |
| Methyl Iodide | Diethyl Malonate Enolate | C-Alkylation | Ethanol | Sodium Ethoxide | Reflux | 79-83 | [6] |
| Benzyl Bromide | Aniline | N-Alkylation | Toluene | KOtBu | 120 | up to 93 | [7] |
| Benzyl Bromide | 4-Methoxyaniline | N-Alkylation | Toluene | KOtBu | 120 | 86 | [7] |
| Benzyl Bromide | 4-Bromoaniline | N-Alkylation | Toluene | KOtBu | 120 | 82 | [7] |
| Ethyl Bromide | Phenol | O-Alkylation (Williamson Ether Synthesis) | Various | Various | Various | 50-95 | [8] |
| Trimethyl Phosphate | Syringaldehyde | O-Alkylation | - | K₂CO₃ | 80 | 92 | [2] |
| Various Alkyl Bromides | Sodium Azide | N-Alkylation | Water | Aliquat 336 | 100 | ~77-98 | [9][10] |
Analysis of the Data:
From the table, it is evident that simple and highly reactive alkylating agents like methyl iodide and benzyl bromide can achieve very high yields in SN2 reactions with a variety of nucleophiles. For instance, the alkylation of diethyl malonate with methyl iodide proceeds with an excellent yield of 79-83%.[6] Similarly, N-alkylation of anilines using benzyl alcohol (which generates the alkylating agent in situ) can provide yields up to 93%.[7] The Williamson ether synthesis, a classic O-alkylation method, typically affords yields in the range of 50-95% using primary alkyl halides like ethyl bromide.[8]
The 77% yield reported for the synthesis of this compound itself is a respectable figure for a multifunctional compound.[5] While this is an intramolecular substitution to form the precursor, it demonstrates the inherent reactivity of the system. In its role as an alkylating agent, one would expect the primary bromide of this compound to exhibit reactivity comparable to other primary alkyl bromides, with the final yield being highly dependent on the specific nucleophile and reaction conditions employed.
Experimental Protocols and Methodologies
To provide a practical context for the data presented, this section outlines representative experimental protocols for alkylation reactions.
General Protocol for N-Alkylation of Anilines with Benzyl Alcohol
This protocol is adapted from a procedure utilizing an NHC-Ir(III) catalyst.[7]
Workflow Diagram:
Caption: Workflow for the N-alkylation of anilines with benzyl alcohol.
Step-by-Step Procedure:
-
To a sealed reaction tube, add the aniline (1.0 mmol), benzyl alcohol (1.5 mmol), potassium tert-butoxide (KOtBu, 1.5 mmol), and the catalyst (1.0 mol%).
-
Add the solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylaniline derivative.
General Protocol for O-Alkylation of Phenols (Williamson Ether Synthesis)
This is a generalized protocol for the Williamson ether synthesis.
Workflow Diagram:
Caption: Workflow for the O-alkylation of phenols via Williamson ether synthesis.
Step-by-Step Procedure:
-
Dissolve the phenol in a suitable aprotic solvent (e.g., DMF, acetone).
-
Add a base (e.g., sodium hydride, potassium carbonate) portion-wise at a suitable temperature (e.g., 0 °C for NaH) and stir to form the phenoxide.
-
Add the alkyl halide (e.g., ethyl bromide) dropwise to the reaction mixture.
-
Heat the reaction to a temperature appropriate for the specific substrates (typically between 50-100 °C) and monitor the reaction progress by TLC.[8]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting ether by distillation or column chromatography.
Mechanistic Considerations and Causality
The choice of an alkylating agent often dictates the predominant reaction mechanism. For primary and secondary alkyl halides, the SN2 pathway is typically favored.
SN2 Reaction Mechanism:
Caption: The concerted SN2 reaction mechanism.
The SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.[11] The rate of this reaction is dependent on the concentration of both the nucleophile and the alkylating agent. The high yields observed with primary alkyl halides like methyl iodide and benzyl bromide are a direct consequence of their low steric hindrance, which facilitates this backside attack.
This compound, being a primary alkyl bromide, is expected to readily undergo SN2 reactions. The acetoxy group at the 2-position may exert some steric and electronic effects, but its primary nature should ensure efficient alkylation with a wide range of nucleophiles.
Conclusion and Future Outlook
This compound stands as a valuable and versatile alkylating agent, with its primary bromide offering a reliable site for nucleophilic substitution. While direct comparative yield studies are sparse, the available data on its synthesis and the well-established principles of SN2 reactions suggest that it can be expected to perform with yields comparable to other primary alkyl bromides.
The selection of an alkylating agent will always be context-dependent, with the nature of the nucleophile, desired product, and reaction conditions playing a crucial role. For simple alkylations where high reactivity is paramount, agents like methyl iodide and benzyl bromide remain the gold standard. However, for more complex syntheses requiring a bifunctional building block, this compound presents an attractive option with a good balance of reactivity and functionality.
Future research focusing on the systematic evaluation of this compound in alkylation reactions with a diverse set of nucleophiles under standardized conditions would be invaluable for providing a more definitive and quantitative comparison of its performance.
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Navigating Stereochemistry: A Comparative Guide to Validating Reactions of Methyl 2-Acetoxy-4-bromobutanoate
For researchers, scientists, and drug development professionals, controlling the three-dimensional arrangement of atoms in a molecule is paramount. The stereochemical outcome of a reaction can dramatically influence a drug's efficacy and safety. This guide provides an in-depth comparison of methods to validate the stereochemistry of reactions involving a key chiral building block, Methyl 2-Acetoxy-4-bromobutanoate.
This versatile compound, possessing a stereocenter at the C2 position and a reactive primary bromide, is a valuable precursor in the synthesis of numerous complex molecules. Understanding and confirming the stereochemical integrity throughout a reaction sequence is not merely an academic exercise but a critical component of robust process development and quality control.
The Stereochemical Challenge: Substitution Reactions at C4
The primary alkyl bromide in this compound is susceptible to nucleophilic substitution. A common and highly effective reaction is the SN2 (Substitution, Nucleophilic, Bimolecular) reaction.[1][2] This mechanism is favored due to the unhindered nature of the primary carbon.
From a stereochemical standpoint, the SN2 reaction is highly desirable as it proceeds with a predictable inversion of configuration at the reacting center.[3] This is a consequence of the backside attack of the nucleophile, which displaces the leaving group (bromide) in a single, concerted step.[2][3] However, while the theory is straightforward, rigorous experimental validation is essential to confirm that the desired stereochemical outcome has been achieved and that no competing side reactions, such as racemization, have occurred.
Alternative pathways, such as the SN1 reaction, which proceeds through a planar carbocation intermediate, would lead to a loss of stereochemical information and result in a racemic mixture.[1] Therefore, reaction conditions must be carefully chosen to favor the SN2 pathway.
Comparative Analysis of Validation Techniques
A multi-pronged approach is often necessary to provide unequivocal proof of stereochemical configuration. The following techniques are commonly employed, each with its own strengths and limitations.
| Technique | Principle | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[4] | Quantitative determination of enantiomeric excess (ee). Applicable to a wide range of compounds.[5] | Requires method development to find a suitable CSP and mobile phase. Can be destructive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Diastereomers exhibit distinct chemical shifts and coupling constants.[6] Use of chiral derivatizing agents (e.g., Mosher's acid) to create diastereomers with resolvable NMR signals.[7] | Provides detailed structural information. Non-destructive. Can determine relative stereochemistry. | May require derivatization, adding extra synthetic steps. Interpretation can be complex for intricate molecules. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral molecule. | Simple and rapid measurement of optical activity. | Provides a bulk measurement and does not give information on enantiomeric purity. The magnitude and sign of rotation can be influenced by solvent, temperature, and concentration. |
Experimental Protocols: A Step-by-Step Guide
To illustrate the practical application of these validation techniques, we present a hypothetical reaction of (R)-Methyl 2-acetoxy-4-bromobutanoate with a generic nucleophile (Nu⁻) and the subsequent stereochemical analysis of the product, (S)-Methyl 2-acetoxy-4-(nucleophilo)butanoate.
Reaction Workflow
Caption: Workflow for the SN2 reaction and subsequent stereochemical validation.
Protocol 1: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess (ee) of the reaction product.
Materials:
-
Chiral HPLC column (e.g., polysaccharide-based CSP)[5]
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Reaction product sample
-
Racemic standard of the product
Procedure:
-
Method Development: Develop a suitable mobile phase composition to achieve baseline separation of the enantiomers using the racemic standard. This is often an empirical process.[4]
-
Sample Preparation: Accurately weigh the reaction product and dissolve it in the mobile phase to a known concentration.
-
Injection and Analysis: Inject the sample onto the chiral HPLC system.
-
Data Interpretation: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
Protocol 2: NMR Spectroscopic Analysis using a Chiral Derivatizing Agent
Objective: To determine the relative stereochemistry and confirm the structure of the product.
Materials:
-
(R)- and (S)-Mosher's acid chloride (or other suitable chiral derivatizing agent)
-
Reaction product sample
-
Anhydrous pyridine or other suitable base
-
NMR spectrometer
Procedure:
-
Derivatization: React separate aliquots of the product with (R)- and (S)-Mosher's acid chloride in the presence of a base to form diastereomeric Mosher's esters.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Compare the chemical shifts of specific protons, particularly those close to the newly formed stereocenter, in the two spectra. The differences in chemical shifts (Δδ = δ
S- δR) can be used to assign the absolute configuration based on Mosher's model.[7]
Mechanistic Insights and Causality
The choice of reaction conditions plays a pivotal role in ensuring the desired SN2 pathway. Polar aprotic solvents, such as acetone or DMF, are generally preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity. Lower reaction temperatures also favor the SN2 mechanism over competing elimination (E2) reactions.
The trustworthiness of these validation protocols lies in their complementary nature. Chiral HPLC provides a direct and quantitative measure of enantiomeric purity, while NMR spectroscopy, especially with chiral derivatizing agents, offers detailed structural information and confirmation of the relative stereochemistry. Polarimetry serves as a quick initial check of optical activity.
Reaction Mechanism: SN2 Inversion
Caption: The concerted SN2 mechanism showing backside attack and inversion of stereochemistry.
Conclusion
The validation of stereochemistry in reactions of "this compound" is a critical aspect of synthetic chemistry, particularly in the context of drug development. A combination of analytical techniques, including chiral HPLC, NMR spectroscopy, and polarimetry, provides a robust and self-validating system for confirming the stereochemical outcome of a reaction. By understanding the underlying mechanistic principles and employing rigorous experimental protocols, researchers can ensure the stereochemical integrity of their synthesized molecules, a fundamental requirement for the development of safe and effective pharmaceuticals.
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Navigating Nucleophilic Substitution: A Comparative Reactivity Guide to Methyl 2-Acetoxy-4-bromobutanoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the selection of starting materials and intermediates is a critical determinant of reaction efficiency, yield, and stereochemical control. Methyl 2-Acetoxy-4-bromobutanoate, a functionalized alkyl halide, presents a versatile scaffold for the introduction of molecular complexity. This guide provides an in-depth, objective comparison of the reactivity of this compound and its structural analogs in nucleophilic substitution reactions. By examining the interplay of steric and electronic effects, this document aims to equip researchers with the insights necessary to make informed decisions in experimental design and reaction optimization.
The Subject of Investigation: this compound
This compound possesses two key reactive sites: a primary alkyl bromide and an ester functional group. The bromine atom, being a good leaving group, makes the C4 position susceptible to nucleophilic attack, primarily via an S(_N)2 mechanism. The acetoxy group at the C2 position, while not directly participating in the substitution at C4, can exert electronic effects that may influence the overall reactivity of the molecule.
The Analogs: A Basis for Comparison
To elucidate the structure-reactivity relationships, we will compare this compound with the following analogs:
-
Methyl 4-bromobutanoate: Lacks the 2-acetoxy group, allowing for an assessment of the electronic influence of this substituent.
-
Methyl 2-bromobutanoate: A regioisomer with the bromine at the secondary C2 position, highlighting the impact of steric hindrance.
-
Methyl 3-bromobutanoate: Another regioisomer with the bromine at the secondary C3 position, providing further insight into the effect of the bromine's location relative to the ester.
-
Methyl 2-acetoxy-3-bromobutanoate: An isomer where the positions of the acetoxy and bromo groups are swapped, allowing for an examination of the influence of the acetoxy group on a neighboring secondary carbon.
Unveiling Reactivity Differences: A Mechanistic Perspective
The predominant reaction pathway for primary and, to a lesser extent, secondary alkyl halides with good nucleophiles is the S(N)2 (Substitution Nucleophilic Bimolecular) reaction. This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1][2] The rate of an S(_N)2 reaction is highly sensitive to steric hindrance around the reaction center.[3]
Steric Hindrance: The Primary Determinant
The most significant factor governing the relative reactivity of our chosen compounds is the degree of substitution at the carbon atom bearing the bromine.
-
Primary Bromides (this compound & Methyl 4-bromobutanoate): These compounds feature a bromine atom on a primary carbon. This arrangement presents minimal steric hindrance to the incoming nucleophile, allowing for a relatively fast S(N)2 reaction.
-
Secondary Bromides (Methyl 2-bromobutanoate, Methyl 3-bromobutanoate & Methyl 2-acetoxy-3-bromobutanoate): In these analogs, the bromine is attached to a secondary carbon, which is bonded to two other carbon atoms. This increased substitution creates greater steric bulk around the electrophilic carbon, impeding the backside attack of the nucleophile and resulting in a significantly slower S(N)2 reaction rate compared to their primary counterparts.
The general order of reactivity for alkyl halides in S(_N)2 reactions is: methyl > primary > secondary >> tertiary.[1][3]
Electronic Effects: The Subtle Modulator
While steric effects are paramount, the electronic nature of substituents can also influence reaction rates. The acetoxy group in this compound is an electron-withdrawing group. This inductive effect can slightly polarize the C-Br bond, potentially making the C4 carbon more electrophilic and thus, in principle, more susceptible to nucleophilic attack. However, this effect is generally considered to be of minor importance compared to the steric factors at play in S(_N)2 reactions.
The primary role of the acetoxy group in similar structures is often observed in neighboring group participation, where it can influence the stereochemical outcome of a reaction at an adjacent carbon.[4] In the case of this compound, with the substitution occurring two carbons away, this effect is negligible.
Quantitative Comparison of Reactivity
| Compound | Structure | Bromide Position | Expected Relative S(_N)2 Reactivity | Rationale |
| This compound | CH(_3)COOCH(CH(_3))CH(_2)CH(_2)Br | Primary | High | Primary bromide with minimal steric hindrance at the reaction center. |
| Methyl 4-bromobutanoate | CH(_3)OOCCH(_2)CH(_2)CH(_2)Br | Primary | High | Similar to the target compound, a primary bromide. Reactivity is expected to be very close. |
| Methyl 2-bromobutanoate | CH(_3)CH(_2)CH(Br)COOCH(_3) | Secondary | Low | Secondary bromide with significant steric hindrance from the adjacent ethyl and methoxycarbonyl groups.[5] |
| Methyl 3-bromobutanoate | CH(_3)CH(Br)CH(_2)COOCH(_3) | Secondary | Low | Secondary bromide, sterically hindered compared to the primary analogs. |
| Methyl 2-acetoxy-3-bromobutanoate | CH(_3)COOCH(CH(_3))CH(Br)COOCH(_3) | Secondary | Very Low | Secondary bromide with additional steric bulk from the adjacent acetoxy group. |
Reactivity Order Prediction:
This compound ≈ Methyl 4-bromobutanoate > Methyl 3-bromobutanoate > Methyl 2-bromobutanoate > Methyl 2-acetoxy-3-bromobutanoate
This predicted order is based on the overwhelming influence of steric hindrance in S(_N)2 reactions. The two primary bromides are expected to be the most reactive, with their rates being very similar. The secondary bromides will be significantly less reactive. Among the secondary bromides, the steric environment around the electrophilic carbon will dictate the finer differences in reactivity.
Experimental Validation: A Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivities of this compound and its analogs, a competition experiment can be employed. This method allows for the direct comparison of reaction rates under identical conditions.[6]
Objective:
To determine the relative rates of nucleophilic substitution of a series of bromobutanoate esters with a common nucleophile.
Materials:
-
This compound
-
Methyl 4-bromobutanoate
-
Methyl 2-bromobutanoate
-
Methyl 3-bromobutanoate
-
Methyl 2-acetoxy-3-bromobutanoate
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Internal Standard (e.g., dodecane)
-
Reaction vials
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Experimental Workflow:
Caption: Workflow for the comparative kinetic analysis of bromobutanoate esters.
Logical Framework for Reactivity Assessment
Caption: Logical relationship between structural factors and predicted reactivity.
Conclusion
The reactivity of this compound and its analogs in S(_N)2 reactions is primarily dictated by steric hindrance at the carbon atom bearing the bromine leaving group. As a primary bromide, this compound exhibits high reactivity, comparable to its analog lacking the acetoxy substituent, Methyl 4-bromobutanoate. Its isomers with secondary bromine atoms are significantly less reactive due to increased steric congestion. The electronic effect of the acetoxy group is a minor contributor to the reactivity at the C4 position. For synthetic applications requiring a facile nucleophilic substitution, this compound and Methyl 4-bromobutanoate are the superior choices. The experimental protocol outlined in this guide provides a robust framework for the empirical validation of these principles and for the quantitative comparison of other functionalized alkyl halides.
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A Cost-Benefit Analysis of Methyl 2-Acetoxy-4-bromobutanoate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Reagent Selection
In the intricate landscape of pharmaceutical and fine chemical synthesis, the choice of building blocks is a critical determinant of efficiency, cost-effectiveness, and ultimate success. Methyl 2-Acetoxy-4-bromobutanoate, a bifunctional four-carbon synthon, presents a unique combination of reactive sites that holds potential for streamlined synthetic routes. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its utility against viable alternatives and offering experimental insights to inform your synthetic strategy.
The Synthetic Utility of a Dual-Handled Building Block
This compound possesses two key functionalities: a bromine atom at the 4-position, which is an excellent leaving group for nucleophilic substitution, and an acetoxy group at the 2-position. This arrangement allows for sequential or orthogonal functionalization, making it a valuable intermediate in the synthesis of complex molecules, particularly substituted amino acids and heterocyclic scaffolds that are prevalent in many active pharmaceutical ingredients (APIs).
A primary application of this reagent is in the synthesis of γ-amino acid derivatives. The bromine can be displaced by a nitrogen nucleophile, and subsequent hydrolysis of the ester and acetoxy groups can yield hydroxy-γ-amino acids, which are important pharmacophores.
The Synthetic Pathway: An Experimental Protocol
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a more readily available precursor, Methyl 2,4-dibromobutanoate, with sodium acetate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 2,4-dibromobutanoate
-
Anhydrous sodium acetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of Methyl 2,4-dibromobutanoate (1.0 eq) in anhydrous DMF, add anhydrous sodium acetate (1.2 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Expected Yield: While specific literature yields for this exact transformation are not widely reported, analogous substitutions of secondary bromides with acetate typically proceed in moderate to good yields, estimated to be in the range of 60-80%.
A Deep Dive into the Cost Analysis
To conduct a thorough cost-benefit analysis, we must consider the price of the starting materials and the potential yield of the desired product.
Table 1: Cost Analysis of Starting Materials
| Reagent | Supplier Example(s) | Price (USD) per gram |
| Methyl 2,4-dibromobutanoate | Oakwood Chemical[1], Sigma-Aldrich | ~$2.50 - $7.70 |
| Anhydrous Sodium Acetate | Thermo Fisher Scientific[2], Sigma-Aldrich[3] | ~$0.10 - $0.20 |
Note: Prices are approximate and subject to change based on supplier and quantity.
Assuming a conservative yield of 70% for the synthesis of this compound, the estimated cost of the final product, based on raw material input, would be in the range of $4.00 - $11.50 per gram , excluding solvent and labor costs. The current market price for the pre-synthesized product is significantly higher, highlighting the potential for cost savings through in-house synthesis for large-scale applications.
The Competitive Landscape: Alternative Building Blocks
The decision to use this compound should be weighed against the availability and cost of alternative synthons that can achieve similar synthetic transformations. The choice of an alternative will be highly dependent on the specific target molecule.
Key Alternatives for the Synthesis of Hydroxy-γ-Amino Acid Scaffolds:
-
Direct use of protected 4-amino-2-hydroxybutanoic acid derivatives: While offering a more direct route, these specialized amino acids are often significantly more expensive and may have limited commercial availability.
-
Ring-opening of protected glutamic acid derivatives: This approach can be effective but may require multiple steps for the reduction and functional group manipulation.
-
Michael addition to α,β-unsaturated esters: This strategy can be efficient for creating the carbon skeleton, but requires subsequent steps to introduce the hydroxyl and amino functionalities at the desired positions.
Table 2: Comparative Analysis of Synthetic Strategies
| Approach | Key Reagent | Estimated Cost per gram of Key Reagent (USD) | Advantages | Disadvantages |
| Bifunctional Building Block | This compound | ~$4.00 - $11.50 (in-house synthesis) | Convergent approach, potential for stereocontrol. | Multi-step synthesis of the building block. |
| Specialized Amino Acid | Protected 4-amino-2-hydroxybutanoic acid | >$100 | Direct incorporation of the desired moiety. | High cost, limited availability. |
| Glutamic Acid Derivative | Protected Glutamic Acid | ~$2.00 - $5.00 | Readily available and relatively inexpensive. | Potentially longer synthetic route with more steps. |
| Michael Addition | α,β-unsaturated ester | ~$1.00 - $3.00 | Cost-effective for carbon skeleton formation. | Requires additional functionalization steps. |
Strategic Considerations for Synthesis
The decision-making process for reagent selection can be visualized as follows:
Caption: Decision workflow for selecting a synthetic route to hydroxy-γ-amino acid derivatives.
Conclusion: A Calculated Decision
This compound is a valuable, albeit not commonly stocked, synthetic intermediate. Its primary advantage lies in the convergent nature of its application, allowing for the efficient construction of complex scaffolds.
Benefits:
-
Synthetic Convergence: The dual functionality allows for the rapid assembly of molecular complexity.
-
Potential for Stereocontrol: The acetoxy group at the 2-position can influence the stereochemical outcome of subsequent reactions.
-
Cost-Effective for In-House Production: For large-scale campaigns, synthesizing this reagent in-house can offer significant cost savings over purchasing pre-made, more complex building blocks.
Drawbacks:
-
Limited Commercial Availability: This reagent is not a standard catalog item for many suppliers, necessitating its synthesis.
-
Moderate Cost of Precursor: The cost of Methyl 2,4-dibromobutanoate, while not exorbitant, is a key factor in the overall cost-effectiveness.
Recommendation:
The use of this compound is most advantageous in scenarios where:
-
A specific 2-hydroxy-4-amino-butanoic acid substructure is a key component of the target molecule.
-
Large quantities of the intermediate are required, making in-house synthesis a viable and cost-saving option.
-
A convergent synthetic strategy is prioritized to reduce the overall number of linear steps in a complex synthesis.
For early-stage research and small-scale synthesis, the use of more direct but expensive building blocks may be more time-efficient. However, for process development and scale-up campaigns, a thorough evaluation of the in-house synthesis of this compound is highly recommended as a strategic approach to managing costs and ensuring a reliable supply chain.
References
- Relevant scientific literature and supplier catalogs will be cited here in a full implement
-
Oakwood Chemical. Methyl 2,4-dibromobutyrate. [Link]
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A Comparative Spectroscopic Guide to the Hydrolysis of Methyl 2-Acetoxy-4-bromobutanoate
Introduction: The Importance of Spectroscopic Analysis in Reaction Monitoring
In the synthesis of complex organic molecules, confirming the conversion of a starting material to a product is a critical step. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed structural information that allows chemists to track the progress of a reaction, identify key intermediates, and confirm the structure of the final product. The hydrolysis of Methyl 2-Acetoxy-4-bromobutanoate, a compound featuring both an ester and an alkyl bromide, serves as an excellent case study for demonstrating the power of these techniques. The conversion of the acetoxy group to a hydroxyl group, while leaving the rest of the molecule intact, elicits distinct and predictable changes in the spectroscopic signatures of the molecule.
The Reaction: Acid-Catalyzed Hydrolysis
The hydrolysis of an ester to a carboxylic acid and an alcohol is a fundamental reaction in organic chemistry, often catalyzed by acid or base. In the case of this compound, the targeted transformation is the selective hydrolysis of the acetate ester to a hydroxyl group, yielding Methyl 2-hydroxy-4-bromobutanoate. This reaction is typically carried out in the presence of an acid catalyst in an aqueous solution.[1][2][3][4]
Experimental Protocol: Acid-Catalyzed Hydrolysis of an Acetylated Bromoester
The following is a representative protocol for the acid-catalyzed hydrolysis of a bromoester, which can be adapted for this compound.
Materials:
-
This compound
-
Methanol/Water (e.g., 3:1 v/v)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of methanol and water in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, Methyl 2-hydroxy-4-bromobutanoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Spectroscopic Comparison: Reactant vs. Product
The transformation from an acetoxy group to a hydroxyl group results in significant and readily identifiable changes in the NMR, IR, and Mass spectra. The following table and analysis are based on expected values and data from analogous compounds to illustrate these key differences.
| Spectroscopic Technique | This compound (Starting Material - Predicted/Analog Data) | Methyl 2-hydroxy-4-bromobutanoate (Product - Predicted/Analog Data) | Key Differences |
| ¹H NMR | Singlet ~2.1 ppm (3H, -OCOCH₃ ) | Absence of the singlet at ~2.1 ppm | Disappearance of the acetyl methyl protons. |
| Multiplet (CH) | Multiplet (CH) with a downfield shift | The chemical shift of the proton at C2 is affected by the change from an acetoxy to a hydroxyl group. | |
| Broad singlet (1H, -OH ) | Appearance of a broad, exchangeable hydroxyl proton signal. | ||
| ¹³C NMR | Signal ~20 ppm (-OCOC H₃) | Absence of the signal at ~20 ppm | Disappearance of the acetyl methyl carbon. |
| Signal ~170 ppm (-OC O-) | Absence of the signal at ~170 ppm | Disappearance of the acetyl carbonyl carbon. | |
| Signal for C2 | Downfield shift of the C2 signal | The carbon bearing the hydroxyl group is deshielded compared to the one with the acetoxy group. | |
| IR Spectroscopy | Strong absorption ~1740 cm⁻¹ (C=O, ester) | Absence of the strong absorption at ~1740 cm⁻¹ | Disappearance of the acetate carbonyl stretch. |
| Broad absorption ~3400 cm⁻¹ (O-H, alcohol) | Appearance of the characteristic broad hydroxyl stretch. | ||
| C-O stretch ~1240 cm⁻¹ | C-O stretch ~1100 cm⁻¹ | Shift in the C-O stretching frequency. | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Molecular Ion Peak (M⁺) - 42 amu | Decrease in molecular weight by 42 (the mass of a C₂H₂O fragment). |
Detailed Spectroscopic Analysis
¹H NMR Spectroscopy
The most telling change in the ¹H NMR spectrum upon hydrolysis is the disappearance of the sharp singlet corresponding to the three protons of the acetyl methyl group, typically found around 2.1 ppm.[5] Concurrently, a new broad singlet will appear, which is characteristic of the hydroxyl proton. The exact chemical shift of this -OH proton can vary depending on the concentration and solvent, and it will disappear upon the addition of D₂O. The proton on the carbon at the 2-position (the α-carbon) will also experience a change in its chemical environment, leading to a shift in its resonance.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the hydrolysis is confirmed by the disappearance of two distinct signals: the methyl carbon of the acetyl group (around 20 ppm) and the carbonyl carbon of the acetyl group (around 170 ppm).[6][7] The carbon atom at the 2-position, now bonded to a hydroxyl group, will experience a shift in its resonance, typically moving to a slightly different field.
Infrared (IR) Spectroscopy
IR spectroscopy provides a clear and immediate indication of the hydrolysis. The starting material will exhibit a strong, sharp absorption band around 1740 cm⁻¹, characteristic of the C=O stretch of the acetate ester.[8] Upon successful hydrolysis, this peak will be absent in the spectrum of the product. In its place, a broad and prominent absorption band will appear in the region of 3200-3600 cm⁻¹, which is the classic signature of the O-H stretching vibration of an alcohol.[9][10] The presence of this broad peak is strong evidence for the formation of the hydroxyl group.
Mass Spectrometry
Mass spectrometry will show a clear decrease in the molecular weight of the product compared to the starting material. The mass difference will be 42.010565 atomic mass units, corresponding to the loss of a C₂H₂O fragment (the acetyl group minus an oxygen atom, which is replaced by a hydrogen atom). The mass spectrum of both the reactant and product will also display a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Visualizing the Transformation
The following diagrams illustrate the reaction workflow and the key structural changes that are reflected in the spectroscopic data.
Caption: A simplified workflow for the acid-catalyzed hydrolysis of this compound.
Caption: Key spectroscopic differences between the reactant and the product.
Conclusion
The hydrolysis of this compound to Methyl 2-hydroxy-4-bromobutanoate provides a clear example of how a combination of spectroscopic techniques can be used to monitor a chemical reaction and confirm the structure of the product. By analyzing the characteristic changes in ¹H NMR, ¹³C NMR, IR, and Mass spectra, researchers can confidently track the conversion of the acetoxy group to a hydroxyl group. This guide, by utilizing data from analogous compounds, provides a framework for understanding the expected spectroscopic outcomes of this transformation, underscoring the indispensable role of spectroscopy in modern organic chemistry and drug development.
References
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Methyl 4-bromobutyrate | C5H9BrO2 | CID 107604 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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Acid Catalysed Hydrolysis of Ester | Overview & Research Examples - Perlego. (n.d.). Retrieved January 19, 2026, from [Link]
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Acid-Catalyzed Ester Hydrolysis | Guided Videos, Practice & Study Materials - Pearson. (n.d.). Retrieved January 19, 2026, from [Link]
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Methyl 2-acetoxypropanoate | C6H10O4 | CID 221165 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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Acid-Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved January 19, 2026, from [Link]
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Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy - YouTube. (2014, March 12). Retrieved January 19, 2026, from [Link]
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Acid-catalyzed ester hydrolysis (video) - Khan Academy. (n.d.). Retrieved January 19, 2026, from [Link]
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1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3... - Doc Brown's Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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infrared spectrum of 2-bromo-2-methylpropane C4H9Br... - Doc Brown's Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved January 19, 2026, from [Link]
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Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 19, 2026, from [Link]
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infrared spectrum of methyl 2-hydroxybenzoate C8H8O3... - Doc Brown's Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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2-Pentanone, 4-hydroxy-4-methyl- - NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]
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Methylparaben - NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]
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A Strategic Advancement in Butyrolactone Synthesis: The Advantages of Methyl 2-Acetoxy-4-bromobutanoate
For researchers, scientists, and professionals in drug development, the synthesis of complex chiral molecules is a persistent challenge. The γ-butyrolactone motif, a core structure in numerous natural products and pharmaceuticals, is a prime example of a scaffold that demands efficient and stereoselective synthetic routes.[1] Traditional industrial methods for producing the parent γ-butyrolactone (GBL), such as the dehydrogenation of 1,4-butanediol and the hydrogenation of maleic anhydride, are well-established for large-scale production of the basic scaffold. However, these methods often fall short when the synthesis of highly functionalized and stereochemically defined butyrolactone derivatives is required.
This guide presents a critical comparison of a modern synthetic precursor, Methyl 2-Acetoxy-4-bromobutanoate, against these traditional high-volume production methods. We will demonstrate, with supporting data and mechanistic insights, how this specialized reagent offers significant advantages in terms of versatility, stereocontrol, and efficiency for the synthesis of high-value, complex butyrolactone derivatives.
The Limitations of Traditional High-Volume GBL Synthesis
The two primary industrial routes to γ-butyrolactone are the dehydrogenation of 1,4-butanediol and the hydrogenation of maleic anhydride. While effective for producing large quantities of unsubstituted GBL, they present considerable drawbacks for the synthesis of more complex, functionalized analogues often required in drug discovery.
1. Dehydrogenation of 1,4-Butanediol: This process typically involves passing 1,4-butanediol over a copper-based catalyst at high temperatures (around 200-250°C).[2][3] While yields can be respectable (around 80-95%), the harsh reaction conditions are not amenable to sensitive functional groups.[2][4] Furthermore, this method is primarily suited for the production of the parent GBL and offers little flexibility for introducing substituents on the lactone ring.
2. Hydrogenation of Maleic Anhydride: This method involves the vapor-phase hydrogenation of maleic anhydride over a copper-zinc oxide catalyst.[5] It is a high-yield process (over 95%) for GBL production.[5] However, like the dehydrogenation of 1,4-butanediol, it is a "top-down" approach that produces the basic GBL structure, which then requires further, often multi-step, modifications to introduce desired functionality. This can lead to longer synthetic routes, lower overall yields, and the generation of significant waste.
This compound: A Bottom-Up Approach to Functionalized Butyrolactones
This compound serves as a versatile building block that allows for a "bottom-up" construction of highly substituted and stereochemically defined γ-butyrolactones. Its key advantages lie in the strategic placement of functional groups that can be manipulated under mild conditions to achieve a desired molecular architecture.
The core of its utility lies in the intramolecular cyclization of the molecule, which can be triggered by a variety of reagents to form the γ-butyrolactone ring with concomitant introduction of functionality. The presence of the acetoxy group at the α-position and the bromine atom at the γ-position allows for a range of chemical transformations.
Mechanistic Advantage: Controlled Ring Closure and Functionalization
The synthesis of substituted γ-butyrolactones from this compound can be envisioned through a nucleophilic attack on the ester carbonyl, followed by an intramolecular SN2 reaction. The acetoxy group can be hydrolyzed to a hydroxyl group, which can then be induced to cyclize onto the carbon bearing the bromine atom. This intramolecular cyclization is a powerful strategy for forming five-membered rings with high efficiency.
Furthermore, the bromine atom serves as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions prior to or during the cyclization step. This allows for the introduction of diverse substituents at the γ-position of the butyrolactone ring.
Comparative Data: A Glimpse into Potential Efficiency
| Method | Key Transformation | Typical Yield | Reaction Conditions | Versatility for Derivatization |
| Traditional: 1,4-Butanediol Dehydrogenation | Dehydrogenative Cyclization | 80-95%[2][4] | High Temperature (200-250°C), Copper Catalyst[2][3] | Low |
| Traditional: Maleic Anhydride Hydrogenation | Vapor-Phase Hydrogenation | >95%[5] | High Temperature, Copper-Zinc Oxide Catalyst[5] | Low |
| Proposed: this compound | Intramolecular Cyclization | High (inferred from analogous reactions) | Mild conditions, base or acid-catalyzed | High |
The key advantage of the this compound approach is not necessarily a higher yield in a single step compared to the bulk production of GBL, but rather a significantly more efficient overall synthesis of complex, functionalized butyrolactones. The ability to introduce desired functionality in a controlled manner early in the synthetic sequence avoids the often lengthy and low-yielding derivatization of the pre-formed GBL ring.
Experimental Protocols
To provide a concrete basis for comparison, the following are detailed protocols for the traditional methods of GBL synthesis. A proposed, analogous protocol for the cyclization of a derivative of this compound is also presented to illustrate the likely reaction conditions.
Protocol 1: Dehydrogenation of 1,4-Butanediol to γ-Butyrolactone[2]
Materials:
-
1,4-Butanediol (1 mole, 90.12 g)
-
Copper chromite catalyst (4 g)
-
Potassium hydroxide (0.15 g, powdered)
Procedure:
-
A mixture of 1,4-butanediol, copper chromite catalyst, and powdered potassium hydroxide is placed in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
The mixture is stirred vigorously and heated.
-
At approximately 200°C, a vigorous evolution of hydrogen gas will be observed, and the temperature will drop by about 10°C.
-
The reaction is allowed to proceed under reflux for approximately 3 hours, or until the evolution of hydrogen ceases.
-
The reaction mixture is then cooled to room temperature.
-
The catalyst is removed by filtration.
-
The filtrate is distilled under reduced pressure to yield γ-butyrolactone.
Expected Yield: Approximately 80%.[2]
Protocol 2: Vapor-Phase Hydrogenation of Maleic Anhydride to γ-Butyrolactone[5]
Materials:
-
Maleic Anhydride
-
Hydrogen Gas
-
Copper-Zinc Oxide Catalyst
Procedure:
-
A fixed-bed reactor is packed with a copper-zinc oxide catalyst.
-
The catalyst is activated by heating to 250°C in a stream of hydrogen.
-
A vaporized mixture of maleic anhydride and hydrogen is fed into the reactor.
-
The reaction is carried out at a pressure of 5 bar.
-
The product stream is cooled and condensed to collect the γ-butyrolactone.
Expected Yield: Over 95%.[5]
Proposed Protocol: Synthesis of a γ-Substituted-γ-Butyrolactone via Intramolecular Cyclization
While a specific protocol for the direct cyclization of this compound is not available, the following is a general procedure for a similar transformation, illustrating the mild conditions and procedural simplicity. This proposed synthesis involves the hydrolysis of the acetate followed by base-catalyzed cyclization.
Materials:
-
This compound
-
Lithium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M)
-
Sodium bicarbonate
Procedure:
-
This compound is dissolved in a mixture of THF and water.
-
The solution is cooled to 0°C, and lithium hydroxide is added.
-
The reaction is stirred at 0°C and monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of 1M HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then treated with a non-nucleophilic base (e.g., DBU) in an aprotic solvent (e.g., acetonitrile) at room temperature to induce intramolecular cyclization.
-
The reaction is monitored by TLC, and upon completion, the solvent is removed in vacuo.
-
The residue is purified by column chromatography to afford the desired γ-substituted-γ-butyrolactone.
Visualizing the Synthetic Pathways
To better illustrate the strategic differences between these approaches, the following diagrams outline the reaction workflows.
Caption: Comparison of synthetic workflows.
Conclusion: A Paradigm Shift in Complex Butyrolactone Synthesis
For the high-volume production of the basic γ-butyrolactone scaffold, traditional methods like the dehydrogenation of 1,4-butanediol and the hydrogenation of maleic anhydride remain economically viable. However, for the synthesis of complex, highly functionalized, and stereochemically defined γ-butyrolactone derivatives crucial for drug discovery and development, these methods are inefficient.
This compound represents a paradigm shift towards a more strategic and efficient "bottom-up" approach. Its inherent functionality allows for the controlled and sequential introduction of desired substituents under mild conditions, culminating in an efficient intramolecular cyclization to form the lactone ring. This approach offers the potential for shorter synthetic routes, higher overall yields, greater stereocontrol, and reduced waste generation, making it an invaluable tool for researchers and scientists in the pharmaceutical and fine chemical industries. The adoption of such advanced building blocks is essential for accelerating the discovery and development of next-generation therapeutics.
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Dehydrogenation of 1,4-Butanediol (1,4-BD) to gamma-Butyrolactone (GBL). The Chemistry Archive. [Link]
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A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. National Institutes of Health. [Link]
-
Integrated process for γ-butyrolactone production. ResearchGate. [Link]
-
Selective hydrogenation of maleic anhydride to γ-butyrolactone in supercritical carbon dioxide. ResearchGate. [Link]
-
Measured (symbols) and calculated (lines) data of (a) total yield of... ResearchGate. [Link]
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-
Reaction mechanism for selective synthesis of GBL from succinic acid. ResearchGate. [Link]
-
Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst. Chiba University. [Link]
-
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. National Institutes of Health. [Link]
-
Selective hydrogenation of maleic anhydride to γ-butyrolactone in supercritical carbon dioxide. ResearchGate. [Link]
-
Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation. MDPI. [Link]
-
Comparison of experimental and calculated values for GBL selectivity. ResearchGate. [Link]
-
The hydrogenation of maleic anhydride to γ-butyrolactone using mixed metal oxide catalysts in a. Sci-Hub. [Link]
- Method for producing gamma-butyrolactone.
-
Selectively Regulated Dehydrogenation of 1,4-Butanediol to γ-Butyrolactone via Tailoring the Structure of Copper Based Catalysts. ResearchGate. [Link]
-
METHOD FOR PRODUCING 1,4-BUTANEDIOL AND CO-PRODUCING SUCCINIC ANHYDRIDE BY MEANS OF DIRECT HYDROGENATION OF MALEIC ANHYDRIDE. European Patent Office. [Link]
-
The first synthesis of a borylated α-methylene-γ-butyrolactone. National Institutes of Health. [Link]
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-
Straightforward Enantioselective Access to γ‑Butyrolactones Bearing an All-Carbon β‑Quaternary Stereocenter. ACS Publications. [Link]
-
A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. National Institutes of Health. [Link]
-
Synthesis and Evaluation of Novel, Selective, Functionalized γ-butyrolactones as Sigma-2 Ligands. ResearchGate. [Link]
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-
γ-CROTONOLACTONE. Organic Syntheses. [Link]
-
Mechanism of α-acetyl-γ-butyrolactone synthesis. Semantic Scholar. [Link]
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-
Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. National Institutes of Health. [Link]
-
alpha-Methylbutyrolactone. PubChem. [Link]
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-
SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. ResearchGate. [Link]
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case studies comparing "Methyl 2-Acetoxy-4-bromobutanoate" in different synthetic routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the efficient and selective preparation of chiral building blocks is of paramount importance. Methyl 2-acetoxy-4-bromobutanoate, a functionalized butyrate ester, represents a valuable synthon possessing multiple reactive sites amenable to further chemical elaboration. The stereochemistry at the C-2 position is often crucial for the biological activity of the target molecules. This guide provides an in-depth comparison of distinct synthetic strategies for obtaining this compound, focusing on a conventional non-stereoselective chemical approach and a modern, highly stereoselective chemoenzymatic route. The discussion is grounded in established chemical principles and supported by experimental insights to inform the selection of the most appropriate synthetic pathway based on the specific requirements of a research or development program.
Route 1: Non-Stereoselective Synthesis via Nucleophilic Substitution
A direct and classical approach to this compound involves the nucleophilic substitution of a suitable precursor, namely methyl 2,4-dibromobutanoate. This method is straightforward and relies on readily available starting materials.
Causality Behind Experimental Choices
The core of this synthesis is a standard SN2 reaction where the acetate anion acts as the nucleophile, displacing one of the bromide ions. The choice of sodium acetate as the acetate source is driven by its affordability and solubility in suitable polar aprotic solvents that facilitate this type of reaction. The selectivity for the substitution at the C-2 position over the C-4 position is primarily influenced by the electronic effects of the adjacent ester group, which can stabilize the transition state of the nucleophilic attack at the alpha-carbon. However, a mixture of products, including the di-substituted product and the regioisomer with substitution at the C-4 position, can be expected, necessitating careful purification.
Experimental Protocol:
Synthesis of this compound from Methyl 2,4-Dibromobutyrate
-
Reaction Setup: A solution of methyl 2,4-dibromobutyrate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Nucleophile: Sodium acetate is added to the solution. The amount of sodium acetate is typically used in a slight molar excess to drive the reaction towards the mono-substituted product.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 50 to 80 °C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the sodium bromide byproduct. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired this compound.
Data Summary:
| Parameter | Value |
| Starting Material | Methyl 2,4-dibromobutyrate, Sodium Acetate |
| Key Transformation | Nucleophilic Substitution |
| Stereoselectivity | None (Racemic Product) |
| Typical Yield | Moderate to Good (dependent on reaction conditions and purification) |
| Key Advantages | Direct route, readily available starting materials. |
| Key Challenges | Formation of byproducts, requires careful purification, lack of stereocontrol. |
Route 2: Stereoselective Chemoenzymatic Synthesis
For applications where enantiopurity is critical, a chemoenzymatic approach offers a powerful strategy. This route typically involves the enzymatic resolution of a chiral precursor, followed by chemical modification. A logical precursor for the stereoselective synthesis of this compound is the corresponding chiral hydroxy ester, methyl 4-bromo-2-hydroxybutanoate.
Causality Behind Experimental Choices
The key to this stereoselective synthesis lies in the kinetic resolution of racemic methyl 4-bromo-2-hydroxybutanoate using a lipase. Lipases are a class of enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much higher rate than the other, leading to the separation of a highly enantioenriched acetate and the unreacted alcohol. The choice of lipase (e.g., from Candida antarctica or Pseudomonas cepacia) and the acyl donor (e.g., vinyl acetate or acetic anhydride) are critical for achieving high enantioselectivity and conversion. The subsequent acetylation of the resolved hydroxy ester can be achieved under standard chemical conditions. This chemoenzymatic sequence allows for the preparation of either enantiomer of the target molecule in high optical purity.
Experimental Protocols:
Step 1: Synthesis of Racemic Methyl 4-bromo-2-hydroxybutanoate
This precursor can be synthesized from γ-butyrolactone through a two-step process involving ring-opening to form methyl 4-bromobutyrate, followed by α-hydroxylation.
Step 2: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 4-bromo-2-hydroxybutanoate
-
Reaction Setup: Racemic methyl 4-bromo-2-hydroxybutanoate is dissolved in a suitable organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether).
-
Enzyme and Acyl Donor Addition: An immobilized lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate) are added to the solution.
-
Reaction Conditions: The mixture is incubated at a controlled temperature (typically 30-40 °C) with gentle agitation. The reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the product and the remaining starting material.
-
Work-up and Separation: The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess for both the acetylated product and the unreacted alcohol. The enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of this compound and methyl 4-bromo-2-hydroxybutanoate is separated by column chromatography.
Step 3: Chemical Acetylation of the Resolved Methyl 4-bromo-2-hydroxybutanoate
The enantioenriched methyl 4-bromo-2-hydroxybutanoate obtained from the resolution can be acetylated using standard procedures (e.g., acetic anhydride and pyridine or acetyl chloride and a base) to yield the other enantiomer of the target molecule.
Data Summary:
| Parameter | Route 2: Chemoenzymatic Synthesis |
| Starting Material | Racemic Methyl 4-bromo-2-hydroxybutanoate |
| Key Transformation | Enzymatic Kinetic Resolution |
| Stereoselectivity | High (typically >95% ee) |
| Typical Yield | ~45% for each enantiomer (based on the racemic starting material) |
| Key Advantages | Access to enantiomerically pure products, mild reaction conditions. |
| Key Challenges | Multi-step process, requires screening of enzymes and reaction conditions. |
Comparative Analysis and Conclusion
The choice between the non-stereoselective chemical route and the stereoselective chemoenzymatic route for the synthesis of this compound is fundamentally dictated by the end-use of the compound.
-
Route 1 is advantageous for its directness and simplicity, making it suitable for applications where a racemic mixture is acceptable or for initial exploratory studies. However, the lack of stereocontrol is a significant drawback for the synthesis of chiral pharmaceuticals, and the potential for side reactions necessitates careful purification.
-
Route 2 provides access to enantiomerically pure this compound, which is often a prerequisite for the development of modern pharmaceuticals. The use of enzymes allows for highly selective transformations under mild conditions, which can be more environmentally benign. While this route is longer and the theoretical yield for each enantiomer is capped at 50% in a kinetic resolution, the high enantiopurity achieved often outweighs these limitations.
Visualizing the Synthetic Pathways
To further elucidate the discussed synthetic strategies, the following diagrams illustrate the key transformations and logical flow of each route.
Caption: A direct, non-stereoselective route to the target molecule.
Caption: A multi-step, stereoselective route to enantiopure products.
References
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Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PMC. Available at: [Link]
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Combinatorial Synthesis of Chiral Esters from Fruit Aroma in Continuous-Flow Reactors by Chemical and Enzymatic Catalysis. SciELO. Available at: [Link]
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Comparison of synthetic and enzymatic reaction sets. ResearchGate. Available at: [Link]
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Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. Available at: [Link]
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Enzymatic strategies for asymmetric synthesis. PMC. Available at: [Link]
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Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. PubMed. Available at: [Link]
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Chiral Synthesis via Organoboranes. 33. The Controlled Reaction of B- Alkydiisopinocampheylboranes with Aldehydes Providing a Co. DTIC. Available at: [Link]
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Preparation of the four stereoisomers of 3-bromo-2-butanol or their acetates via lipase-catalysed resolutions of the racemates derived from dl- or meso-2,3-butanediol. ResearchGate. Available at: [Link]
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Lipase-Catalyzed Kinetic Resolution of Hydroxymethylchromanes. ResearchGate. Available at: [Link]
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Asymmetric synthesis of enantiomerically and diastereoisomerically enriched 4-[F or Br]-substituted glutamic acids. PubMed. Available at: [Link]
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The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. PubMed. Available at: [Link]
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Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. ResearchGate. Available at: [Link]
-
Resolution of N‐hydroxymethyl vince lactam catalyzed by lipase in organic solvent. Journal of Chemical Technology & Biotechnology. Available at: [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 2-Acetoxy-4-bromobutanoate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 2-acetoxy-4-bromobutanoate (CAS No. 76799-57-0). As a brominated organic ester, this compound falls into a specific hazardous waste category that requires meticulous handling to ensure laboratory safety, environmental protection, and regulatory compliance. Adherence to these protocols is not merely a procedural formality but a cornerstone of responsible scientific practice.
Hazard Assessment and Pre-Disposal Safety
Before handling the waste, it is crucial to understand the inherent risks associated with this compound and similar brominated organic compounds.
1.1. Identifying Potential Hazards While a specific Safety Data Sheet (SDS) for this exact compound is not readily available in the search results, data from analogous brominated esters (e.g., Methyl 2-bromobutanoate, Methyl 4-bromobutyrate) indicate the following potential hazards:
-
Skin and Eye Damage : Causes skin irritation and serious eye irritation or burns upon contact.[1][2][3]
-
Respiratory Irritation : Vapors may cause respiratory irritation.[1][3]
-
Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Flammability : Some related compounds are combustible liquids.[4]
1.2. Required Personal Protective Equipment (PPE) and Handling Due to these hazards, all handling and disposal operations must be performed under stringent safety controls.
-
Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of vapors.[5]
-
Personal Protective Equipment :
-
Eye Protection : Wear tight-sealing safety goggles and a face shield.[1][6]
-
Hand Protection : Wear appropriate chemical-resistant gloves. Consult your institution's glove selection chart or the specific glove manufacturer's recommendations for halogenated esters.[7]
-
Body Protection : Wear a flame-retardant lab coat and closed-toe shoes.[7]
-
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its correct classification and segregation. The presence of a bromine atom classifies this compound as a halogenated organic waste .[5][8]
Causality Behind Segregation: The disposal pathway for halogenated and non-halogenated organic waste is fundamentally different, impacting both environmental safety and cost.
-
Non-Halogenated Solvents : These are often used as an alternative fuel source in cement kilns, a process known as fuels blending.[9]
-
Halogenated Solvents : These cannot be used as fuel. They must be incinerated at very high temperatures in specialized facilities equipped with scrubbers to neutralize the corrosive acidic gases (e.g., hydrogen bromide) produced during combustion.[8][9]
Mixing halogenated waste with non-halogenated waste contaminates the entire volume. Even low concentrations (e.g., 1,000 ppm) of halogens require the entire container to be treated as halogenated waste, dramatically increasing disposal costs by two to three times and preventing the recovery of the non-halogenated solvent fuel value.[5][9]
Table 1: Waste Stream Compatibility
| Waste Type | Permitted in Halogenated Container? | Rationale |
| This compound | Yes | This is the primary designated waste stream. |
| Other Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Yes | These compounds share the same disposal pathway.[10] |
| Non-Halogenated Solvents (e.g., Acetone, Hexane, Toluene) | No | Prevents cross-contamination and ensures non-halogenated waste can be fuel-blended.[9] |
| Strong Acids or Bases | No | Incompatible; can cause dangerous reactions. Waste should have a neutral pH (between 5.5 and 9.5).[10] |
| Aqueous Waste (Non-organic) | No | Adds unnecessary volume and can complicate the incineration process.[10] |
| Heavy Metals (e.g., Mercury, Silver) | No | Requires a separate, specialized disposal stream.[5][10] |
| Solid Waste (e.g., Stir Bars, Paper, Glass) | No | Only liquids should be placed in the liquid waste container to prevent clogging and ensure proper treatment.[9] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound waste.
Step 1: Prepare the Waste Collection Area
-
Ensure you are working in a designated Satellite Accumulation Area (SAA), typically inside a chemical fume hood.[5]
-
Locate the correct hazardous waste container, clearly labeled "Halogenated Organic Waste" or an equivalent designation by your institution’s Environmental Health & Safety (EHS) department.
Step 2: Transfer the Waste
-
Wearing all required PPE, carefully pour the this compound waste from your experimental container into the designated halogenated waste container.
-
Use a funnel to prevent spills. Avoid splashing.
Step 3: Document the Addition
-
Immediately update the hazardous waste tag or log sheet affixed to the container.[5]
-
Write the full, unabbreviated chemical name: "this compound."[11]
-
Record the estimated volume or mass of the waste you added. An accurate composition list is a regulatory requirement.
Step 4: Secure the Container
-
Tightly screw the cap back onto the waste container. A hazardous waste container must remain closed and sealed at all times, except when waste is actively being added.[10][11] This is crucial for preventing the release of volatile organic compounds (VOCs).
Step 5: Ensure Proper Storage
-
Place the container back in its designated location within the SAA.
-
The container should be stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[5]
Step 6: Requesting Final Disposal
-
Monitor the fill level of the waste container. Do not overfill.
-
When the container is approximately three-quarters (¾) full, follow your institution's procedure to request a waste collection from EHS.[5]
Disposal Workflow Diagram
The following diagram illustrates the critical decision-making process for segregating chemical waste based on its halogen content.
Caption: Decision workflow for chemical waste segregation.
Regulatory Context
In the United States, the management, storage, and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] These federal regulations establish a "cradle-to-grave" framework for hazardous waste management.[14] States may operate their own authorized hazardous waste programs, which must be at least as stringent as the federal standards.[13][14] Classifying and segregating waste correctly, as detailed in this guide, is a primary requirement for generators of hazardous waste under 40 CFR Part 262.[13][15]
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Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
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U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]
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University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste. [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
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ChemBK. METHYL 2-BROMOBUTANOATE. [Link]
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Cheméo. Chemical Properties of Methyl 2-bromobutanoate (CAS 69043-96-5). [Link]
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California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. [Link]
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Learning Videos Channel. Safe Handling of Corrosive & Flammable Chemical Reagents. [Link]
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Personal protective equipment for handling Methyl 2-Acetoxy-4-bromobutanoate
A Researcher's Guide to Safely Handling Methyl 2-Acetoxy-4-bromobutanoate
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. This document is structured to offer not just procedural steps but also the rationale behind them, ensuring a deep understanding of the safety protocols involved.
Hazard Assessment of this compound
Assumed Hazard Profile:
| Hazard Statement | Classification | Rationale |
| Skin Corrosion/Irritation | Category 1B / 2 | Analogues cause skin burns and irritation.[1][5][6] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Analogues are known to cause serious eye damage.[1][5][6] |
| Respiratory Irritation | STOT SE 3 | Inhalation of vapors may irritate the respiratory system.[5][6][7] |
| Combustibility | Combustible Liquid | Organic esters are generally combustible.[1][2][3][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the assumed corrosive and irritant nature of this compound, a comprehensive PPE strategy is non-negotiable.[9] The goal is to create a complete barrier between you and the chemical.[10][11]
Core PPE Requirements:
-
Eye and Face Protection :
-
Skin and Body Protection :
-
Chemical-Resistant Gloves : Nitrile or neoprene gloves are recommended.[14] Always inspect gloves for any signs of degradation or perforation before use.[4] Contaminated gloves should be removed and disposed of properly.[4]
-
Laboratory Coat : A flame-retardant lab coat that fits properly is essential to protect your skin and clothing.[14]
-
Closed-toe Shoes : Never wear open-toed shoes in a laboratory setting.[12][14][15]
-
-
Respiratory Protection :
-
Work in a Fume Hood : All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[2][14]
-
Respirator : If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5][9]
-
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will significantly reduce the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Preparation and Pre-use Inspection :
-
Before starting any work, ensure that the chemical fume hood is functioning correctly.[14]
-
Have all necessary PPE on and readily accessible.
-
Inspect the container of this compound for any signs of damage or leaks.
-
-
Handling and Dispensing :
-
Conduct all transfers and manipulations of the chemical within the fume hood.[2]
-
Use appropriate tools, such as a syringe or pipette, for accurate and safe transfer. Avoid pouring directly from large containers to minimize splashing.
-
Keep the container sealed when not in use to prevent the release of vapors.[1][2][5][16]
-
-
Spill Management :
-
In the event of a small spill inside the fume hood, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2][4]
-
For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
-
Always have a spill kit readily available.
-
Safe Handling Workflow Diagram
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
